molecular formula C13H12N2O5S B3271346 n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide CAS No. 5464-08-4

n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Cat. No.: B3271346
CAS No.: 5464-08-4
M. Wt: 308.31 g/mol
InChI Key: NYGHBNQAXZZADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS 5464-08-4) is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the sulfonamide functional group are of significant scientific interest due to their diverse biological activities. Research into sulfonamide derivatives has shown they possess a broad spectrum of potential pharmacological properties, including antibacterial, anti-leishmanial, anti-inflammatory, and anti-cancer activities, as well as inhibitory action on enzymes like carbonic anhydrase . These characteristics make sulfonamide-based compounds promising candidates in drug discovery and development programs. As a derivative within this class, this compound serves as a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) and synthesizing novel bioactive molecules . For optimal stability, it is recommended to store this product at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-10-7-8-12(13(9-10)15(16)17)14-21(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHBNQAXZZADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282997
Record name n-(4-methoxy-2-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-08-4
Record name NSC29065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methoxy-2-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS: 5464-08-4) is a highly functionalized sulfonamide intermediate critical to the rational design of targeted therapeutics, including advanced kinase inhibitors and psychotropic agents. Characterized by a robust benzenesulfonamide core flanked by electron-modulating methoxy and nitro substituents, this molecule serves as a versatile pharmacophore building block. This technical guide provides an authoritative breakdown of its physicochemical properties, self-validating synthetic protocols, downstream functionalization pathways, and mechanistic roles in drug discovery.

Structural and Physicochemical Profiling

The chemical architecture of this compound (Molecular Formula: C₁₃H₁₂N₂O₅S) is defined by three distinct functional domains:

  • The Benzenesulfonyl Moiety: Provides metabolic stability and acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa of the adjacent nitrogen.

  • The Ortho-Nitro Group: Exerts profound steric hindrance and inductive electron withdrawal, which dictates the reactivity profile of the parent aniline during synthesis.

  • The Para-Methoxy Group: An electron-donating group (EDG) that fine-tunes the electronic distribution across the phenyl ring, often utilized in medicinal chemistry to enhance target-protein binding via hydrogen bonding or dipole interactions.

Quantitative Data Summary
PropertyValueReference
CAS Number 5464-08-4[1]
Molecular Formula C₁₃H₁₂N₂O₅S[1]
Molecular Weight 308.31 g/mol [1]
Boiling Point 492.6 °C (at 760 mmHg)[2]
Density 1.438 g/cm³[2]
Flash Point 251.7 °C[2]
Appearance Solid (Inferred from high density/BP)[2]

Rational Design and Synthetic Methodology

Causality in Experimental Design

The synthesis of this compound relies on the nucleophilic acyl substitution between 4-methoxy-2-nitroaniline and benzenesulfonyl chloride. Mechanistic Challenge: The ortho-nitro group heavily depletes the electron density of the aniline nitrogen via resonance, rendering it a exceptionally weak nucleophile. Solution: Pyridine is employed not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with benzenesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is readily attacked by the weakly nucleophilic aniline.

Protocol 1: Synthesis of this compound

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Activation: Dissolve 1.0 equivalent of 4-methoxy-2-nitroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.0 equivalents of anhydrous pyridine. Cool the system to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.

  • Electrophilic Addition: Dropwise, add 1.2 equivalents of benzenesulfonyl chloride.

    • Validation Check: The reaction mixture will deepen in color, indicating the formation of the pyridinium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the distinct yellow spot of the starting aniline confirms reaction completion.

  • Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to protonate and remove unreacted pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine.

    • Validation Check: Test the pH of the aqueous layer after the HCl wash; it must be acidic (pH < 3) to guarantee complete pyridine removal.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield the pure sulfonamide.

Synthesis_Workflow SM1 4-Methoxy-2-nitroaniline (Weak Nucleophile) Reaction Nucleophilic Acyl Substitution (0°C to RT) SM1->Reaction SM2 Benzenesulfonyl Chloride (Electrophile) SM2->Reaction Base Pyridine (Catalyst / Scavenger) Base->Reaction Forms N-sulfonylpyridinium Product N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide Reaction->Product HCl Elimination

Figure 1: Synthetic workflow for this compound via catalyzed nucleophilic substitution.

Downstream Functionalization: N-Alkylation Pathways

Because the sulfonamide proton is highly acidic (due to the dual electron-withdrawing effects of the sulfonyl and nitro-phenyl groups), this compound is an ideal precursor for N-alkylation. A prominent industrial application is its reaction with 3-chloro-1-(N,N-dimethyl)propylamine (CAS: 109-54-6) to synthesize complex pharmaceutical side chains[3].

Causality in Experimental Design

To achieve successful N-alkylation, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is paired with Potassium Carbonate (K₂CO₃). Why? DMF solvates the potassium cation effectively but leaves the sulfonamide anion "naked" and highly reactive, driving the Sₙ2 attack on the alkyl chloride to completion[3].

Protocol 2: N-Alkylation Workflow
  • Deprotonation: Suspend this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry DMF. Stir at room temperature for 30 minutes.

    • Validation Check: The suspension will undergo a slight color shift as the sulfonamide anion is generated.

  • Alkylation: Add 3-chloro-1-(N,N-dimethyl)propylamine hydrochloride (1.2 eq) to the mixture. Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool the mixture and pour it into ice water. Extract the aqueous phase with ethyl acetate (3x).

    • Validation Check: The aqueous quench forces the organic product out of the DMF phase. Washing the combined organic layers with 5% LiCl aqueous solution ensures the complete removal of residual DMF.

  • Purification: Dry, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield N-[4-methoxy-2-nitrophenyl]-N-[3-(dimethylamino)propyl]benzenesulfonamide[3].

Pharmacological Relevance and Mechanistic Pathways

Derivatives synthesized from the this compound scaffold are heavily utilized in the development of targeted kinase inhibitors. Recent in vitro and in vivo studies highlight the efficacy of these functionalized sulfonamides in cardiovascular pharmacology[4].

Mechanism of Action: TNNI3K Inhibition

Specific derivatives of this compound act as sub-micromolar inhibitors of TNNI3K (TNNI3-interacting kinase), a cardiac-specific kinase implicated in ischemic injury[4].

  • Pathological State: Following an ischemic event (e.g., myocardial infarction), TNNI3K promotes the activation of the p38 MAPK pathway, leading to extensive cardiomyocyte apoptosis and pyroptosis.

  • Therapeutic Intervention: Sulfonamide derivatives competitively inhibit TNNI3K. This upstream blockade suppresses p38 MAPK activation, thereby halting pyroptosis and significantly reducing myocardial infarct size[4].

Mechanism_Pathway Drug Sulfonamide Derivative (e.g., Compound 6o) Target TNNI3K Kinase Drug->Target Competitive Inhibition Phenotype2 Cardioprotection (Reduced Infarct Size) Drug->Phenotype2 Therapeutic Efficacy Downstream p38 MAPK Activation Target->Downstream Promotes (Pathological) Phenotype1 Cardiomyocyte Pyroptosis & Apoptosis Downstream->Phenotype1 Induces Phenotype1->Phenotype2 Suppression Yields

Figure 2: Pharmacological signaling pathway of functionalized sulfonamide derivatives in cardioprotection.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized this compound, the following analytical validations are standard:

  • ¹H NMR (400 MHz, DMSO-d₆): The methoxy protons will present as a distinct, sharp singlet near δ 3.80 ppm. The highly deshielded sulfonamide proton (NH) will appear as a broad singlet around δ 9.5–10.0 ppm, which will disappear upon D₂O exchange.

  • LC-MS (ESI+): The mass spectrum will exhibit a clear pseudo-molecular ion peak [M+H]⁺ at m/z 309.0, confirming the molecular weight of 308.31 g/mol [1].

References

  • [3] "Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine Properties and Synthesis", LookChem. Available at:

  • [2] "N-(4-甲氧基-2-硝基苯)苯磺酰胺, 97% 5464-08-4", Baishunsci. Available at:

  • [1] "eMolecules this compound", Fisher Scientific. Available at:

  • [4] "Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine (TNNI3K Mechanism)", LookChem. Available at:

Sources

A Technical Guide to the Physicochemical Properties of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical properties and ability to engage with biological targets.[1] Compounds in this class have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] This guide provides a detailed technical overview of the physicochemical properties of a specific derivative, N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide. A thorough understanding of these properties is a critical prerequisite in the drug discovery pipeline, as they fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its potential as a therapeutic candidate.[6][7]

Molecular Identity and Structural Elucidation

The foundational step in characterizing any potential drug candidate is to confirm its molecular identity and understand its three-dimensional structure. These elements dictate all subsequent physicochemical and biological behaviors.

1.1. Core Compound Identifiers A summary of the key identifiers for this compound is presented below.

IdentifierDataSource(s)
IUPAC Name This compound-
CAS Number 63228-64-8[8]
Molecular Formula C₁₃H₁₂N₂O₅S[8]
Molecular Weight 308.315 g/mol [8]
Chemical Structure -

1.2. Structural Analysis and Intermolecular Forces this compound is comprised of a central benzenesulfonamide core linking two distinct phenyl rings. The key substituents—a methoxy group and a nitro group on one ring—profoundly influence its chemical nature.

Crystallographic studies of this molecule, in comparison to its 3-nitro and 4-nitro isomers, reveal critical structural details that govern its solid-state properties.[9] The placement of the nitro group at the ortho-position (C2) relative to the sulfonamide linkage results in significant differences in intermolecular interactions. Unlike its isomers which form strong, traditional N–H···O hydrogen bonds with the sulfonamide oxygens, the primary intermolecular hydrogen bond acceptor in this compound is the oxygen of the methoxy group.[9] This interaction is inherently weaker, leading to less efficient crystal packing and, consequently, a lower melting point compared to its structural isomers.[9] This distinction underscores the principle that minor positional changes in functional groups can dramatically alter a molecule's macroscopic properties, a key consideration in solid-form development and formulation.

Physicochemical Property Profile

The following table summarizes the known experimental physicochemical data for this compound. For properties where experimental data is not available in the cited literature, the table indicates this, and the subsequent section provides validated protocols for their determination.

Physicochemical PropertyValueRationale and Significance
Melting Point (M.P.) 85–86 °C[9]A sharp melting point range is a primary indicator of sample purity. This value is significantly lower than its 4-nitro (182–183 °C) and 3-nitro (133–134 °C) isomers, reflecting weaker intermolecular forces in the crystal lattice.[9]
Lipophilicity (LogP) Not Experimentally DeterminedThis value is critical for predicting a molecule's ability to cross biological membranes. Given the two aromatic rings, a moderately high LogP is expected, which would require careful balancing to maintain adequate aqueous solubility.
Aqueous Solubility Not Experimentally DeterminedSolubility is a prerequisite for absorption and bioavailability. The hydrophobic nature of the molecule suggests it will have low intrinsic solubility in water, a common challenge for drug candidates that must be addressed during formulation.
Acidity Constant (pKa) Not Experimentally DeterminedThe sulfonamide proton (N-H) is weakly acidic. The pKa value determines the molecule's charge state at physiological pH (7.4), which directly impacts solubility, receptor binding, and cell permeability.

Methodologies for Synthesis and Characterization

To ensure scientific rigor, all characterization must begin with a pure, well-defined sample. The following protocols describe the synthesis and the standard experimental workflows for determining the key physicochemical properties of this compound.

3.1. Synthesis and Purification

The compound is prepared via a nucleophilic substitution reaction between p-anisidine and 2-nitrobenzenesulfonyl chloride.[9]

Experimental Protocol:

  • To a 250 mL Erlenmeyer flask, add p-anisidine (10.06 mmol, 1.2392 g) and 2-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2170 g).

  • Add 50 mL of deionized water followed by 10 mL of 1 M sodium carbonate (Na₂CO₃) solution.

    • Causality: The sodium carbonate acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Stir the heterogeneous mixture vigorously at room temperature for approximately 4 days.

    • Insight: While seemingly long, this extended reaction time at ambient temperature is a gentle method that helps prevent side reactions and ensures completion for reactants with moderate reactivity.

  • Collect the resulting solid product by suction filtration.

  • Wash the crude product thoroughly with deionized water and then with isopropanol to remove unreacted starting materials and water-soluble impurities.

  • Dry the purified product in an oven at low heat (e.g., 50-60 °C) to a constant weight.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Purification p_anisidine p-Anisidine reaction_vessel Aqueous Na₂CO₃ Stir 4 Days @ RT p_anisidine->reaction_vessel nitro_chloride 2-Nitrobenzenesulfonyl Chloride nitro_chloride->reaction_vessel filtration Suction Filtration reaction_vessel->filtration washing Wash (H₂O, IPA) filtration->washing drying Drying washing->drying product Final Product: N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide drying->product

Caption: Synthesis and purification workflow.

3.2. Lipophilicity Determination (Shake-Flask Method for LogP)

The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[10]

Experimental Protocol:

  • Prepare a stock solution of the compound in n-octanol (pre-saturated with water).

  • In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of water (pre-saturated with n-octanol).

  • Seal the vial and shake vigorously for 24 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Trustworthiness: Pre-saturating the solvents and allowing sufficient time to reach equilibrium are critical steps to ensure the measurement is a true thermodynamic partition coefficient.

  • Centrifuge the vial to achieve complete separation of the two phases.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

  • Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

3.3. Aqueous Solubility (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[10]

Experimental Protocol:

  • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Insight: Using an excess of solid ensures that a saturated solution is formed.

  • Seal the vial and agitate at a constant temperature for at least 24-48 hours.

  • After equilibration, filter the solution through a 0.45 µm filter to remove all undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC or UV-Vis method.

  • The resulting concentration is the thermodynamic solubility at the specified pH and temperature.

3.4. Acidity Constant (pKa) Determination by Potentiometric Titration

This method directly measures the pH changes in a solution as a titrant is added, allowing for precise pKa calculation.[11]

Experimental Protocol:

  • Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

  • Insert a calibrated pH electrode into the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which the compound is 50% ionized.

Characterization_Workflow cluster_physchem Physicochemical Property Determination cluster_struct Structural Confirmation start Pure Synthesized Compound mp Melting Point (Purity Check) start->mp sol Aqueous Solubility (Shake-Flask) start->sol logp Lipophilicity (LogP) (Shake-Flask) start->logp pka Acidity (pKa) (Potentiometric Titration) start->pka nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms end_node Comprehensive Physicochemical Profile mp->end_node sol->end_node logp->end_node pka->end_node nmr->end_node ir->end_node ms->end_node

Caption: Comprehensive physicochemical characterization workflow.

Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its potential development as a drug.

  • Formulation Challenges: The predicted low aqueous solubility, a common trait for aromatic-rich structures, will likely necessitate enabling formulation strategies. Techniques such as amorphous solid dispersions, particle size reduction (micronization), or the use of solubility-enhancing excipients may be required to achieve adequate bioavailability for oral administration.

  • Permeability and Absorption: The molecular weight (308.315 g/mol ) is well within the guidelines of Lipinski's Rule of Five, which is favorable for oral absorption.[6] However, its ultimate permeability will be highly dependent on the balance between its lipophilicity (LogP) and the presence of hydrogen bond donors/acceptors. The weakly acidic nature of the sulfonamide proton means the molecule will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach, but may become partially ionized in the small intestine, influencing its absorption profile.

  • Target Engagement: The specific arrangement of the nitro and methoxy groups, along with the sulfonamide core, defines the molecule's electronic and steric profile. This profile is what dictates its binding affinity and selectivity for biological targets, such as enzymes like carbonic anhydrase, which are often implicated in the therapeutic activity of sulfonamides.[1][4]

Conclusion

This compound is a benzenesulfonamide derivative with distinct physicochemical properties driven by the ortho-position of its nitro substituent. Its confirmed molecular structure and melting point, combined with a clear roadmap for determining its solubility, lipophilicity, and pKa, provide a solid foundation for further investigation. The data herein establishes a critical baseline for researchers, enabling informed decisions in medicinal chemistry optimization, preclinical formulation development, and the overall assessment of its potential as a therapeutic agent.

References

  • LookChem. N-(4-Methoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • ACS Omega. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • Taylor & Francis Online. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available from: [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

  • PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PMC. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Available from: [Link]

  • PMC. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Available from: [Link]

  • Evotec. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

  • PubChem. 4-Methoxybenzenesulfonamide. Available from: [Link]

  • Royal Society of Chemistry. Chapter 1: Physicochemical Properties. Available from: [Link]

  • Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • U.S. EPA. Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- - Substance Details. Available from: [Link]

  • U.S. EPA. 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide Properties. Available from: [Link]

  • PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. Available from: [Link]

  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]

  • PubChem. 4-amino-n-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide. Available from: [Link]

  • NIST WebBook. Benzenesulfonamide, N-(4-nitrophenyl)-. Available from: [Link]

  • SIELC Technologies. Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. Available from: [Link]

  • PMC. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Available from: [Link]

  • NCBI Bookshelf. Physicochemical Properties and Environmental Fate. Available from: [Link]

  • ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available from: [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Available from: [Link]

Sources

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide CAS number and identifiers

[1][2]

Executive Summary

This compound (CAS 5464-08-4 ) is an organic sulfonamide derivative characterized by the presence of a benzenesulfonyl group attached to the nitrogen of 4-methoxy-2-nitroaniline.[1] It serves primarily as a protected intermediate in the synthesis of pharmaceutical building blocks, most notably 4-methoxy-2-nitroaniline , which is a critical precursor for the benzimidazole moiety found in proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole .[1]

Beyond its role in industrial synthesis, the compound represents a functionalized scaffold for medicinal chemistry, offering sites for reduction (nitro group to amine) and alkylation (sulfonamide nitrogen), making it valuable in the development of kinase inhibitors and anti-arrhythmic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Number 5464-08-4
Molecular Formula

Molecular Weight 308.31 g/mol
SMILES COc1ccc(NS(=O)(=O)c2ccccc2)c(c1)[O-]
InChI Key (Derivative) OGHAPVZVXLHURO-UHFFFAOYSA-N (Analogous)
Synonyms Benzenesulfonamide, N-(4-methoxy-2-nitrophenyl)-; N-Benzenesulfonyl-4-methoxy-2-nitroaniline
Physical Properties
PropertyDescription/Value
Appearance Solid (typically yellow to orange crystalline powder due to the nitro-aromatic chromophore).[1]
Melting Point Approx. 130–140 °C (Analogous sulfonamides typically melt in this range; specific experimental validation recommended).
Solubility Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.Insoluble: Water.[1]
pKa ~9.5–10.5 (Sulfonamide N-H acidity).

Synthesis & Production Protocols

Two primary routes exist for the synthesis of this compound.[2] Method A is the standard laboratory protocol (direct sulfonylation), while Method B represents an industrial strategy where the sulfonamide acts as a directing/protecting group.

Method A: Direct Sulfonylation (Laboratory Scale)

This method involves the reaction of commercially available 4-methoxy-2-nitroaniline with benzenesulfonyl chloride.[1]

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)[1]

  • Benzenesulfonyl chloride (1.1–1.2 eq)[1]

  • Base: Pyridine (solvent/base) or Triethylamine (

    
    ) in DCM.[1]
    
  • Solvent: Dichloromethane (DCM) or Pyridine.[1]

Protocol:

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline (10 mmol) in dry pyridine (20 mL) or DCM (50 mL) containing

    
     (15 mmol).
    
  • Addition: Cool the solution to 0°C. Add benzenesulfonyl chloride (12 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize base/pyridine).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Method B: Nitration of N-(4-Methoxyphenyl)benzenesulfonamide (Industrial Route)

This route is used to introduce the nitro group regioselectively, utilizing the sulfonamide as a directing group to favor the ortho position (relative to the amino group).[1]

Protocol Overview:

  • Protection: React p-anisidine with benzenesulfonyl chloride

    
     N-(4-methoxyphenyl)benzenesulfonamide.[1]
    
  • Nitration: Treat the intermediate with

    
    /
    
    
    or Copper(II) nitrate in acetic anhydride. The sulfonamide group directs the nitro group to the ortho position (position 2).
  • Product: this compound.[1][3]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 4-Methoxy-2-nitroanilineReactionReaction:Solvent: Pyridine/DCMTemp: 0°C -> RTTime: 4-12hStart->ReactionReagentReagent: Benzenesulfonyl ChlorideReagent->ReactionQuenchQuench:Pour into Ice/HCl (1M)Reaction->QuenchExtractionWorkup:Extract (EtOAc)Wash (Brine)Dry (MgSO4)Quench->ExtractionProductProduct:N-(4-Methoxy-2-nitrophenyl)benzenesulfonamideExtraction->Product

Caption: Step-by-step workflow for the direct sulfonylation synthesis of the target compound.

Applications & Biological Relevance[1][2][5][10]

Pharmaceutical Intermediate (Omeprazole Pathway)

The compound is a key intermediate in the "Protected Route" for synthesizing 4-methoxy-2-nitroaniline .[1]

  • Mechanism: The sulfonamide group protects the amine during specific nitration steps or purification processes.

  • Downstream: Hydrolysis of the sulfonamide yields pure 4-methoxy-2-nitroaniline, which is subsequently reduced to 4-methoxy-1,2-phenylenediamine .[1] This diamine is cyclized with carbon disulfide to form 5-methoxy-2-mercaptobenzimidazole , the core scaffold of Omeprazole.[1]

Medicinal Chemistry Scaffold
  • Kinase Inhibition: Sulfonamides are classic pharmacophores in kinase inhibitors (e.g., Vemurafenib). The 2-nitro group can be reduced to an amine to create a 1,2-diamine motif , allowing for the formation of benzimidazoles or quinoxalines.[1]

  • Antitumor Activity: Analogous sulfonamides (e.g., E7010) exhibit tubulin polymerization inhibition. This specific CAS serves as a building block to access structural analogs for Structure-Activity Relationship (SAR) studies.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be confirmed:

TechniqueExpected Signals

-NMR
(DMSO-

)

9.8–10.2
(s, 1H,

);

7.7–7.9
(m, 2H, Sulfonyl ortho);

7.4–7.6
(m, 3H, Sulfonyl meta/para);

7.3–7.5
(d, 1H, Aniline C3-H);

7.1
(dd, 1H, Aniline C5-H);

3.8
(s, 3H,

).
Mass Spectrometry ESI-MS:

m/z ~309.3;

m/z ~307.[1]3.
IR Spectroscopy 1330–1350

(

asym); 1150–1170

(

sym); 1530

(

asym); 3200–3300

(N-H stretch).[1]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (STOT) - Single Exposure (Respiratory Irritation).[1]

  • Handling: Use in a fume hood.[1] Avoid dust generation. Nitro-aromatics can be toxic if absorbed through the skin.[1]

  • Storage: Store at Room Temperature (15–25°C) in a dry, inert atmosphere.

  • Incompatibility: Strong oxidizing agents, strong bases (can deprotonate the sulfonamide).

References

  • LookChem. this compound CAS 5464-08-4 Data.[1] Available at: [Link][1]

  • PubChem. Sulfonamide Derivatives and Structural Analogs.[1] National Library of Medicine. Available at: [Link][1]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline (CN111704555A).[1] (Describes the role of sulfonamide protection in nitration). Available at:

literature review of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, the N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This whitepaper analyzes the technical utility of this scaffold, specifically focusing on its dual nature as both a potent biological agent and a versatile synthetic intermediate.

The core value of this derivative lies in its unique electronic "push-pull" architecture:

  • The Sulfonamide (

    
    ):  A classic bioisostere for carboxylic acids and a hydrogen bond donor/acceptor, critical for carbonic anhydrase (CA) and dihydropteroate synthase (DHPS) inhibition.
    
  • The 2-Nitro Group (

    
    ):  An electron-withdrawing group (EWG) that increases the acidity of the sulfonamide nitrogen (
    
    
    
    modulation) and serves as a latent amine for future derivatization (e.g., into urea-based antimitotics).
  • The 4-Methoxy Group (

    
    ):  An electron-donating group (EDG) that enhances lipophilicity and mimics the trimethoxyphenyl moiety found in tubulin inhibitors like Combretastatin A-4.
    

Chemical Architecture & Synthesis Protocols

The Electronic Environment

The juxtaposition of the ortho-nitro and para-methoxy substituents on the N-phenyl ring creates a distinct electrostatic potential map. The nitro group forces a twist in the dihedral angle relative to the sulfonamide plane (approx. 14-15°) to minimize steric strain, which critically influences binding pocket fit [1]. Furthermore, the acidity of the sulfonamide proton is enhanced, strengthening hydrogen bond interactions with receptor residues (e.g., Thr199 in Carbonic Anhydrase).

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesis of this compound via Schotten-Baumann condensation.

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or

    
     (aq)
    
  • Ethyl Acetate/Hexane (Recrystallization)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), dissolve 4-Methoxy-2-nitroaniline (10 mmol) in anhydrous pyridine (15 mL).
    
    • Expert Insight: Pyridine acts as both solvent and acid scavenger. If the aniline is poorly soluble, mild heating (40°C) is permissible before adding the sulfonyl chloride.

  • Addition: Cool the solution to 0°C using an ice bath. Add Benzenesulfonyl chloride (11 mmol) dropwise over 20 minutes.

    • Causality: The reaction is exothermic. Rapid addition generates heat, promoting sulfonylation at the ortho-nitro oxygen (O-sulfonylation) rather than the amine. Temperature control ensures N-selectivity.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Spot on TLC (30% EtOAc/Hexane). The starting aniline is fluorescent/yellow; the product is often less polar. Reaction is complete when the aniline spot disappears.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% HCl.

    • Mechanism:[1][2] HCl neutralizes the pyridine and protonates the sulfonamide product, causing it to precipitate as a solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) to remove pyridinium salts. Recrystallize from Ethanol or Ethyl Acetate/Hexane.
    
    • Purity Check: Sharp melting point (approx. 133–134°C for related analogs [1]) and single spot on TLC.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 4-Methoxy-2-nitroaniline Process1 Condensation (Pyridine, 0°C -> RT) Start->Process1 Reagent Reagent: Benzenesulfonyl Chloride Reagent->Process1 Dropwise Intermediate Intermediate: Reaction Mixture Process1->Intermediate 4-6 hrs Quench Quench: 10% HCl (Ice Bath) Intermediate->Quench Precipitation Product Product: Sulfonamide Precipitate Quench->Product Filtration Purify Purification: Recrystallization (EtOH) Product->Purify

Figure 1: Step-by-step synthetic pathway for the production of the sulfonamide scaffold, emphasizing temperature control for regioselectivity.

Biological Activity & Therapeutic Applications

The versatility of this compound derivatives stems from their ability to interact with distinct biological targets based on subtle structural modifications.

Anticancer: Tubulin Inhibition & Cell Cycle Arrest

Derivatives where the sulfonamide bridge mimics the cis-olefin of Combretastatin A-4 (CA-4) are potent antimitotics.

  • Mechanism: These compounds bind to the colchicine-binding site of

    
    -tubulin.
    
  • Key Derivative: Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides.

  • Efficacy: Nanomolar antiproliferative activity against HT-1080 fibrosarcoma cells.[3] They induce G2/M phase arrest, leading to apoptosis (anoikis) [2, 4].

  • Structure-Activity Relationship (SAR): The 4-methoxy group on the N-phenyl ring is critical. It mimics the trimethoxyphenyl ring of CA-4, essential for hydrophobic interaction within the tubulin pocket.

Enzyme Inhibition: AChE and LOX

Halogenated analogs of the methoxy-nitro scaffold (e.g., containing chloro or bromo substituents) have shown significant activity against enzymes involved in neurodegeneration and inflammation.

  • Acetylcholinesterase (AChE): N-substituted derivatives inhibit AChE, a target for Alzheimer's disease therapy. The sulfonamide moiety likely interacts with the peripheral anionic site of the enzyme [6].

  • Lipoxygenase (LOX): 4,5-dibromo-2-methoxy derivatives exhibit LOX inhibition (

    
    ), relevant for anti-inflammatory pathways (asthma, arthritis) [5].
    
Antimicrobial Activity

Consistent with the sulfonamide class, these derivatives compete with PABA (p-aminobenzoic acid) for the active site of dihydropteroate synthase.

  • Spectrum: Active against Gram-positive (S. aureus) and select Gram-negative bacteria (E. coli) [3].

  • Potency: While less potent than sulfamethoxazole, the lipophilic nature of the 4-methoxy-2-nitrophenyl group enhances membrane permeability, potentially overcoming resistance mechanisms related to uptake.

Quantitative Data Summary

Derivative ClassTarget / MechanismKey Activity MetricReference
Ureido-Sulfonamides Tubulin (Colchicine Site)

nM (HT-1080)
[2]
Halo-Methoxy Sulfonamides Acetylcholinesterase (AChE)

[6]
Dibromo-Methoxy Sulfonamides Lipoxygenase (LOX)

[5]
Hydrazine-Sulfonamides MCF-7 Breast Cancer

[7]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways triggered by this scaffold depending on its specific derivatization.

MechanismOfAction cluster_Anticancer Anticancer Pathway (Ureido/Imidazolidinone Derivatives) cluster_Enzyme Enzyme Inhibition (Halo/Alkyl Derivatives) Scaffold Core Scaffold: N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide Tubulin Target: Beta-Tubulin (Colchicine Site) Scaffold->Tubulin Derivatization to Bioisostere (Urea/C=C) AChE Target: AChE (Neuroprotection) Scaffold->AChE N-Alkylation + Halogenation LOX Target: Lipoxygenase (Anti-inflammatory) Scaffold->LOX Bromination of Phenyl Ring Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis / Anoikis Arrest->Apoptosis

Figure 2: Divergent pharmacological outcomes based on structural modification of the parent sulfonamide scaffold.

References

  • Smith, J. et al. (2025). "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals.

  • Fortin, S. et al. (2011).[3] "Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics." European Journal of Medicinal Chemistry.

  • Shanbhag, G. et al. (2018).[2] "Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides." International Journal of Science and Research.[2]

  • Fortin, S. et al. (2011).[3] "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates." Journal of Medicinal Chemistry.

  • Abbasi, M.A. et al. (2013). "Synthesis, Characterization and Biological Screening of Various N-Substituted Derivatives of Sulfonamides." Bioinfo Publications.

  • Aziz-ur-Rehman, et al. (2013).[4] "Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide." Asian Journal of Chemistry.

  • Hameed, A.D. et al. (2021).[4][5] "Synthesis and Biological Activity of New Sulfonamide Derivatives." International Journal of Drug Delivery Technology.

Sources

Advanced Safety & Handling Protocol: N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide is a specialized sulfonamide derivative, typically utilized as an intermediate in the synthesis of bioactive molecules (e.g., protease inhibitors, antiviral agents) or as a precursor for benzimidazole scaffolds via reduction/cyclization.

Unlike commodity chemicals with established, static Safety Data Sheets (SDS), this compound often occupies the "research substance" category. This guide provides a predictive safety analysis based on Structure-Activity Relationships (SAR) and functional group reactivity, bridging the gap between generic safety data and high-level research protocols.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₃H₁₂N₂O₅S
Molecular Weight 308.31 g/mol
Structural Features Sulfonamide linkage (-SO₂NH-), Nitro group (-NO₂, ortho), Methoxy group (-OCH₃, para)
Physical State (Predicted) Crystalline Solid (Yellow to Orange hue due to nitro-conjugation)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water.
Analogous CAS 3360-81-4 (4-methyl analog); 63228-64-8 (Isomer)

GHS Hazard Identification & Risk Assessment[1][2]

As a research compound, the GHS classification must be derived from its functional moieties: the sulfonamide core (sensitization potential) and the nitroaniline substructure (toxicity/mutagenicity potential).

Predictive GHS Classification
  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H317: May cause an allergic skin reaction (Sulfonamide moiety).

    • H335: May cause respiratory irritation.[2][3][4]

    • H341: Suspected of causing genetic defects (Inferred from o-nitroaniline precursors).

  • Physical Hazards:

    • Explosive Potential: Low, but nitro compounds possess intrinsic energy. Do not heat under confinement.

Critical Risk Analysis[1]
  • Sensitization (The "Sulfa" Risk): The sulfonamide group is a known pharmacophore for hypersensitivity (Stevens-Johnson Syndrome in clinical settings). In a lab setting, this translates to a high risk of contact dermatitis.

  • Methemoglobinemia: While less likely in the sulfonamide form, metabolic breakdown or hydrolysis could release 4-methoxy-2-nitroaniline, a potent methemoglobin former. Cyanosis (blue lips/skin) is a specific toxicity indicator.

Synthesis & Handling Workflow

The synthesis of this compound involves the coupling of Benzenesulfonyl chloride with 4-Methoxy-2-nitroaniline . This process introduces specific hazards that exceed those of the final product.

Synthesis Hazard Control Diagram

The following workflow illustrates the critical control points (CCPs) during synthesis and isolation.

SynthesisWorkflow Start Start: Reagent Prep Reagent1 4-Methoxy-2-nitroaniline (Toxic, Mutagenic) Start->Reagent1 Reagent2 Benzenesulfonyl Chloride (Corrosive, Lachrymator) Start->Reagent2 Reaction Coupling Reaction (Pyridine/DCM or Na2CO3/H2O) Reagent1->Reaction Add slowly Reagent2->Reaction Dropwise (T < 10°C) Haz1 CCP1: Fume Hood Required (HCl gas evolution) Reagent2->Haz1 Quench Acid Quench (HCl) Exotherm Risk Reaction->Quench Monitor Temp Haz2 CCP2: Skin Protection (Permeation Risk) Reaction->Haz2 Isolation Filtration & Washing Quench->Isolation Precipitate forms Product Final Product: N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide Isolation->Product

Caption: Figure 1. Synthesis workflow highlighting Critical Control Points (CCPs) for reagent handling and exotherm management.

Engineering Controls & PPE[3]
  • Respiratory: Use a powered air-purifying respirator (PAPR) or N95 with organic vapor cartridges if handling powder outside a hood.

  • Dermal: Double-gloving is mandatory .

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Laminate film (Silver Shield) or thick Nitrile (8 mil) due to the permeation potential of nitro-aromatics in organic solvents.

  • Containment: All weighing of the solid must occur inside a HEPA-filtered weigh station or fume hood.

Stability & Reactivity Profile

Understanding the chemical stability is crucial for storage and reaction planning.

ParameterCharacteristicCausality/Mechanism
Thermal Stability Stable up to ~150°CNitro group provides thermal stability but can decompose violently if heated beyond 200°C (DSC recommended).
Chemical Incompatibility Strong Reducing AgentsHydrazine, Metal Hydrides (LiAlH₄) will reduce the Nitro group to an Amine or Azo linkage, potentially generating heat.
Acidity Weakly Acidic (pKa ~10)The Sulfonamide N-H proton is acidic due to electron withdrawal by the -SO₂- and Nitro-phenyl groups. Soluble in basic aqueous solutions.
Light Sensitivity PhotosensitiveNitro-aromatics often darken upon UV exposure (photochemical rearrangement). Store in amber vials.

Emergency Response Protocols

In the event of exposure, standard first aid must be augmented with specific protocols for nitro-compounds and sulfonamides.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15min + Soap Check for Cyanosis Skin->ActionSkin ActionEye Flush 15min Ophthalmologist Consult Eye->ActionEye ActionInhal Fresh Air + Oxygen Monitor Saturation Inhalation->ActionInhal Medical Medical Evaluation: Suspect Methemoglobinemia Check Sulfa Allergy ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Figure 2.[1] Emergency response logic flow. Note the specific requirement to monitor for cyanosis (Methemoglobinemia).

Specific Medical Notes
  • Methemoglobinemia: If the patient exhibits blue lips/fingernails, administer 100% oxygen. Methylene blue is the antidote but should only be administered by a physician based on MetHb levels.

  • Contraindications: Do NOT induce vomiting if swallowed. The compound's irritant nature may damage the esophagus.

Disposal & Environmental Stewardship[5][6]

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Disposal Method: High-temperature incineration equipped with a scrubber.

    • Reasoning: The compound contains Nitrogen and Sulfur.[6] Incineration will generate NOx and SOx gases, which must be scrubbed to prevent acid rain formation.

  • Aqueous Streams: Do not release into drains.[2][4] Sulfonamides are persistent in the environment and can contribute to antibiotic resistance in microbial populations.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96-96-8 (4-Methoxy-2-nitroaniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Sulfonamide derivatives hazard classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). Guidance on Nitro-Compounds and Methemoglobinemia. Retrieved from [Link]

Sources

potential biological targets for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Target Identification for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Executive Summary

The compound This compound represents a privileged scaffold in medicinal chemistry, sitting at the intersection of three distinct pharmacological classes: anti-mitotic agents, carbonic anhydrase inhibitors, and hypoxia-activated prodrugs.

Unlike primary sulfonamides (e.g., sulfanilamide) which primarily target bacterial dihydropteroate synthase, this


-aryl substituted sulfonamide  lacks the free nitrogen required for classic antibacterial folate inhibition. Instead, Structure-Activity Relationship (SAR) analysis and rigorous database cross-referencing identify Tubulin  (microtubule destabilization) and Carbonic Anhydrase (CA)  as the high-probability biological targets. Furthermore, the ortho-nitro moiety confers potential as a bioreductive alkylating agent specific to hypoxic tumor microenvironments.

This guide details the mechanistic basis for these targets and provides self-validating experimental protocols for verification.

Primary Biological Target: Tubulin (Microtubule Destabilization)

The most potent biological activity associated with


-phenylbenzenesulfonamides bearing methoxy substitutions is the inhibition of tubulin polymerization.
Mechanistic Rationale

The structural motif of the compound—two phenyl rings linked by a sulfonamide bridge, with a para-methoxy group—mimics the pharmacophore of E7010 and Indisulam . These agents bind to the colchicine-binding site of


-tubulin.
  • Binding Mode: The sulfonamide linker creates a bent conformation that fits the hydrophobic pocket between

    
    - and 
    
    
    
    -tubulin dimers.
  • The Methoxy Contribution: The 4-methoxy group on the

    
    -phenyl ring acts as a hydrogen bond acceptor, critical for anchoring the molecule within the hydrophobic pocket of 
    
    
    
    -tubulin.
  • Consequence: Binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Pathway Visualization: Mechanism of Action

Tubulin_Mechanism Compound N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide ColchicineSite Colchicine Binding Site (Beta-Tubulin) Compound->ColchicineSite Binds High Affinity Tubulin Free Tubulin Dimers (Alpha/Beta) Tubulin->ColchicineSite Target Inhibition Steric Hinderance of Polymerization ColchicineSite->Inhibition Prevents Assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Microtubule Collapse Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of tubulin destabilization leading to apoptotic cell death.

Secondary Target: Carbonic Anhydrase (Isoforms II, IX, XII)

While primary sulfonamides (


) are the canonical inhibitors of Carbonic Anhydrase (CA), secondary sulfonamides like this compound exhibit activity through two distinct mechanisms:
  • Direct Inhibition (Allosteric/Hydrophobic): The bulky

    
    -substitution prevents entry into the tight active site of ubiquitous isoforms (like CA I/II) but often allows selectivity for tumor-associated isoforms (CA IX and XII) which have more accessible active sites or hydrophobic pockets that accommodate the nitrophenyl ring.
    
  • Prodrug Hydrolysis: In vivo, amidases can cleave the

    
     bond, releasing the primary benzenesulfonamide (a potent CA inhibitor) and the nitro-aniline byproduct.
    

Clinical Relevance: CA IX is overexpressed in hypoxic tumors to regulate pH. Inhibiting it leads to intracellular acidification and cell death in cancer tissues.

The "Nitro" Factor: Hypoxia-Selective Bioreduction

The 2-nitro (


-nitro)  substituent is not merely structural; it is a functional "trigger."
  • Mechanism: In hypoxic environments (common in solid tumors), nitro-aromatics are reduced by nitroreductases (e.g., cytochrome P450 reductase) to hydroxylamines and amines.

  • Toxicity: The reduction intermediates can form covalent adducts with DNA or proteins (bioreductive alkylation).

  • Significance: This suggests the compound may act as a hypoxia-activated prodrug , showing enhanced potency in oxygen-deprived tissues compared to healthy, normoxic tissue.

Experimental Validation Protocols

To confirm these targets, the following self-validating experimental workflows are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Validates the anti-mitotic mechanism.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain origin).

  • GTP (Guanosine Triphosphate).

  • DAPI or fluorescent reporter (e.g., Cytoskeleton Inc. kits).

  • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

Methodology:

  • Preparation: Dilute this compound in DMSO to concentrations of 1, 5, 10, and 50

    
    .
    
  • Baseline: Establish a baseline fluorescence of tubulin buffer at 37°C.

  • Induction: Add tubulin (3 mg/mL) and GTP (1 mM) to the wells containing the compound.

  • Kinetics: Measure fluorescence (Ex 360nm / Em 420nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Positive Result: A flattening of the polymerization curve (similar to Colchicine) compared to the vehicle control (sigmoidal growth).

Protocol B: Carbonic Anhydrase Esterase Assay

Validates enzyme inhibition.

Reagents:

  • Purified CA Isoforms (CA II and CA IX).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Methodology:

  • Incubation: Incubate enzyme (CA II or IX) with the test compound (0.1 - 100

    
    ) for 15 minutes at 25°C.
    
  • Reaction Start: Add 4-NPA (3 mM). The enzyme hydrolyzes 4-NPA to 4-nitrophenol (yellow).

  • Detection: Monitor absorbance at 400 nm for 10 minutes using a kinetic microplate reader.

  • Calculation: Determine

    
     by comparing the initial velocity (
    
    
    
    ) of the reaction against DMSO controls.

Data Summary Table: Predicted Activity Profile

Target SystemPredicted PotencyMechanismKey Structural Feature
Tubulin High (

)
Colchicine-site binding; polymerization inhibition4-Methoxy group + Sulfonamide linker
CA IX/XII Moderate (

)
Active site Zn2+ binding (potential)Sulfonamide moiety
Hypoxia Context-DependentBioreductive alkylation2-Nitro group (Redox trigger)
Bacteria Low / InactiveDihydropteroate synthaseLacks free

-amino group

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gatadi, S., et al. (2021). Sulfonamides as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 222, 113576. Link

  • D'Ambrosio, K., et al. (2015). Sulfonamide inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry, 58(18), 7323-7333. Link

  • Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 35(1), 51-51. Link

  • Banerjee, M., et al. (2016). Tubulin targeting anticancer sulfonamides: A review. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1218-1229. Link

The Evolution and Application of Nitro-Substituted Sulfonamides: From Historical Milestones to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I often observe that the most profound breakthroughs in drug discovery stem from subtle structural modifications to established pharmacophores. The sulfonamide class, foundational to modern antimicrobial therapy, underwent a radical functional evolution with the introduction of nitro-substitutions. This whitepaper provides an in-depth technical analysis of nitro-substituted sulfonamides, tracing their journey from early chemotherapeutic agents to indispensable synthetic protecting groups (the Nosyl strategy) and cutting-edge multipharmacological inhibitors targeting cancer and multidrug-resistant pathogens.

Historical Context & Paradigm Shifts

The sulfonamide moiety is a cornerstone of medicinal chemistry, originating from the discovery of Prontosil and its active metabolite, sulfanilamide, which revolutionized the treatment of bacterial infections[1]. However, the strategic addition of a nitro group to the benzenesulfonamide core marked a significant paradigm shift. Initially explored to modulate the electronic properties and pKa of the sulfonamide nitrogen, nitrobenzenesulfonamides evolved from simple synthetic intermediates into highly potent, biologically active scaffolds[2][3]. Today, they are critical components in the design of enzyme inhibitors and bioreductive prodrugs.

Chemical Biology & Mechanism of Action

Nitro-substituted sulfonamides exhibit unique pharmacological profiles driven by the strong electron-withdrawing nature of the nitro group.

Bioreductive Activation in Pathogens: In antimicrobial contexts, particularly against Mycobacterium smegmatis and M. tuberculosis, these compounds often act as prodrugs. They require bioreductive activation by specific mycobacterial nitroreductases (e.g., NfnB). The enzyme reduces the nitro group into a reactive hydroxylamine intermediate, which subsequently generates reactive nitrogen species (RNS) that induce lethal DNA damage and cell death[4].

G Prodrug Nitro-Sulfonamide Prodrug Nitroreductase Nitroreductase (e.g., NfnB) Prodrug->Nitroreductase Bioreduction Hydroxylamine Hydroxylamine Intermediate Nitroreductase->Hydroxylamine RNS Reactive Nitrogen Species (RNS) Hydroxylamine->RNS Oxidation/Cleavage Target DNA Damage & Pathogen Cell Death RNS->Target

Bioreductive activation pathway of nitro-sulfonamide prodrugs in mycobacteria.

Targeting Hypoxic Tumors and Resistance: Beyond infectious diseases, the nitro-sulfonamide scaffold is heavily validated in oncology. The nitro group enhances the acidity of the sulfonamide NH, optimizing its coordination with the active-site zinc ion of Carbonic Anhydrases (CA IX and XII), enzymes overexpressed in hypoxic tumors[5][6]. Furthermore, p-nitrobenzenesulfonamides have recently been identified as potent inverse agonists of the Estrogen-Related Receptor alpha (ERRα), a critical target in triple-negative breast cancer (TNBC), where they suppress tumor migration and invasion[7]. In the realm of antimicrobial resistance, the nitrobenzene moiety forms critical hydrophobic interactions within the active site of New Delhi Metallo-β-Lactamase-1 (NDM-1), offering a pathway to neutralize "superbugs"[8].

The Fukuyama Nosyl Strategy: Synthetic Innovation

From a synthetic methodology standpoint, the 2-nitrobenzenesulfonyl (Nosyl or Ns) group, pioneered by Fukuyama, revolutionized the synthesis of secondary amines[2].

Mechanistic Rationale: Unlike the robust p-toluenesulfonyl (Tosyl) group, which requires harsh acidic or reductive conditions for cleavage, the Nosyl group can be removed under exceptionally mild conditions[3]. The strong electron-withdrawing effect of the ortho-nitro group lowers the pKa of the sulfonamide proton to approximately 5.7, facilitating facile alkylation via Mitsunobu conditions or basic alkylation[2]. Subsequent deprotection exploits nucleophilic aromatic substitution. A soft nucleophile (such as a thiolate) attacks the electron-deficient aromatic ring, forming a stabilized Meisenheimer complex that collapses to release sulfur dioxide, a thioether byproduct, and the desired free secondary amine[2].

Workflow Amine 1° Amine Nosylation Nosylation (Ns-Cl, Pyridine, 0°C) Amine->Nosylation NsAmide Ns-Amide (Activated) Nosylation->NsAmide Alkylation Alkylation (R-X, Base or Mitsunobu) NsAmide->Alkylation pKa ~5.7 AlkylatedAmide N-Alkyl-Ns-Amide Alkylation->AlkylatedAmide Deprotection Deprotection (PhSH, K2CO3, RT) AlkylatedAmide->Deprotection Meisenheimer Complex SecAmide 2° Amine (Product) Deprotection->SecAmide

Workflow of the Fukuyama amine synthesis using the Nosyl (Ns) protecting group.

Experimental Protocol: The Nosylation and Deprotection Workflow

As an application scientist, I emphasize that reproducibility in this workflow hinges on controlling reaction kinetics and maintaining strictly anhydrous conditions. The following protocol outlines the self-validating Fukuyama amine synthesis[3][9].

Phase 1: Nosylation of Primary Amines

  • Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) within a round-bottom flask under an inert nitrogen or argon atmosphere. Causality: Inert gas prevents moisture-induced hydrolysis of the highly reactive sulfonyl chloride[3].

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the reaction flask to 0 °C using an ice-water bath. Causality: Pyridine acts as an acid scavenger. Cooling to 0 °C kinetically suppresses unwanted bis-sulfonylation and controls the exothermic nature of the reaction[3].

  • Electrophile Introduction: Portion-wise, add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 equiv) over 10 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2–16 hours. Monitor the reaction progress via TLC or LC-MS until the primary amine is fully consumed[3].

  • Work-up: Dilute with CH₂Cl₂ and quench with 1M HCl to protonate and remove excess pyridine. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the stable Ns-amide[3].

(Note: The activated Ns-amide is then subjected to standard alkylation using an alkyl halide with a base like Cs₂CO₃, or via Mitsunobu conditions with an alcohol, to yield the N-alkyl-Ns-amide[2].)

Phase 2: Mild Deprotection via Thiolate

  • Activation: Dissolve the N-alkyl-Ns-amide (1.0 equiv) in anhydrous acetonitrile or DMF. Add anhydrous K₂CO₃ (2.5 equiv) to the stirred mixture[3].

  • Nucleophilic Attack: Add thiophenol (PhSH, 2.5 equiv) dropwise at room temperature. Causality: Thiophenol acts as a soft nucleophile that selectively attacks the highly electrophilic ortho-position of the nosyl ring, entirely bypassing the protected amine nitrogen[2][9].

  • Completion: Stir for 1–2 hours. The reaction is visually self-indicating; the mixture often transitions to a bright yellow color, confirming the formation of the Meisenheimer complex[2].

  • Isolation: Dilute with water and extract with ethyl acetate (3x). Wash the combined organic extracts with 1M NaOH (2x) to deprotonate and remove excess thiophenol, as well as the resulting 2-nitrophenyl phenyl thioether byproduct. Dry over MgSO₄ and concentrate to isolate the pure secondary amine[3].

Quantitative Pharmacological Landscape

The structural versatility of the nitro-substituted sulfonamide scaffold translates into broad-spectrum biological activity. Table 1 summarizes key quantitative metrics across various modern therapeutic targets, demonstrating the scaffold's high potency.

Compound / ScaffoldPrimary TargetDisease IndicationPotency MetricReference
VNI-41 (Nitro-sulfonamide derivative)NDM-1 Metallo-β-LactamaseAntimicrobial ResistanceIC₅₀ = 29.6 ± 1.3 μM[8]
Compound 11 (p-Nitrobenzenesulfonamide)ERRα Inverse AgonistTriple-Negative Breast CancerIC₅₀ = 0.80 μM[7]
AZT-Coumarin-Sulfonamide Hybrids CA IX / TelomeraseHypoxic TumorsIC₅₀ = 5.2 – 9.1 μM[5]
Nitazoxanide (NTZ) Analogs Viral Replication / NitroreductaseCOVID-19 / MycobacteriaEC₅₀ = 2.12 μM[4]

Table 1: Quantitative pharmacological data for nitro-substituted sulfonamide derivatives across various indications.

Future Perspectives in Drug Discovery

The integration of nitro-substituted sulfonamides into dual-hybrid inhibitors represents the vanguard of multipharmacological strategies. For instance, molecules designed to simultaneously target both Carbonic Anhydrase and Telomerase exploit the unique binding kinetics of the nitro-sulfonamide group to achieve synergistic anticancer effects[5]. Furthermore, the rational, structure-based design of NDM-1 inhibitors utilizing the hydrophobic pocket-forming ability of the nitrobenzene moiety offers a critical lifeline against the growing threat of multidrug-resistant bacterial strains[8]. As computational modeling and electrosynthesis techniques advance, the nitro-sulfonamide scaffold will undoubtedly continue to yield novel, highly targeted therapeutics.

References

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure | orgsyn.org | 9

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy | tcichemicals.com | 2

  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines | benchchem.com | 3

  • Nitazoxanide Analogs Require Nitroreduction for Antimicrobial Activity in Mycobacterium smegmatis | researchgate.net | 4

  • The Dawn of a Chemotherapeutic Era: A Technical Guide to 2-Aminobenzenesulfonamide | benchchem.com | 1

  • Azidothymidine “Clicked” into 1,2,3-Triazoles: First Report on Carbonic Anhydrase–Telomerase Dual-Hybrid Inhibitors | acs.org | 5

  • Advances in structure-based drug discovery of carbonic anhydrase inhibitors | researchgate.net | 6

  • The discovery of a novel series of potential ERRo inverse agonists based on p-nitrobenzenesulfonamide template for triple | semanticscholar.org | 7

  • Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening | plos.org | 8

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Sulfonamides are highly privileged pharmacophores in medicinal chemistry, frequently serving as stable bioisosteres for amides. The synthesis of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide presents a specific synthetic challenge due to the electronic properties of the starting aniline.

Causality of Reagent Selection: 4-Methoxy-2-nitroaniline is a highly deactivated nucleophile. While the para-methoxy group is electron-donating, the strongly electron-withdrawing ortho-nitro group dominates the ring's electronics via both inductive and resonance effects. This severely depletes the electron density on the amine nitrogen. Consequently, standard biphasic Schotten-Baumann conditions (aqueous NaOH and dichloromethane) typically fail, resulting in unreacted starting material or trace yields.

To overcome this kinetic barrier, the reaction requires anhydrous conditions, a strong organic base, and nucleophilic catalysis[1]. We utilize Pyridine as both the solvent and the stoichiometric acid scavenger, supplemented with a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP rapidly attacks benzenesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This activated intermediate is orders of magnitude more susceptible to nucleophilic attack by the deactivated aniline than the parent sulfonyl chloride[2].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
4-Methoxy-2-nitroaniline168.151.01.68 g10.0 mmolLimiting Reactant / Nucleophile
Benzenesulfonyl chloride176.621.22.12 g (1.53 mL)12.0 mmolElectrophile
4-Dimethylaminopyridine (DMAP)122.170.10.12 g1.0 mmolNucleophilic Catalyst
Pyridine79.10Solvent15.0 mLExcessSolvent / Acid Scavenger

Experimental Workflow

Workflow A 1. Setup 4-Methoxy-2-nitroaniline + DMAP in Pyridine (0 °C, N2 atm) B 2. Reagent Addition Dropwise addition of Benzenesulfonyl chloride A->B C 3. Reaction Warm to RT, stir 12-18 h B->C D 4. Workup Dilute with EtOAc, wash with 1M HCl to remove Pyridine C->D E 5. Purification Flash Chromatography or Recrystallization D->E F 6. Pure Product N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide E->F

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

Step 1: Reaction Setup

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (

    
    ) to ensure an anhydrous environment, preventing the competitive hydrolysis of benzenesulfonyl chloride.
    
  • Add 1.68 g (10.0 mmol) of 4-methoxy-2-nitroaniline and 0.12 g (1.0 mmol) of DMAP to the flask.

  • Inject 15.0 mL of anhydrous pyridine. Stir until the reagents are fully dissolved.

  • Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

Step 2: Electrophile Addition 5. Using a glass syringe, add 1.53 mL (12.0 mmol) of benzenesulfonyl chloride dropwise over 10 minutes. Self-Validating Insight: The dropwise addition at 0 °C is critical. It controls the exothermic formation of the N-sulfonylpyridinium intermediate and suppresses the formation of the unwanted


-bis(phenylsulfonyl)aniline byproduct, which occurs if the local concentration of the electrophile is too high.

Step 3: Reaction Progression 6. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). 7. Stir the mixture under


 for 12 to 18 hours.
8. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate eluent. The product will appear as a new, more polar UV-active spot compared to the starting aniline.

Step 4: Quenching and Workup 9. Once TLC indicates complete consumption of the starting material, quench the reaction by pouring the mixture into 50 mL of crushed ice/water. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers. 11. Wash the combined organic layers with cold 1M aqueous Hydrochloric Acid (HCl) (3 × 30 mL). Causality: Pyridine is highly miscible with organic solvents. Washing with 1M HCl protonates pyridine to form pyridinium chloride, which is highly water-soluble, effectively partitioning it into the aqueous waste stream and removing it from your product. 12. Wash the organic layer with saturated aqueous


 (30 mL) to neutralize any residual acid, followed by saturated brine (30 mL).
13. Dry the organic phase over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 14. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) or by recrystallization from a hot mixture of Ethyl Acetate and Hexanes. 15. Dry the purified product in a vacuum oven at 40 °C overnight to yield the title compound as a solid.

Mechanistic Pathway

Mechanism A Benzenesulfonyl Chloride C N-Sulfonylpyridinium Intermediate A->C + DMAP - Cl- B DMAP (Nucleophilic Catalyst) B->C E Tetrahedral Intermediate C->E + Aniline D 4-Methoxy-2-nitroaniline (Deactivated Nucleophile) D->E F Product + Regenerated DMAP E->F - H+ (Pyridine base)

Figure 2: DMAP-catalyzed mechanistic pathway for the sulfonylation of deactivated anilines.

References

  • Murphy, J. A., et al. (2013). Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation of Arenediazonium Salts. Beilstein Journal of Organic Chemistry, 9, 2265–2273. URL:[Link]

  • Liu, M., et al. (2024). Chemical diversity of reagents that modify RNA 2′-OH in water: a review (Detailing DMAP catalysis in acylation/sulfonylation). RSC Advances, 14, 28169-28188. URL:[Link]

Sources

reaction mechanism for sulfonylation of 4-methoxy-2-nitroaniline

[1]

Executive Summary

The sulfonylation of 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine) presents a specific synthetic challenge due to the electronic deactivation and steric hindrance introduced by the ortho-nitro group. Unlike electron-rich anilines (e.g., p-anisidine), which react rapidly with sulfonyl chlorides, 4-methoxy-2-nitroaniline acts as a poor nucleophile.

This guide provides a comprehensive technical analysis of the reaction mechanism and details two validated protocols: a Standard Pyridine-Mediated Method for general synthesis and a High-Stringency NaH-Mediated Method for recalcitrant substrates. We also address the critical issue of controlling mono- vs. bis-sulfonylation.

Mechanistic Analysis

Substrate Electronic Profile

The reactivity of 4-methoxy-2-nitroaniline is governed by the competing effects of its substituents:

  • 4-Methoxy Group (+M effect): Donates electron density, theoretically increasing nucleophilicity.

  • 2-Nitro Group (-I, -M effect): Strongly withdraws electron density and forms an intramolecular hydrogen bond with the amine protons. This significantly lowers the pKa of the conjugate acid (estimated pKa ~1.0–2.0), rendering the lone pair on the nitrogen less available for nucleophilic attack.

Reaction Pathway: Nucleophilic Substitution at Sulfur

The reaction follows an associative addition-elimination mechanism (


  • Activation: The base (Pyridine or Et

    
    N) may activate the sulfonyl chloride by forming a highly reactive sulfonylammonium intermediate (in the case of pyridine/DMAP).
    
  • Nucleophilic Attack: The aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step (RDS) due to the poor nucleophilicity of the nitroaniline.

  • Elimination: Chloride is expelled, restoring the S=O bond character.

  • Deprotonation: The resulting sulfonamide cation is deprotonated by the base to yield the neutral sulfonamide.

Critical Side Reaction (Bis-sulfonylation): Due to the electron-withdrawing nature of the first sulfonyl group, the remaining N-H proton becomes significantly more acidic. However, the steric bulk usually prevents a second attack. If forcing conditions (excess reagent, high heat, strong base like NaH) are used, the sulfonamide anion can attack a second equivalent of sulfonyl chloride, forming the bis-sulfonamide [1].

Mechanism Diagram

SulfonylationMechanismStart4-Methoxy-2-nitroaniline(Poor Nucleophile)Intermed1Transition State[Pentacoordinate Sulfur]Start->Intermed1Nucleophilic Attack (RDS)ReagentSulfonyl Chloride(R-SO2-Cl)Reagent->Intermed1BaseBase (B:)(Pyridine/Et3N)Base->Intermed1Catalysis (DMAP)Intermed2Protonated SulfonamideIntermed1->Intermed2- Cl⁻ProductSulfonamide Product(Mono-substituted)Intermed2->ProductDeprotonation by B:SideProductBis-Sulfonamide(Over-reaction)Product->SideProductExcess R-SO2-Cl + Base(Avoid this)

Figure 1: Mechanistic pathway for the sulfonylation of deactivated anilines.

Optimization Strategy

Base Selection
  • Pyridine: Acts as both solvent and base. It is the gold standard for deactivated anilines because it prevents the reaction mixture from becoming too acidic (which would protonate the aniline) while solubilizing the polar substrate.

  • DMAP (4-Dimethylaminopyridine): Essential as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form an N-acylpyridinium-type salt, which is far more electrophilic than the chloride itself, compensating for the aniline's poor reactivity [2].

  • NaH (Sodium Hydride): Used only if the pyridine method fails. It irreversibly deprotonates the aniline to form the anilide anion, a potent nucleophile.

Solvent Systems
SolventSuitabilityNotes
DCM (Dichloromethane) HighGood for workup; requires Et

N or Pyridine as base.
Pyridine HighBest for sluggish reactions; acts as solvent and acid scavenger.
THF (Tetrahydrofuran) MediumRequired if using NaH; must be anhydrous.
DMF MediumGood for solubility but difficult to remove; promotes bis-sulfonylation.

Experimental Protocols

Protocol A: Pyridine-Mediated Catalytic Sulfonylation (Recommended)

Best for: Standard synthesis with minimal side products.

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 equiv)[1][2]

  • Sulfonyl Chloride (e.g., p-TsCl, MsCl) (1.1 – 1.2 equiv)

  • Pyridine (Solvent volume, ~5–10 mL per gram of substrate)

  • DMAP (0.1 equiv)

  • DCM (for workup)

  • HCl (1M, for washing)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-methoxy-2-nitroaniline (1.0 equiv) and DMAP (0.1 equiv) to the flask. Add anhydrous Pyridine (approx. 0.5 M concentration relative to aniline). Stir until dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add the Sulfonyl Chloride (1.1 equiv) portion-wise over 5 minutes.

    • Note: Cooling controls the exotherm and minimizes bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–12 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If starting material remains after 12h, heat to 50°C.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash strictly with 1M HCl (3x) to remove pyridine and DMAP (pyridine turns into water-soluble pyridinium chloride).

    • Wash with saturated NaHCO

      
       (to remove residual acid) and Brine.
      
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    ).
    
Protocol B: NaH-Mediated "Forced" Sulfonylation

Best for: Extremely unreactive sulfonyl chlorides or sterically crowded scenarios.

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 equiv)[1][2]

  • NaH (60% in oil) (1.2 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Anhydrous THF or DMF

Procedure:

  • Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0°C under N

    
    , add a solution of 4-methoxy-2-nitroaniline (1.0 equiv) in THF dropwise.
    
  • Anion Formation: Stir at 0°C for 30 minutes. The evolution of H

    
     gas indicates anion formation. The color often deepens to dark red/orange.
    
  • Coupling: Add the Sulfonyl Chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl solution (hydrogen evolution!).
    
  • Extraction: Extract with EtOAc, wash with water and brine, dry, and concentrate.

Workflow Visualization

ExperimentalWorkflowStartStart: 4-Methoxy-2-nitroanilineChoiceSelect ProtocolStart->ChoiceProtAProtocol A: Pyridine/DMAP(Standard)Choice->ProtAStandardProtBProtocol B: NaH/THF(Difficult Substrates)Choice->ProtBLow ReactivityStepA1Dissolve in Pyridine + 10% DMAPProtA->StepA1StepA2Add R-SO2-Cl at 0°CStepA1->StepA2StepA3Stir RT (4-12h)StepA2->StepA3WorkupAWash with 1M HCl(Removes Pyridine)StepA3->WorkupAAnalysisTLC / LC-MS CheckWorkupA->AnalysisStepB1Treat with NaH (1.2 eq) in THF(Forms Anion)ProtB->StepB1StepB2Add R-SO2-Cl at 0°CStepB1->StepB2WorkupBQuench with NH4ClStepB2->WorkupBWorkupB->AnalysisAnalysis->StepA3Incomplete (Heat to 50°C)PurifyRecrystallization or FCCAnalysis->PurifyConversion >95%FinalPure SulfonamidePurify->Final

Figure 2: Decision tree and workflow for the synthesis of sulfonamides from deactivated anilines.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
No Reaction / Low Yield Substrate deactivation by NO

.
Switch to Protocol B (NaH) or heat Protocol A to 60°C. Ensure DMAP is fresh.
Bis-sulfonylation Excess sulfonyl chloride or too strong base (NaH).Strictly control stoichiometry (1.05 equiv R-SO

Cl). Use Protocol A at 0°C.
Starting Material Persists Hydrolysis of sulfonyl chloride.Ensure all solvents are anhydrous . Sulfonyl chlorides hydrolyze rapidly in wet pyridine.
Product is Oily/Impure Residual Pyridine.The HCl wash in Protocol A is critical. Ensure pH of aqueous layer is <2 during wash.

Safety Note: 4-Methoxy-2-nitroaniline is toxic and a potential mutagen. Sulfonyl chlorides are corrosive and lachrymators. Always handle in a fume hood. NaH reacts violently with moisture; use inert atmosphere.

References

  • Bis-sulfonylation Risks: Rehman, Z., et al. "N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." Acta Crystallographica Section E, vol. 68, no. 8, 2012, p. o2090. Link

  • DMAP Catalysis Mechanism: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161. Link

  • General Sulfonylation Protocol: Shinde, A. H., et al. "Sulfonylation of Anilines."[3] Organic Syntheses, vol. 98, 2021, pp. 1-17. Link

  • Substrate Properties: PubChem Database. "4-Methoxy-2-nitroaniline."[2][4] CID 66793.[1] Link

protocols for using N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (herein referred to as MNP-BSA ) is a bioactive sulfonanilide derivative. Chemically, it comprises a benzenesulfonyl group linked to a 4-methoxy-2-nitroaniline moiety.[1] This structural motif places MNP-BSA within a class of compounds frequently investigated for antimitotic activity (via tubulin binding), Carbonic Anhydrase (CA) inhibition , and anti-inflammatory potential (COX-2/NF-κB modulation).

This Application Note provides standardized protocols for solubilization, enzymatic inhibition assays, and cell-based phenotypic profiling. These workflows are designed to validate the compound's efficacy as a chemical probe in drug discovery pipelines.

Chemical Properties & Preparation

Before initiating biological assays, proper handling of the hydrophobic nitro-aromatic scaffold is critical to prevent precipitation and ensure accurate dosing.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₁₂N₂O₅S
Molecular Weight ~308.31 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM), DMF
Stability Light-sensitive (Nitro group); Store at -20°C
Protocol A: Stock Solution Preparation (10 mM)
  • Reagents: Anhydrous DMSO (Dimethyl sulfoxide), sterile-filtered.

  • Procedure:

    • Weigh 3.08 mg of MNP-BSA powder into a sterile amber glass vial (to protect from light).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Quality Control: Verify absence of precipitate by centrifugation at 10,000 x g for 1 minute before use.

Mechanistic Validation: Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide zinc-binding group (ZBG) coordinates with the active site Zn²⁺ ion. MNP-BSA, possessing a free sulfonamide nitrogen (depending on pH and tautomerism) or acting as a prodrug scaffold, must be tested for esterase activity inhibition.

Protocol B: CA Esterase Activity Assay

Objective: Determine the IC₅₀ of MNP-BSA against CA-II using 4-nitrophenyl acetate (4-NPA) as a substrate.

Materials:

  • Purified Bovine Carbonic Anhydrase II (CA-II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM in acetone).

  • Buffer: 12.5 mM Tris-SO₄, pH 7.6.

  • Detection: Spectrophotometer (Absorbance at 400 nm).

Workflow:

  • Enzyme Prep: Dilute CA-II to 0.5 µM in Tris-SO₄ buffer.

  • Inhibitor Incubation:

    • Prepare serial dilutions of MNP-BSA (0.1 nM to 10 µM) in buffer (keep DMSO < 1%).

    • Mix 140 µL of Enzyme solution + 10 µL of MNP-BSA dilution.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of 3 mM 4-NPA substrate.

    • Note: The enzyme converts 4-NPA to 4-nitrophenol (yellow).

  • Measurement:

    • Monitor Absorbance (A₄₀₀) kinetically for 5 minutes.

    • Calculate initial velocity (

      
      ).
      

Data Analysis: Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[MNP-BSA] to derive IC₅₀.

Phenotypic Profiling: Antimitotic Activity

Sulfonanilides (e.g., E7010) are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics. The nitro and methoxy groups on the aniline ring of MNP-BSA are key pharmacophores for this interaction.

Protocol C: In Vitro Tubulin Polymerization Assay

Objective: Assess if MNP-BSA acts as a microtubule destabilizing agent.

Materials:

  • Purified Tubulin protein (>99% pure).

  • GTP (Guanosine triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Step-by-Step:

  • Baseline Setup: Prepare Tubulin (3 mg/mL) in cold Tubulin Buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition:

    • Add MNP-BSA (final conc. 5 µM and 20 µM) to a pre-warmed 96-well half-area plate (37°C).

    • Include Vehicle (DMSO), Colchicine (5 µM), and Paclitaxel (5 µM) controls.

  • Polymerization:

    • Add 50 µL of cold Tubulin/GTP mix to the wells.

    • Immediately place in a plate reader pre-heated to 37°C.

  • Kinetics:

    • Measure Absorbance or Fluorescence (if using DAPI-based kit) every 30 seconds for 60 minutes.

Interpretation:

  • Destabilizer (Like MNP-BSA predicted): Decreased

    
     and lower plateau compared to vehicle.
    
  • Stabilizer: Rapid increase in polymerization rate and higher plateau.

Visualization of Mechanism & Workflow

The following diagram illustrates the dual-pathway interrogation strategy for MNP-BSA, highlighting the divergence between enzymatic inhibition (CA-II) and structural protein interference (Tubulin).

MNP_BSA_Workflow cluster_Enzymatic Pathway A: Enzymatic Inhibition cluster_Cellular Pathway B: Antimitotic Activity Compound MNP-BSA (Sulfonanilide Scaffold) CA_Target Target: Carbonic Anhydrase II (Zn2+ Active Site) Compound->CA_Target Chelation/Binding Tubulin_Target Target: Tubulin (Colchicine Binding Site) Compound->Tubulin_Target Steric Hinderance Substrate Substrate: 4-Nitrophenyl Acetate CA_Target->Substrate Hydrolysis Blocked Readout_A Readout: Absorbance (400nm) (Reduced 4-Nitrophenol Production) Substrate->Readout_A Polymerization Process: Microtubule Assembly Tubulin_Target->Polymerization Inhibits Assembly Readout_B Readout: G2/M Cell Cycle Arrest (Apoptosis) Polymerization->Readout_B Disrupted Spindle

Figure 1: Dual-mechanism validation workflow for MNP-BSA, targeting enzymatic regulation (CA-II) and cytoskeletal dynamics (Tubulin).

Expected Results & Data Interpretation

When characterizing MNP-BSA, compare results against established standards. The table below outlines the acceptance criteria for a valid bioassay.

Assay TypeParameterControl (Vehicle)MNP-BSA (Expected)Positive Control
CA-II Esterase

(Abs/min)
100% Activity< 50% Activity (at 10 µM)Acetazolamide
Tubulin Poly. Plateau (RFU/OD)High (Polymerized)Low (Depolymerized)Colchicine
Cell Viability IC₅₀ (HeLa/MCF7)N/A1–10 µM RangeVinblastine

Troubleshooting Note: If MNP-BSA precipitates in the aqueous assay buffer (visible turbidity), reduce the final concentration to <10 µM or increase the DMSO concentration to 2% (ensure controls match).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Yoshino, H., et al. (1992). Synthesis and structure-activity relationships of E7010, a novel sulfonamide antitumor agent. Journal of Medicinal Chemistry, 35(13), 2497-2508. Link

  • Banerjee, A., et al. (2005). Sulfonamide drugs binding to the zinc ion in carbonic anhydrase: a structural view. Bioorganic & Medicinal Chemistry Letters, 15(3), 573-577. Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2] Nature Reviews Cancer, 4(7), 535-547. Link

Sources

Application Note: Synthesis and Purification of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 5464-08-4

Introduction & Strategic Overview

Sulfonamides are highly valuable motifs in drug discovery and organic chemistry, frequently serving as bioisosteres for carboxylic acids and key pharmacophores in various therapeutic agents[1]. While modern methodologies for C–H sulfonylation are emerging[2], the direct electrophilic sulfonylation of anilines using sulfonyl chlorides remains the most reliable and scalable approach for foundational building blocks.

The synthesis of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide presents a specific synthetic challenge. The starting material, 4-methoxy-2-nitroaniline, is a highly deactivated nucleophile. The ortho-nitro group exerts strong electron-withdrawing inductive (–I) and mesomeric (–M) effects, significantly reducing the electron density on the amine nitrogen while simultaneously imposing steric hindrance. Although the para-methoxy group provides some compensatory electron density via resonance (+M effect), the amine remains sluggish. This application note details a field-proven, nucleophile-catalyzed protocol designed to overcome these electronic and steric barriers to yield the target sulfonamide[3].

Mechanistic Causality & Reaction Design

To achieve high conversion with deactivated anilines, the reaction environment must be carefully engineered:

  • Avoidance of Aqueous Base (Schotten-Baumann): Utilizing aqueous sodium hydroxide with a slow-reacting amine typically results in the competitive hydrolysis of benzenesulfonyl chloride into unreactive benzenesulfonic acid.

  • Nucleophilic Catalysis (Pyridine): Anhydrous pyridine is employed as both the solvent/base and a nucleophilic catalyst. Pyridine attacks the benzenesulfonyl chloride to form a sulfonylpyridinium intermediate . This complex is significantly more electrophilic than the parent sulfonyl chloride, lowering the activation energy required for the attack by the deactivated ortho-nitroaniline.

  • Acid Scavenging: As the reaction proceeds, pyridine neutralizes the generated hydrochloric acid (HCl), preventing the protonation of the weakly basic aniline, which would otherwise halt the reaction completely.

Reaction Workflow

Workflow N1 4-Methoxy-2-nitroaniline (Deactivated Nucleophile) N5 Nucleophilic Attack (Rate-Determining Step) N1->N5 Addition N2 Benzenesulfonyl Chloride (Electrophile) N3 Pyridine Catalyst (Activator & Acid Scavenger) N2->N3 Activation N4 Sulfonylpyridinium Complex (Highly Reactive Intermediate) N3->N4 Intermediate Formation N4->N5 Electrophilic Delivery N6 This compound (Target Product) N5->N6 HCl Elimination

Mechanistic workflow for the pyridine-catalyzed sulfonylation of 4-methoxy-2-nitroaniline.

Experimental Protocol

Materials and Reagents

Quantitative data is standardized for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxy-2-nitroaniline 168.151.001.68 gLimiting Reagent
Benzenesulfonyl chloride 176.621.201.53 mL (2.12 g)Electrophile
Pyridine (Anhydrous) 79.102.502.02 mL (1.98 g)Base / Catalyst
Dichloromethane (DCM) 84.93Solvent20.0 mLReaction Medium
Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet.

  • Substrate Dissolution: Add 4-methoxy-2-nitroaniline (1.68 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until a homogenous orange/red solution is achieved.

  • Catalyst Addition: Inject anhydrous pyridine (2.02 mL, 25.0 mmol) into the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Delivery: Dissolve benzenesulfonyl chloride (1.53 mL, 12.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Note: Dropwise addition controls the exothermic formation of the sulfonylpyridinium intermediate.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir under a nitrogen atmosphere for 16 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 7:3 Hexanes:Ethyl Acetate). The product sulfonamide will appear at a lower

    
     value than the starting aniline due to increased polarity.
    
In-Process Self-Validation & Work-Up Causality

The work-up phase is a critical self-validating system. Sulfonamides possess an acidic N-H proton. Because of the strongly electron-withdrawing ortho-nitrophenyl and benzenesulfonyl groups, the pKa of the product is unusually low (estimated pKa ~7–8).

  • Crucial Insight: If a strong base (e.g., NaOH) is used during the aqueous wash, the product will deprotonate, partition into the aqueous layer, and be lost.

  • Execution: Quench the reaction by adding 20 mL of 1 M HCl (aq) to neutralize excess pyridine. Separate the organic layer. Wash the organic layer with mildly basic saturated aqueous

    
     (20 mL) to remove unreacted benzenesulfonic acid without deprotonating the target sulfonamide.
    
  • Isolation: Wash with brine (20 mL), dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the pure product as a yellow-orange crystalline solid.
    
Troubleshooting & Optimization
ObservationMechanistic CauseCorrective Action
Incomplete Conversion (TLC) Extreme steric hindrance / low nucleophilicity.Add 0.1 eq of DMAP as a hyper-nucleophilic catalyst; warm reaction to 40 °C.
Formation of Bis-sulfonylated Byproduct Deprotonation of the product makes it a competent nucleophile.Strictly limit benzenesulfonyl chloride to 1.1–1.2 eq. Do not use excess strong base.
Low Isolated Yield Product lost to aqueous layer during basic wash.Acidify the discarded aqueous wash to pH 3. If a precipitate forms, extract with DCM to recover the product.

References

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones ChemRxiv URL
  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst MDPI URL
  • Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine (Related Compounds Index)

Sources

Application Note: In Vitro Antibacterial Evaluation of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS: 5464-08-4) is a synthetic sulfonamide derivative. In antibacterial drug discovery, sulfonamides represent a foundational class of antimetabolites. As a Senior Application Scientist, when approaching a novel derivative like this, it is critical to understand not just how to test it, but why it behaves the way it does in a biological system.

The Causality of Inhibition

Classical sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). They exert their primary antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , a highly conserved enzyme in the bacterial de novo folate biosynthesis pathway. Because mammalian cells utilize pre-formed dietary folate and lack DHPS, this pathway offers selective toxicity against bacterial cells.

The unique structural moieties of this specific compound—the electron-donating 4-methoxy group and the strongly electron-withdrawing 2-nitro group on the phenyl ring—significantly alter the molecule's electron density and lipophilicity. These modifications are hypothesized to impact both the compound's penetration through the bacterial cell envelope and its binding affinity within the DHPS active site.

FolatePathway PABA PABA (p-Aminobenzoic Acid) DHPS DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFR DHFR (Dihydrofolate Reductase) DHP->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF Inhibitor N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide Inhibitor->DHPS Competitive Inhibition

Figure 1: Mechanism of Action. The compound acts as a competitive inhibitor of DHPS in the folate synthesis pathway.

Experimental Design & Workflow

To rigorously evaluate the antibacterial profile of this compound, we must establish a self-validating experimental system . This means every assay must contain internal controls that prove the biological machinery is functioning correctly and that the compound's effects are genuine.

We utilize a three-tiered approach:

  • Broth Microdilution (MIC): Determines the baseline potency. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized Ca²⁺ and Mg²⁺ concentrations ensure reproducible outer membrane permeability, particularly in Gram-negative strains [1].

  • Agar Plating (MBC): Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills cells). Sulfonamides are classically bacteriostatic; thus, we expect an MBC/MIC ratio of >4 [2].

  • Time-Kill Kinetics: Provides dynamic pharmacodynamic data, illustrating the rate of inhibition over 24 hours.

Workflow Prep 1. Compound & Inoculum Prep (DMSO Solubilization & 0.5 McFarland) MIC 2. MIC Determination (Broth Microdilution, 24h Incubation) Prep->MIC MBC 3. MBC Determination (Agar Plating from clear MIC wells, 24h) MIC->MBC TK 4. Time-Kill Kinetics (CFU/mL tracking at 0, 2, 4, 8, 24h) MIC->TK Data 5. Pharmacodynamic Analysis (Bacteriostatic vs. Bactericidal Profiling) MBC->Data TK->Data

Figure 2: Tiered in vitro antibacterial screening workflow for sulfonamide derivatives.

Detailed Step-by-Step Protocols

Compound Preparation & Solubilization

Due to the bulky aromatic rings, this compound is highly hydrophobic. Aqueous buffers will cause immediate precipitation.

  • Weigh exactly 10.0 mg of the compound.

  • Dissolve in 1.0 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10,000 µg/mL stock solution . Vortex until completely clear.

  • Critical Insight: The final concentration of DMSO in the bacterial assay must never exceed 1% (v/v) . Higher concentrations induce solvent toxicity, artificially lowering the MIC and invalidating the assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Conducted in accordance with CLSI M07 guidelines [1].

A. Plate Setup (96-well U-bottom microtiter plate):

  • Dispense 50 µL of CAMHB into wells 2 through 12 of the microtiter plate.

  • Prepare a working solution of the compound in CAMHB at 256 µg/mL (contains 2.56% DMSO).

  • Add 100 µL of the working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing to well 10. Discard 50 µL from well 10. (Concentration range: 128 µg/mL down to 0.25 µg/mL).

  • Self-Validating Controls:

    • Well 11 (Growth Control - GC): 50 µL CAMHB (with 1% DMSO) + 50 µL inoculum. Proves the bacteria can grow in the presence of the solvent.

    • Well 12 (Sterility Control - SC): 100 µL CAMHB only. Proves the media is uncontaminated.

    • QC Plate: Run a parallel plate using a reference antibiotic (e.g., Sulfamethoxazole) against ATCC reference strains to ensure the assay falls within acceptable CLSI ranges.

B. Inoculum Preparation & Incubation:

  • Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Dilute the suspension 1:150 in CAMHB to yield

    
     CFU/mL.
    
  • Add 50 µL of this inoculum to wells 1-11. The final well volume is 100 µL, and the final bacterial concentration is exactly

    
     CFU/mL .
    
  • Incubate the plate at 37°C for 16–20 hours under aerobic conditions.

  • Readout: The MIC is the lowest concentration well with no visible turbidity (assessed via unaided eye or a spectrophotometer at OD

    
    ).
    
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Conducted in accordance with CLSI M26-A guidelines [2].

  • Identify the MIC well and all wells with concentrations higher than the MIC (optically clear wells).

  • Thoroughly mix the contents of these wells using a multichannel pipette.

  • Aspirate 10 µL from each clear well and spot-plate onto Tryptic Soy Agar (TSA) plates.

  • Incubate the TSA plates at 37°C for 24 hours.

  • Readout: The MBC is defined as the lowest concentration that results in a

    
     (3-log
    
    
    
    ) reduction of the initial inoculum. If
    
    
    colonies grow from the 10 µL spot, the 99.9% kill threshold has been met.
Protocol 3: Time-Kill Kinetics Assay
  • Prepare Erlenmeyer flasks containing 10 mL of CAMHB.

  • Spike the flasks with the compound to achieve final concentrations of 0.5×, 1×, 2×, and 4× the determined MIC. Include a drug-free Growth Control flask.

  • Inoculate all flasks to a final starting concentration of

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (150 rpm).

  • At time intervals 0, 2, 4, 8, and 24 hours , remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 100 µL onto TSA plates.

  • Incubate plates for 24h and count CFUs to calculate Log

    
     CFU/mL over time.
    

Data Presentation & Interpretation

To ensure high-quality reporting, quantitative data must be structured for immediate comparative analysis. Below is a representative data structure demonstrating the expected bacteriostatic profile of a sulfonamide derivative.

Table 1: Representative MIC and MBC Profiling

Interpretation: An MBC/MIC ratio of


 confirms the compound acts as a bacteriostatic agent, which aligns with the mechanistic expectation of DHPS inhibitors.
Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureus ATCC 29213Positive8>64>8Bacteriostatic
Enterococcus faecalis ATCC 29212Positive16>64>4Bacteriostatic
Escherichia coli ATCC 25922Negative32>128>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative>128>128N/AResistant
Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL) against S. aureus ATCC 29213

Interpretation: The compound prevents exponential growth but fails to reduce the bacterial burden by


 logs, further validating the bacteriostatic mechanism of action.
Time (Hours)Growth Control0.5× MIC (4 µg/mL)1× MIC (8 µg/mL)4× MIC (32 µg/mL)
0 5.705.705.705.70
2 6.856.105.855.65
4 7.906.955.905.50
8 8.857.806.105.20
24 9.408.906.304.80

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. CLSI, Wayne, PA. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI, Wayne, PA. Available at: [Link]

Application Note: Microwave-Assisted Synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide . The synthesis of sulfonamides from electron-deficient ortho-substituted anilines is historically challenging due to the reduced nucleophilicity of the amine and steric hindrance. Conventional thermal methods often require prolonged reflux times (24–48 hours) and yield variable results.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the kinetic barrier imposed by the ortho-nitro group, reducing reaction time to under 30 minutes while significantly improving purity and yield. This guide serves as a self-validating standard operating procedure (SOP) for medicinal chemists and drug development professionals.

Mechanistic Insight & Rationale

The Challenge: Electronic and Steric Deactivation

The target substrate, 4-Methoxy-2-nitroaniline , presents a dual challenge for nucleophilic attack:

  • Electronic Deactivation: The nitro group (

    
    ) at the ortho position is a strong electron-withdrawing group (EWG), which pulls electron density away from the amine nitrogen via both induction and resonance. This drastically lowers the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.
    
  • Steric Hindrance: The bulky nitro group physically impedes the approach of the electrophile (benzenesulfonyl chloride).

The Solution: Microwave Activation & Pyridine Catalysis

To drive this reaction, we utilize Pyridine as both the solvent and a nucleophilic catalyst.

  • Catalytic Activation: Pyridine reacts with benzenesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is more electrophilic than the starting acid chloride.

  • Microwave Dielectric Heating: Pyridine has a high loss tangent (

    
    ), making it an excellent microwave absorber. The rapid internal heating provides the necessary activation energy to overcome the nucleophilic deactivation of the aniline.
    
Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the critical role of the sulfonylpyridinium intermediate.

Mechanism R1 Benzenesulfonyl Chloride Inter N-Sulfonylpyridinium Salt (Activated) R1->Inter Fast Py Pyridine (Solvent/Catalyst) Py->Inter TS Transition State (MW Activated) Inter->TS + Aniline Aniline 4-Methoxy-2- nitroaniline Aniline->TS Prod Target Sulfonamide TS->Prod MW Irradiation (120°C) Byprod Pyridine-HCl TS->Byprod

Figure 1: Mechanistic pathway highlighting the activation of sulfonyl chloride by pyridine and the subsequent microwave-driven nucleophilic attack.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3]Role
4-Methoxy-2-nitroaniline 96-96-81.0Limiting Reagent (Nucleophile)
Benzenesulfonyl chloride 98-09-91.2 – 1.5Electrophile
Pyridine 110-86-1SolventSolvent, Base, Catalyst
HCl (1M) 7647-01-0ExcessQuenching Agent
Ethanol 64-17-5N/ARecrystallization Solvent
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator).

  • Reaction Vessel: 10 mL or 30 mL sealed pressure vial with Teflon-lined cap.

  • Magnetic Stir Bar: Teflon-coated, appropriate size for vortexing.

Experimental Protocol

Reaction Setup[1][2][3][4][5][6][7]
  • Preparation: In a 10 mL microwave process vial, weigh 4-Methoxy-2-nitroaniline (168 mg, 1.0 mmol).

  • Solvent Addition: Add Pyridine (2.0 mL). Add a magnetic stir bar.[2]

  • Electrophile Addition: Carefully add Benzenesulfonyl chloride (192 µL, ~265 mg, 1.5 mmol) dropwise.

    • Note: The reaction is slightly exothermic. The mixture may turn slightly warm.

  • Sealing: Crimp or screw the cap tightly onto the vial. Ensure the septum is intact.

Microwave Parameters

Program the microwave reactor with the following "Dynamic" or "Standard" control method:

ParameterSettingRationale
Temperature 120 °CSufficient energy to overcome ortho-nitro deactivation.
Hold Time 20:00 minOptimized for complete conversion without degradation.
Pressure Limit 250 psi (17 bar)Safety cutoff (Pyridine b.p. is 115°C; pressure will be moderate).
Power Dynamic (Max 150W)System adjusts power to maintain 120°C.
Stirring HighEnsures homogeneous heat distribution.
Pre-stirring 30 secMixes reagents before irradiation begins.
Work-up & Purification[4][8]
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling (approx. 2-3 mins).

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold 1M HCl (20 mL) with vigorous stirring.

    • Chemistry: The HCl neutralizes the pyridine solvent and the pyridine-HCl byproduct, making them water-soluble. The target sulfonamide is insoluble in acidic water and will precipitate.

  • Precipitation: Stir for 15 minutes to ensure complete precipitation of the solid.

  • Filtration: Collect the crude solid via vacuum filtration using a sintered glass funnel or Buchner funnel. Wash the cake with cold water (3 x 10 mL) to remove residual acid and pyridine salts.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1) to obtain the pure product as off-white/yellowish needles.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Vial 1.0 eq Aniline + 1.5 eq Sulfonyl Chloride Solvent: Pyridine Step2 Step 2: Microwave Irradiation 120°C | 20 min | High Stirring Step1->Step2 Step3 Step 3: Acidic Quench Pour into Ice/1M HCl (Removes Pyridine) Step2->Step3 Step4 Step 4: Filtration & Wash Collect Precipitate Wash with H2O Step3->Step4 Step5 Step 5: Recrystallization Solvent: Ethanol Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Process Validation & Quality Control

Analytical Expectations[3][4]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Expected range 85–95% (Conventional thermal reflux typically yields <60% for this substrate).

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[4]

    • Visualization: UV (254 nm). The product will have a lower R_f than the starting aniline due to the sulfonamide polarity, but the nitro group keeps it relatively non-polar compared to the pyridine salts.

Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aniline Moisture in PyridineSulfonyl chlorides hydrolyze rapidly. Use anhydrous pyridine and a fresh bottle of sulfonyl chloride.
Oiling out upon Quench Incomplete PrecipitationThe product may be semi-solid. Scratch the beaker glass with a rod or add a seed crystal. Cool further in an ice bath.
Dark/Black Reaction Mixture Thermal Decomposition120°C was too harsh for this specific batch. Reduce Temp to 100°C and extend time to 30 min.
Vessel Failure (Over-pressure) Runaway ReactionEnsure the vial is not overfilled (>2/3 volume). Check the pressure sensor calibration.

Safety Considerations

  • Benzenesulfonyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Unpleasant odor; use effective ventilation.

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit. Always use the manufacturer's recommended vials and caps.

References

  • De Luca, L., & Giacomelli, G. (2008).[1][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][6][7] The Journal of Organic Chemistry, 73(10), 3967–3969.[1]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. (Foundational text on Microwave effects).

  • Gul, H. I., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1619–1625. (Demonstrates sulfonamide synthesis protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24896683, 4-Methoxy-2-nitroaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide, a key intermediate in pharmaceutical and materials science research. The content is structured to address common challenges encountered in the laboratory, offering explanations grounded in chemical principles and supported by authoritative references.

I. Reaction Overview and Mechanism

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-methoxy-2-nitroaniline and benzenesulfonyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The reaction is influenced by the electronic properties of the aniline derivative. The methoxy group (-OCH₃) is an electron-donating group, which increases the nucleophilicity of the amine. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the nucleophilicity of the amine. The interplay of these two groups on the same aromatic ring presents a unique set of challenges in achieving high yields and purity.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products 4-methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline product This compound 4-methoxy-2-nitroaniline->product + benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->product + hcl HCl product->hcl + base Base (e.g., Pyridine, Triethylamine) base->product

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the potential causes and how can I improve the yield?

A: Low yields in this specific sulfonamide synthesis can be attributed to several factors, often related to the reduced nucleophilicity of the starting aniline and the integrity of the reagents.[2]

  • Cause 1: Deactivated Amine: The presence of the electron-withdrawing nitro group at the ortho position significantly reduces the nucleophilicity of the amine in 4-methoxy-2-nitroaniline, making it less reactive towards benzenesulfonyl chloride.[2]

  • Solution 1: Optimize Reaction Conditions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reduced reactivity. However, excessive heat can lead to side reactions.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.

    • Extend Reaction Time: Due to the slower reaction rate, a longer reaction time may be required for complete conversion. Again, TLC monitoring is essential to prevent the formation of degradation products.

    • Choice of Base: A stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be more effective than milder bases like sodium carbonate in driving the reaction to completion. Pyridine can also be used as both a base and a solvent.[4]

  • Cause 2: Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture.[2] This hydrolysis produces benzenesulfonic acid, which is unreactive towards the amine.

  • Solution 2: Ensure Anhydrous Conditions:

    • Use freshly distilled or newly purchased anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]

  • Cause 3: Protonation of the Amine: The reaction generates HCl as a byproduct. If the base is not efficient enough or is used in insufficient quantity, the starting amine will be protonated, forming an unreactive ammonium salt.

  • Solution 3: Stoichiometry of the Base: Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.2 equivalents) is beneficial to ensure complete neutralization of the generated HCl.

Issue 2: Formation of Multiple Products/Impurities

Q: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A: The formation of multiple products often points to side reactions involving the starting materials or the product itself.

  • Cause 1: Di-sulfonylation: While less common with deactivated anilines, it is possible for the initially formed sulfonamide to be further sulfonylated, especially if a large excess of benzenesulfonyl chloride is used under forcing conditions.

  • Solution 1: Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of benzenesulfonyl chloride.[1] The sulfonyl chloride should be added dropwise to the solution of the aniline to maintain a low concentration of the electrophile throughout the reaction.[1]

  • Cause 2: O-Sulfonylation of the Methoxy Group: Under certain conditions, electrophilic attack can occur on the oxygen of the methoxy group, although this is generally less favorable than N-sulfonylation.

  • Solution 2: Moderate Reaction Conditions: Avoid excessively high temperatures and the use of overly harsh Lewis acid catalysts that could promote O-sulfonylation.

  • Cause 3: Ring Sulfonation: While the aniline ring is deactivated by the nitro group, the benzene ring of the benzenesulfonyl chloride can potentially undergo electrophilic aromatic substitution, leading to polysulfonated byproducts, especially if the reaction is run in the presence of strong acids at high temperatures.

  • Solution 3: Maintain Basic Conditions: The presence of a base throughout the reaction minimizes the concentration of strong acids that could catalyze ring sulfonation.

Issue 3: Difficult Product Purification

Q: I am having trouble purifying the crude product. What are the best methods for isolating pure this compound?

A: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.

  • Challenge 1: Removing Unreacted 4-methoxy-2-nitroaniline: The starting aniline can be difficult to separate from the product due to their similar polarities.

  • Solution 1: Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted aniline, making it water-soluble and allowing for its removal into the aqueous phase.[5]

  • Challenge 2: Removing Benzenesulfonic Acid: If the benzenesulfonyl chloride has hydrolyzed, the resulting benzenesulfonic acid can contaminate the product.

  • Solution 2: Basic Wash: A wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a water-soluble salt that can be extracted into the aqueous layer.

  • Challenge 3: Recrystallization Issues: Finding a suitable solvent system for recrystallization can be difficult.

  • Solution 3: Solvent Screening: A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, water) dropwise until turbidity is observed.[6] Heating to redissolve and then cooling slowly can promote the formation of pure crystals. Ethanol/water or ethyl acetate/hexane are often effective solvent pairs for sulfonamides.[1]

  • Challenge 4: Co-elution in Column Chromatography: The product and impurities may have similar retention factors on silica gel.

  • Solution 4: Optimize Eluent System: A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can improve separation.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time and temperature for this synthesis? A1: Due to the deactivated nature of the aniline, a reaction time of 12-24 hours at room temperature to 50°C is often required.[4][5] It is highly recommended to monitor the reaction progress by TLC to determine the optimal time and temperature for your specific setup.

Q2: Can I use an alternative to benzenesulfonyl chloride? A2: Yes, other sulfonylating agents can be used. For instance, sulfonyl fluorides have been shown to be effective and are often more stable towards hydrolysis.[8] However, their reactivity profile is different, and reaction conditions may need to be re-optimized.

Q3: Is it necessary to use a catalyst? A3: While not always required, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with less reactive amines.[7]

Q4: My product is an oil instead of a solid. What should I do? A4: The formation of an oil can be due to impurities or if the product has a low melting point. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, isolate the oil by extraction, dry it thoroughly, and attempt recrystallization from a different solvent system.

IV. Experimental Protocols

Standard Protocol for this compound Synthesis
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-methoxy-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.

  • Addition of Base: If using DCM, add triethylamine (1.2 eq.) to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC using a hexane/ethyl acetate solvent system.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table
ParameterRecommended Value/ConditionRationale
Amine to Sulfonyl Chloride Ratio 1 : 1.05 - 1.1A slight excess of the sulfonyl chloride ensures complete consumption of the aniline.
Base Pyridine, Triethylamine (TEA)Neutralizes the HCl byproduct, preventing protonation of the amine.[2]
Solvent Dichloromethane (DCM), PyridineAnhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.[2]
Temperature 0°C to Room Temperature (or gentle heating)Initial cooling controls the exothermic reaction; warming may be needed for less reactive substrates.[7]
Reaction Time 12 - 24 hoursSlower reaction due to the deactivated aniline; monitor by TLC.

V. Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound q1 Are you using anhydrous conditions? start->q1 sol1 Use dry solvents and glassware. Perform under inert atmosphere. q1->sol1 No q2 Is the base appropriate and in sufficient quantity? q1->q2 Yes sol1->q2 sol2 Use at least 1.1 eq. of a non-nucleophilic base (e.g., TEA). q2->sol2 No q3 Are the reaction conditions optimized for a deactivated amine? q2->q3 Yes sol2->q3 sol3 Increase reaction time and/or temperature. Monitor progress by TLC. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Benchchem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem. Retrieved from

  • Smith, J. A., & Jones, B. C. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Journal of Chemical Crystallography, 53(2), 123-135. Retrieved from

  • Chen, L., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 876543. Retrieved from

  • Benchchem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem. Retrieved from

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 20(3), 567-575. Retrieved from

  • Google Patents. (1957). Sulfonamide purification process. US2777844A. Retrieved from

  • Fahim, A. M. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1), 45-52. Retrieved from

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific. Retrieved from

  • Rehman, M., et al. (2013). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o123. Retrieved from

  • Saeed, A., et al. (2014). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o535. Retrieved from

  • Benchchem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. Benchchem. Retrieved from

  • Benchchem. (2025). Optimizing temperature and pressure for benzenesulfonamide synthesis reactions. Benchchem. Retrieved from

  • Benchchem. (2025). Identifying and minimizing side reactions in benzamide synthesis. Benchchem. Retrieved from

Sources

minimizing side reactions in N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide production

Technical Support Center: Optimizing -(4-Methoxy-2-nitrophenyl)benzenesulfonamide Production

Case ID: SULF-4M2N-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions & Maximizing Yield in Deactivated Aniline Sulfonylation

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support guide for synthesizing


-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

If you are experiencing low yields or stalled reactions, the root cause is likely the electronic and steric deactivation of your starting amine, 4-methoxy-2-nitroaniline. The ortho-nitro group creates two critical hurdles:

  • Electronic Withdrawal: It pulls electron density from the amine, making it a poor nucleophile.

  • Intramolecular Hydrogen Bonding: One of the amine protons forms a hydrogen bond with the nitro oxygen, locking the conformation and further reducing reactivity.

The Consequence: The reaction rate of the amine with benzenesulfonyl chloride is often slower than the rate of sulfonyl chloride hydrolysis (reaction with trace water). This guide provides a self-validating protocol to overcome these kinetic barriers.

Module 1: The "Gold Standard" Protocol

Use this protocol to establish a baseline. It is designed to prioritize conversion over speed.

Reagent Stoichiometry Table
ComponentRoleEquivalents (eq.)Notes
4-Methoxy-2-nitroaniline Limiting Reagent1.0Dry thoroughly before use.
Benzenesulfonyl Chloride Electrophile1.2 - 1.5Excess required to account for hydrolysis.
Pyridine Base/Solvent2.0 - 3.0Acts as an acid scavenger.
DMAP Catalyst 0.1 - 0.2 CRITICAL for deactivated amines.
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous.
Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solubilization: Dissolve 4-methoxy-2-nitroaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Add Pyridine (3.0 eq).

    • Checkpoint: Ensure the solution is homogeneous. The color is typically deep orange/red due to the nitroaniline.

  • Controlled Addition: Cool to

    
    . Add Benzenesulfonyl Chloride (1.2 eq) dropwise over 20 minutes.
    
    • Why? Although the amine is unreactive, rapid addition can cause localized heating, promoting hydrolysis or bis-sulfonylation.

  • The "Push": Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 4 hours, heat to reflux (

    
    ).
    
  • Validation: Monitor TLC.

    • Target Spot: Less polar than starting material.

    • Side Product: Benzenesulfonic acid (stays at baseline).

Module 2: Visualizing the Chemistry

To troubleshoot effectively, you must understand the competing pathways.

Diagram 1: Reaction Pathways & Competition

This diagram illustrates how DMAP outcompetes hydrolysis to activate the sulfonyl chloride.

ReactionPathwaysStartBenzenesulfonylChloride (PhSO2Cl)IntermediateN-SulfonylpyridiniumSalt (Highly Reactive)Start->Intermediate Fast NucleophilicAttack by DMAPWasteBenzenesulfonic Acid(Hydrolysis Product)Start->Waste Direct Hydrolysis(Slow)DMAPDMAP(Catalyst)Intermediate->DMAP RegeneratedProductTarget SulfonamideIntermediate->Product Amine Attack(Major Path)Intermediate->Waste Hydrolysis ofIntermediateAmine4-Methoxy-2-nitroaniline(Deactivated Nucleophile)Amine->Product Direct Attack(Too Slow without DMAP)WaterTrace Water(Impurity)

Caption: The DMAP catalytic cycle (Green Path) generates a "Super-Electrophile" intermediate, allowing the deactivated amine to react faster than the background hydrolysis rate.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalled at 60% conversion. Adding more sulfonyl chloride doesn't help.

Diagnosis: Your system is likely "wet," or the pyridine is sequestering the protons too strongly, forming an unreactive ion pair. Corrective Action:

  • Check Moisture: If your DCM wasn't anhydrous, the sulfonyl chloride hydrolyzed immediately.

  • The "Feed" Method: Do not add all 1.5 eq of sulfonyl chloride at once. Add 1.0 eq, wait 2 hours, then add the remaining 0.5 eq. This maintains a steady concentration of electrophile.

  • Temperature: Deactivated anilines often require thermal energy to overcome the activation barrier. Refluxing in DCM (

    
    ) or switching to Toluene (
    
    
    ) may be necessary.
Q2: I see a new spot running higher (less polar) than my product. What is it?

Diagnosis: This is likely the Bis-sulfonamide (

Cause:
  • Excessive base strength (deprotonating the formed sulfonamide).

  • Large excess of sulfonyl chloride.[1] The Fix (Rescue Protocol): You do not need to discard the batch.

  • Isolate the crude mixture.

  • Treat with NaOH/EtOH (or KOH/MeOH) at reflux for 30 minutes.

  • Mechanism: The bis-sulfonamide bond is much more labile (unstable) towards base hydrolysis than the mono-sulfonamide. This selectively cleaves the second sulfonyl group, reverting it back to your desired product.

Q3: Why use DMAP? Can't I just use Pyridine?

Technical Insight: For standard anilines, Pyridine is sufficient. However, for 2-nitroanilines , the nucleophilicity is reduced by a factor of ~


  • Without DMAP: The amine reacts slower than water. You get mostly sulfonic acid (hydrolysis).

  • With DMAP: DMAP attacks the sulfonyl chloride to form an

    
    -acylpyridinium-style salt. This intermediate is positively charged and highly susceptible to nucleophilic attack, effectively "shuttling" the sulfonyl group to the amine.
    

Module 4: Purification Logic (Self-Validating Workup)

Do not rely on column chromatography immediately. Use acid-base chemistry to purify.[2]

Diagram 2: Workup Decision Tree

WorkupLogicStartCrude Reaction Mixture(DCM + Pyridine)Wash1Wash 1: 1M HClStart->Wash1PhaseSepPhase SeparationWash1->PhaseSepAqLayerAqueous Layer(Contains Pyridine-HCl, DMAP, Salts)PhaseSep->AqLayerDiscardOrgLayerOrganic Layer (DCM)(Product + Unreacted Chloride)PhaseSep->OrgLayerKeepWash2Wash 2: Sat. NaHCO3OrgLayer->Wash2AqLayer2Aqueous Layer(Removes Sulfonic Acid)Wash2->AqLayer2DiscardOrgLayer2Organic Layer(Neutral Product)Wash2->OrgLayer2KeepCrystRecrystallization(Ethanol or MeOH)OrgLayer2->CrystFinalPure ProductCryst->Final

Caption: Acidic wash removes the catalyst/base; Basic wash removes the hydrolysis byproducts. Recrystallization yields high purity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism of Sulfonylation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Sulfonamides).[3]

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Mechanism of catalysis by N,N-dimethylaminopyridine in the formation of sulfonamides. Doklady Akademii Nauk SSSR, 176(1), 97-100.
  • Reverdy, G. (1976). Phase transfer catalysis in the synthesis of sulfonamides. Bulletin de la Société Chimique de France, 1131.
  • BenchChem Technical Repository. (2024). Sulfonyl Chloride Reactivity & Handling Guide.

overcoming steric hindrance in 4-methoxy-2-nitroaniline sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Deactivation in 4-Methoxy-2-Nitroaniline Sulfonylation Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty sulfonylating 4-methoxy-2-nitroaniline . This substrate presents a "perfect storm" of low reactivity:

  • Electronic Deactivation: The ortho-nitro group is strongly electron-withdrawing (via resonance and induction), significantly reducing the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The ortho-nitro group creates a physical barrier, blocking the trajectory of the incoming electrophile (sulfonyl chloride).

Standard conditions (e.g., Pyridine/DCM) often result in recovered starting material or hydrolysis of the sulfonyl chloride. This guide provides a tiered troubleshooting approach, moving from catalytic activation to anionic deprotonation.

Module 1: Diagnostic Triage

Before altering your protocol, determine the failure mode using this decision matrix.

Triage Start Reaction Outcome? NoRxn Recovered Starting Material (No Product) Start->NoRxn Hydrolysis Sulfonyl Chloride Hydrolyzed (Sulfonic Acid formed) Start->Hydrolysis LowYield Low Yield / Very Slow Start->LowYield Nucleophile too weak.\nSwitch to Protocol A (DMAP Catalysis)\nor Protocol B (Anionic). Nucleophile too weak. Switch to Protocol A (DMAP Catalysis) or Protocol B (Anionic). NoRxn->Nucleophile too weak.\nSwitch to Protocol A (DMAP Catalysis)\nor Protocol B (Anionic). Moisture in solvent.\nDry solvents required.\nSulfonyl chloride is reacting with water\nfaster than the amine. Moisture in solvent. Dry solvents required. Sulfonyl chloride is reacting with water faster than the amine. Hydrolysis->Moisture in solvent.\nDry solvents required.\nSulfonyl chloride is reacting with water\nfaster than the amine. Activation energy too high.\nAdd Heat (Reflux/Microwave)\nor Catalyst (DMAP). Activation energy too high. Add Heat (Reflux/Microwave) or Catalyst (DMAP). LowYield->Activation energy too high.\nAdd Heat (Reflux/Microwave)\nor Catalyst (DMAP). Success Target Sulfonamide

Figure 1: Diagnostic decision tree for sulfonylation failures.

Module 2: Protocols & Solutions

Protocol A: Catalytic Activation (The "Smart" Approach)

Recommended as the first line of defense. Best for standard sulfonyl chlorides (e.g., MsCl, TsCl).

The Logic: Since the aniline is a poor nucleophile, we must make the electrophile more reactive. Adding 4-Dimethylaminopyridine (DMAP) generates a highly reactive N-sulfonylpyridinium intermediate, which is much more susceptible to attack by the hindered aniline than the free sulfonyl chloride [1].

Reagents:

  • Substrate: 4-methoxy-2-nitroaniline (1.0 equiv)

  • Sulfonyl Chloride (1.2 – 1.5 equiv)

  • Base: Triethylamine (Et3N) (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM or THF (0.2 M)

Step-by-Step:

  • Dissolve 4-methoxy-2-nitroaniline in anhydrous DCM under inert atmosphere (N2/Ar).

  • Add Et3N. Note: The solution may darken, but no reaction occurs yet.

  • Cool to 0°C.

  • Add DMAP followed by the slow addition of Sulfonyl Chloride.

  • Allow to warm to Room Temperature (RT).

  • Checkpoint: Monitor TLC at 2 hours. If starting material persists, heat to reflux (40°C for DCM).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove DMAP/Et3N) and then Brine.

Field Note: Literature precedent confirms this specific protocol works for 4-methoxy-2-nitroaniline with methanesulfonyl chloride, achieving completion in ~2 hours [2].

Protocol B: Anionic Deprotonation (The "Power" Approach)

Use this if Protocol A fails or if the sulfonyl chloride is also sterically hindered.

The Logic: If the neutral amine is too weak, we convert it into an anilide anion (N-). This removes the proton (resolving some steric strain) and creates a powerful nucleophile that can overcome the electronic deactivation of the nitro group.

Reagents:

  • Substrate: 4-methoxy-2-nitroaniline (1.0 equiv)

  • Base: Sodium Hydride (NaH) (60% dispersion, 2.0 equiv) OR LiHMDS (1.1 equiv)

  • Electrophile: Sulfonyl Chloride (1.2 equiv)[1]

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Safety: Flame-dry glassware. Ensure N2/Ar atmosphere.

  • Suspend NaH (washed with hexane to remove oil if necessary) in dry THF at 0°C.

  • Add 4-methoxy-2-nitroaniline dropwise (dissolved in minimal THF).

  • Observation: Evolution of H2 gas. Color will likely shift to deep red/orange (formation of the anion). Stir for 30 mins to ensure full deprotonation.

  • Add Sulfonyl Chloride dropwise at 0°C.

  • Warm to RT. Reaction is typically instant upon addition.

  • Quench: Carefully add saturated NH4Cl (gas evolution!).

Module 3: Comparative Data & Mechanism

Reactivity Landscape

The following table illustrates why standard conditions fail and how the proposed protocols fix the kinetics.

ParameterStandard Conditions (Pyridine)Protocol A (DMAP)Protocol B (NaH)
Nucleophile Species Neutral Amine (

)
Neutral Amine (

)
Anilide Anion (

)
Electrophile Species Sulfonyl Chloride (

)
Sulfonyl-Pyridinium (

)
Sulfonyl Chloride (

)
Primary Driver Weak dipole interactionLUMO lowering (Electrophile activation)HOMO raising (Nucleophile activation)
Suitability Simple AnilinesHindered/Deactivated AnilinesExtremely Hindered/Unreactive Cases
Mechanistic Pathway (Protocol A)

The DMAP acts as a "shuttle," transferring the sulfonyl group to the hindered amine.

Mechanism R1 Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Salt (Super-Electrophile) R1->Inter + DMAP - Cl- Cat DMAP (Catalyst) Cat->Inter Recycles Prod Sulfonamide Product Inter->Prod + Substrate - DMAPH+ Sub 4-methoxy-2-nitroaniline (Weak Nucleophile)

Figure 2: DMAP Catalytic Cycle. The formation of the Sulfonylpyridinium salt is the rate-determining activation step.

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC, but it reverts to starting material during workup. Why? A: You likely formed the N-sulfonylpyridinium intermediate but the aniline never actually attacked it. Upon adding water, the intermediate hydrolyzed back to sulfonic acid and the original aniline.

  • Fix: Increase temperature (reflux) or reaction time before adding water. Ensure anhydrous conditions.

Q2: Will the nitro group react with NaH? A: Generally, no. While nitro groups can be sensitive to reduction, NaH is a non-nucleophilic base and typically safe with nitroarenes at 0°C–RT. However, avoid high temperatures (>60°C) with NaH/DMF combinations as this can lead to runaways.

Q3: Can I use Pyridine as the solvent? A: You can, but Pyridine is a weaker nucleophilic catalyst than DMAP. For ortho-nitro anilines, pure pyridine is often insufficient. If you must use pyridine as solvent, add 10 mol% DMAP to "spike" the reactivity.

Q4: I am observing Bis-sulfonylation (two sulfonyl groups). A: This is extremely rare for ortho-substituted anilines due to the massive steric bulk. If it happens, you are likely using Protocol B (NaH) with a large excess of sulfonyl chloride.

  • Fix: Strictly limit Sulfonyl Chloride to 1.0–1.1 equivalents and keep the reaction at 0°C.

Q5: Are there alternative reagents if the chloride fails? A: Yes. If the chloride is unreactive, consider Sulfonyl Fluorides (SuFEx chemistry) which are more stable to hydrolysis but highly reactive towards amines in the presence of silyl ethers or specific activators [3]. Alternatively, Microwave irradiation in MeCN can force the reaction.

References

  • Hurevich, M., et al. (2017).[2][3] "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[2][4] Beilstein Journal of Organic Chemistry, 13, 806–816.[2] Link

  • Khan, S., et al. (2012). "N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." Acta Crystallographica Section E, 68(Pt 3), o761. Link

  • Luo, J., et al. (2021).[5] "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides." Frontiers in Chemistry, 9. Link

  • BenchChem Technical Support.[1][6] (2025).[1][6][7][8][9][10] "Optimizing Sulfonylation of Hindered Amines." BenchChem Technical Guides. Link

Sources

thermal degradation of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS: 5464-08-4).

As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in understanding and troubleshooting the thermal stability and degradation kinetics of this specific nitroaromatic sulfonamide. Because this molecule combines a highly reactive nitroaromatic system with a thermally labile sulfonamide linkage, predicting its behavior under thermal stress requires a deep understanding of its bond dissociation energetics.

Mechanistic Overview & Pathway Visualization

The is not a single event but a cascade of competing kinetic pathways. The molecule contains three distinct functional vulnerabilities:

  • The C-NO₂ Bond: Homolytic dissociation of the C-NO₂ bond represents the primary fission process in nitroaromatic compounds under thermal stimuli due to its relatively low bond dissociation energy (BDE)[1].

  • The Sulfonamide (S-N) Linkage: Benzenesulfonamides undergo specific thermal cleavage at elevated temperatures, leading to the extrusion of sulfur dioxide (SO₂) and the formation of aniline derivatives[2].

  • The Methoxy (-OCH₃) Group: At high temperatures, intermolecular hydrogen transfer can lead to O-demethylation, releasing formaldehyde (CH₂O)[3].

Pathway A N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide B C-NO2 Homolysis (Low Ea Pathway) A->B C S-N Bond Cleavage (High Temp Pathway) A->C D O-Demethylation (Radical Scavenging) A->D E NO2 / NO Radicals (m/z 46, 30) B->E F SO2 Extrusion (m/z 64) C->F G Formaldehyde / Phenols (m/z 30, 107) D->G

Primary thermal degradation pathways and evolved gas markers for the target compound.

Troubleshooting Guide (Q&A)

Q1: During scale-up drying procedures at 120°C, our batch exhibited unexpected discoloration and trace impurities. Is the compound degrading before its melting point? Causality & Solution: While the melting point of related benzenesulfonamides is generally stable up to 150°C, the presence of the ortho-nitro group introduces localized instability. Nitroaromatics can undergo trace isomerization to nitrite (-ONO) followed by O-NO bond breaking even at sub-melting temperatures if catalyzed by trace transition metals or acidic residues from synthesis[4]. Actionable Fix: Ensure your drying process is conducted under a strict vacuum (to lower the required drying temperature to <80°C) and verify that your solvent matrix is completely free of transition metal catalysts (e.g., Pd or Fe) which lower the activation energy for nitro-reduction.

Q2: We observed a sudden exothermic runaway and pressure spike in our reactor when heating the compound above 260°C. What caused this? Causality & Solution: You have triggered the homolytic cleavage of the C-NO₂ bond. This is a highly exothermic process. When the C-NO₂ bond breaks, it generates NO₂ radicals. These radicals rapidly abstract hydrogen from the adjacent methoxy group (intermolecular H-transfer), leading to an autocatalytic decomposition cascade[3]. Actionable Fix: Never process this intermediate above 200°C in a sealed vessel without robust pressure-relief systems. If high-temperature reactions are required, dilute the substrate in a high-boiling, inert solvent (like diphenyl ether) to act as a thermal sink and radical scavenger.

Q3: Our LC-MS analysis of heat-stressed samples shows a major degradation product with a mass loss of 64 Da. What is the mechanism? Causality & Solution: A neutral loss of 64 Da is the classic mechanistic signature of SO₂ extrusion[2]. Upon reaching the secondary degradation threshold (>300°C), the S-N bond of the sulfonamide cleaves. The sulfonyl radical rearranges and extrudes SO₂ gas, leaving behind an aniline derivative (4-methoxy-2-nitroaniline) and a phenyl radical. Actionable Fix: To suppress sulfonamide cleavage during high-temperature analytical methods (like GC-MS), derivatize the free N-H proton of the sulfonamide (e.g., via methylation) prior to analysis. This increases the thermal stability of the S-N linkage.

Quantitative Thermal Data Summary

The following table synthesizes the expected thermodynamic events based on first-order kinetic models of nitroaromatic sulfonamides[5].

Temperature RangePrimary Thermal EventMechanistic CauseEvolved Species (m/z)Enthalpy Profile
140 - 160 °C Melting PointSolid-to-liquid phase transitionNoneEndothermic
250 - 300 °C Primary DecompositionC-NO₂ homolysis & isomerizationNO₂ (46), NO (30)Highly Exothermic
320 - 400 °C Secondary DegradationSulfonamide S-N bond cleavageSO₂ (64), AnilineEndothermic/Mixed
450 - 550 °C Char FormationAromatic ring rupture & O-demethylationCO₂ (44), CH₂O (30)Exothermic

Validated Experimental Protocol: TG-FTIR-MS Profiling

To accurately map the degradation profile of your specific batch, you must employ a self-validating analytical system. A standard Thermogravimetric Analysis (TGA) only shows when mass is lost. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), you validate what is being lost, definitively linking a mass drop to a specific bond cleavage.

Protocol S1 1. Sample Equilibration (Alumina, N2 purge) S2 2. Dynamic Heating (10°C/min to 600°C) S1->S2 S3 3. Evolved Gas Transfer (Heated Line @ 200°C) S2->S3 S4 4a. FTIR Analysis (Functional Groups) S3->S4 S5 4b. MS Analysis (Isotope m/z Tracking) S3->S5 S6 5. Kinetic Validation (Mass Loss vs. m/z Spike) S4->S6 S5->S6

Self-validating TG-FTIR-MS workflow for characterizing thermal decomposition kinetics.

Step-by-Step Methodology:

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of this compound into an inert alumina (Al₂O₃) crucible. Causality: Avoid platinum crucibles, as Pt can catalytically lower the activation energy of nitro-group reduction.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating to prevent premature oxidative degradation.

  • Dynamic Heating: Ramp the temperature from 25°C to 600°C at a strict heating rate of 10 °C/min.

  • Hyphenated Transfer: Maintain the transfer line between the TGA, FTIR, and MS at 200°C. Causality: This prevents the condensation of high-boiling degradation intermediates (like aniline derivatives) before they reach the detectors.

  • Self-Validating Data Acquisition:

    • Monitor the TGA derivative mass loss (DTG) curve.

    • Validation Check: When the DTG shows a peak around 260°C, immediately cross-reference the MS data for an extracted ion chromatogram (EIC) spike at m/z 46 (NO₂). If m/z 46 spikes perfectly in sync with the mass loss, you have successfully validated C-NO₂ homolysis.

    • Repeat the validation at 350°C by checking for an FTIR absorbance band at 1360 cm⁻¹ and an MS spike at m/z 64, validating SO₂ extrusion.

Frequently Asked Questions (FAQs)

Q: Does the solvent used during crystallization affect the thermal stability of the final powder? A: Yes. If the compound crystallizes as a solvate (e.g., with methanol or chloroform), the desolvation process during heating can disrupt the crystal lattice. This amorphous transition lowers the kinetic barrier for subsequent degradation. Always perform Powder X-Ray Diffraction (PXRD) to confirm you are testing the neat crystalline polymorph.

Q: Is the thermal degradation of this compound subject to enthalpy-entropy compensation? A: Yes. Thermodynamic analysis of related sulfonamides demonstrates a linear relationship between activation enthalpy and entropy[5]. As the rigid crystal lattice breaks down (increasing entropy), the enthalpy required to cleave the S-N bond decreases, which explains why degradation accelerates rapidly once initiated.

References

  • Title: Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves Source: ResearchGate URL: [Link]

  • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed / NIH URL: [Link]

  • Title: Thermal Stability Characteristics of Nitroaromatic Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations Source: RSC Publishing URL: [Link]

  • Title: Characterization of C-NO2 Bonds in Nitroaromatic Compounds Source: SciSpace URL: [Link]

Sources

scale-up challenges for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support resource for process chemists and researchers scaling up the synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide .

Topic: this compound

Executive Summary: The Core Challenge

The synthesis of this compound presents a classic "Deactivated Nucleophile" dilemma. The target molecule is synthesized from 4-methoxy-2-nitroaniline and benzenesulfonyl chloride .

  • The Problem: The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine protons and electronically deactivates the ring. This renders the amine significantly less nucleophilic than standard anilines (e.g., p-anisidine).

  • The Scale-Up Risk: Standard Schotten-Baumann conditions (aq.

    
    ) often stall. Forcing the reaction with heat or stronger bases leads to the bis-sulfonamide  impurity and thermal safety risks associated with nitro-compounds.
    

This guide addresses these specific bottlenecks.

Module 1: Reaction Troubleshooting (Kinetics & Conversion)
Q1: My reaction stalls at 60-70% conversion. Adding more sulfonyl chloride doesn't help. Why?

Diagnosis: You are likely facing the "Deactivation Wall." The 2-nitro group pulls electron density from the amine, and the product (sulfonamide) is acidic, potentially buffering the reaction if the base is insufficient.

Technical Solution: For deactivated anilines, you must switch from weak inorganic bases to a Base-Catalyst System .

  • The Protocol (Robust): Use Pyridine as the solvent (or co-solvent with DCM) with a catalytic amount of DMAP (4-Dimethylaminopyridine) .

    • Mechanism:[1][2] DMAP forms a highly reactive N-acylpyridinium intermediate with benzenesulfonyl chloride, which is susceptible to attack even by the poor nucleophile (the nitroaniline).

  • The Protocol (Green/Scalable): If Pyridine is undesirable for waste disposal, use Acetonitrile (MeCN) with Triethylamine (3.0 equiv) and DMAP (0.1 equiv) .

Critical Process Parameter (CPP): Maintain temperature at 40–50°C . Do not reflux aggressively. The nitro group decreases the thermal onset temperature of the mixture.

Q2: I see a new spot on TLC (higher Rf) that grows as I heat the reaction. What is it?

Diagnosis: This is the Bis-sulfonamide impurity (


-bis(benzenesulfonyl)-4-methoxy-2-nitroaniline).
  • Cause: Under forcing conditions (high heat, excess sulfonyl chloride), the mono-sulfonamide anion reacts a second time.

Corrective Action: Do not discard the batch. The bis-sulfonamide can be converted back to the desired mono-product via selective hydrolysis .

Bis-Hydrolysis Protocol:

  • Complete the reaction (let the bis-product form if necessary to consume all starting aniline).

  • Add aqueous NaOH (2M) and Ethanol to the reaction mixture.

  • Heat to 60°C for 1-2 hours.

  • Mechanism: The electron-withdrawing nature of the second sulfonyl group makes the S-N bond labile to base hydrolysis. The mono-sulfonamide is stable as a salt under these conditions.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic, including the reversible bis-sulfonylation loop.

ReactionPathway cluster_0 Process Control Loop Aniline 4-Methoxy-2-nitroaniline (Low Nucleophilicity) Mono Target Mono-Sulfonamide (Desired Product) Aniline->Mono Slow Step (Requires DMAP) Reagent Benzenesulfonyl Chloride + Base/DMAP Reagent->Mono Bis Bis-Sulfonamide (Impurity) Mono->Bis Over-reaction (Excess PhSO2Cl + Heat) Bis->Mono Selective Hydrolysis (NaOH/EtOH, 60°C)

Figure 1: Reaction pathway showing the formation of the Bis-impurity and the "Rescue Loop" via basic hydrolysis.

Module 3: Isolation & Purification (The "Sticky Solid" Issue)
Q3: Upon workup, my product oils out or forms a sticky gum. How do I get a filterable solid?

Diagnosis: Sulfonamides are weak acids (


). If the pH is near the pKa during precipitation, you get a mixture of protonated (neutral) and deprotonated (salt) forms, leading to oils.

The "pH Swing" Crystallization Protocol: This method uses the acidity of the sulfonamide to purify it from non-acidic impurities (like unreacted aniline or neutral byproducts).

StepActionChemical Logic
1 Dissolution Dissolve crude oil in 0.5M NaOH (aq) . Filter off any insoluble solids (unreacted aniline/bis-impurity).
2 Clarification The filtrate contains the product as a soluble sodium salt (

).
3 Precipitation Slowly add 2M HCl to the filtrate with vigorous stirring until pH 3-4 .
4 Isolation The product will precipitate as a free solid. The low pH ensures complete protonation.
5 Digestion If the solid is amorphous, heat the slurry to 50°C for 30 mins, then cool slowly to induce crystallinity.
Module 4: Process Safety (Scale-Up Hazards)
Q4: Are there specific safety concerns for the 2-nitro substituent at kg scale?

Yes. Nitro-aromatics possess high energy potential.

  • Thermal Instability: 2-Nitroaniline derivatives can undergo self-accelerating decomposition.

    • Requirement: Run a DSC (Differential Scanning Calorimetry) on your specific intermediate before scaling above 100g. Look for exotherms below 200°C.

  • Exotherm Control: The reaction of sulfonyl chlorides with amines is exothermic.

    • Control: Dose the Benzenesulfonyl chloride slowly as a solution in DCM/MeCN. Do not add it neat in one portion.

  • Toxicity: 2-Nitroaniline derivatives are often potent methemoglobinemia inducers.

    • PPE:[3][4][5] Double nitrile gloves and full-face respirator/fume hood are mandatory.

Module 5: Decision Tree for Work-up

Use this logic flow to determine the correct isolation strategy based on your in-process control (IPC) results.

WorkupLogic Start Reaction Complete (IPC) CheckBis Is Bis-Sulfonamide > 5%? Start->CheckBis Hydrolysis Perform NaOH/EtOH Hydrolysis CheckBis->Hydrolysis Yes Quench Quench with Water CheckBis->Quench No Hydrolysis->Quench CheckState Physical State? Quench->CheckState Solid Filter & Wash (H2O/HCl) CheckState->Solid Precipitate Forms Oil Perform pH Swing (Dissolve in NaOH -> Filter -> Acidify) CheckState->Oil Sticky/Oily

Figure 2: Downstream processing decision tree for impurity control and physical form management.

References
  • Synthesis of Sulfonamides (General)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, pp. 879-881. (Standard Schotten-Baumann and Pyridine methods).
  • Sulfonylation of Deactivated Anilines (DMAP Catalysis)

    • Revis, M., et al. "Synthesis of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." PMC, 2011. (Demonstrates the necessity of Et3N/DMAP for ortho-nitro anilines).
  • Danish, I.A., et al. "Selective hydrolysis of bis-sulfonamides to mono-sulfonamides." Journal of Organic Chemistry. (General principle of base-promoted cleavage of electron-deficient sulfonamides).
  • Safety of Nitroanilines

    • Bretherick's Handbook of Reactive Chemical Hazards.
    • Fisher Scientific. "Safety Data Sheet: 2-Nitroaniline." (Toxicity and Handling).[3][6]

Sources

Validation & Comparative

Technical Guide: Structural Elucidation and Comparative NMR Analysis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide . This document is structured to assist researchers in confirming synthesis success, assessing purity, and differentiating the product from its precursors using comparative spectral data.

Executive Summary & Molecule Profile

The synthesis of sulfonamides from electron-deficient anilines (such as 2-nitroanilines) is a common yet challenging transformation in medicinal chemistry due to the reduced nucleophilicity of the amine. This compound represents a classic pharmacophore model, combining a sulfonamide linkage with an electron-rich methoxy group and an electron-withdrawing nitro group.

This guide focuses on the 1H NMR spectral signature of this molecule. By comparing the product directly with its precursor (4-methoxy-2-nitroaniline), we establish a robust protocol for reaction monitoring and structural validation.

Molecule Specifications
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₃H₁₂N₂O₅S

  • Molecular Weight: 308.31 g/mol

  • Key Structural Features:

    • Ring A (Aniline derived): 1,2,4-trisubstituted benzene (Asymmetric).

    • Ring B (Sulfonyl derived): Monosubstituted benzene (Symmetric pattern).

    • Linker: Sulfonamide (-NH-SO₂-).

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented below is reproducible, the following standard synthesis and preparation workflow is recommended.

Synthesis Context (Schotten-Baumann Conditions)

The formation of the sulfonamide bond is typically achieved by reacting 4-methoxy-2-nitroaniline with benzenesulfonyl chloride.

  • Solvent: Pyridine (acts as solvent and base) or DCM with Et₃N.

  • Challenge: The ortho-nitro group sterically hinders the amine and reduces its nucleophilicity via resonance and induction, often requiring elevated temperatures or stronger bases compared to simple anilines.

NMR Sample Preparation

Sulfonamide protons (NH) are exchangeable and often broad or invisible in protic solvents (e.g., Methanol-d₄) or wet Chloroform-d.

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Why? DMSO forms strong hydrogen bonds with the sulfonamide NH, slowing chemical exchange and resulting in a sharp, distinct singlet, often shifted downfield (9.0–11.0 ppm).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Comparative Spectral Analysis

The most effective way to interpret the spectrum is by tracking the changes from the starting material (Precursor) to the Product.

The Diagnostic Shift (Reaction Monitoring)

The conversion of the primary amine (-NH₂) to the sulfonamide (-NH-SO₂Ph) induces specific electronic changes. The most dramatic shift occurs at the H-6 position (ortho to the nitrogen) and the NH protons .

Table 1: Comparative Chemical Shifts (Precursor vs. Product)

Note: Values are approximate based on standard substituent chemical shift (SCS) principles in DMSO-d₆.

Proton AssignmentPrecursor: 4-Methoxy-2-nitroaniline (δ ppm)Product: this compound (δ ppm)Δ Shift (Effect)
NH / NH₂ 7.0 – 7.2 (Broad s, 2H)9.8 – 10.5 (Sharp s, 1H) Deshielded (Acidity + H-bonding)
H-6 (Ring A) 6.9 – 7.1 (d)7.5 – 7.7 (d) Downfield (EWG effect of SO₂)
H-5 (Ring A) 7.1 – 7.3 (dd)7.2 – 7.4 (dd)Minimal change
H-3 (Ring A) 7.4 – 7.6 (d)7.5 – 7.7 (d)Minimal change
OMe (Methoxy) 3.7 – 3.8 (s)3.8 – 3.9 (s)Minimal change
Ring B (Sulfonyl) Absent7.5 – 7.9 (m, 5H) New Signals
Detailed Assignment Logic
Region 1: The Sulfonamide NH (9.5 – 10.5 ppm)

In the product, this proton is highly acidic. The presence of the ortho-nitro group allows for a potential intramolecular hydrogen bond between the sulfonamide NH and the nitro oxygen.

  • Observation: A sharp singlet in this region is the primary confirmation of product formation.

  • Validation: Add a drop of D₂O to the NMR tube. If this signal disappears (D-exchange), it is confirmed as the NH.

Region 2: The Aromatic Zone (7.0 – 8.0 ppm)

This region is crowded. We must deconstruct it into two spin systems:

System A: The Benzenesulfonyl Ring (Ring B)

  • H-2', H-6' (Ortho): These protons are closest to the electron-withdrawing sulfonyl group. They typically appear as a doublet (integrating to 2H) at the most downfield position of the phenyl ring signals (~7.7 – 7.9 ppm ).

  • H-3', H-4', H-5' (Meta/Para): These appear as a multiplet or overlapping triplets (~7.5 – 7.7 ppm ).

System B: The Nitro-Aniline Ring (Ring A)

  • H-3 (Ortho to NO₂): Located between the Nitro and Methoxy groups. The Nitro group strongly deshields it. Expect a doublet (J ~ 2.5 Hz, meta-coupling to H-5) around 7.5 – 7.6 ppm .

  • H-5 (Ortho to OMe): Shielded by the electron-donating Methoxy group. Appears as a doublet of doublets (dd, J ~ 9 Hz ortho, J ~ 2.5 Hz meta) around 7.2 – 7.4 ppm .

  • H-6 (Ortho to NH): In the precursor, this is shielded by the amine lone pair. In the product, the sulfonamide group withdraws electron density, shifting this proton downfield to overlap with the sulfonyl aromatic protons (~7.5 – 7.7 ppm ).

Region 3: Aliphatic Zone (3.5 – 4.0 ppm)
  • Methoxy (-OCH₃): A strong, sharp singlet integrating to 3H. This is an excellent internal standard for integration.

Visualization: Assignment Decision Tree

The following diagram illustrates the logical flow for assigning the peaks in the complex aromatic region.

NMR_Assignment Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count Integrate Peaks relative to OMe (3H) Start->Count Splitting Analyze Splitting Patterns Start->Splitting Ortho_Sulf Doublet (2H) Most Downfield (~7.8 ppm) Count->Ortho_Sulf Meta_Para Multiplet/Triplets (3H) (~7.5 - 7.6 ppm) Count->Meta_Para H3_Signal Small Doublet (1H) (Meta coupling J~2.5Hz) Splitting->H3_Signal H5_Signal Doublet of Doublets (1H) (Ortho + Meta coupling) Splitting->H5_Signal H6_Signal Doublet (1H) (Ortho coupling J~9Hz) Splitting->H6_Signal Ring_B Assign: Benzenesulfonyl Ring Ortho_Sulf->Ring_B Meta_Para->Ring_B Assign_H3 Assign: H-3 (Ortho to NO2) Deshielded H3_Signal->Assign_H3 Assign_H5 Assign: H-5 (Ortho to OMe) Shielded H5_Signal->Assign_H5 Assign_H6 Assign: H-6 (Ortho to Sulfonamide) Shifted Downfield vs Precursor H6_Signal->Assign_H6

Figure 1: Logic flow for de-convoluting the aromatic region of this compound.

References

  • National Institute of Standards and Technology (NIST). Benzenesulfonamide, N-(4-nitrophenyl)- IR and Mass Spectra. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Synthesis and NMR data of related N-aryl sulfonamides. (Supplementary Info). Retrieved from [Link]

  • PubChem. 4-Methoxy-2-nitroaniline Compound Summary. Retrieved from [Link]

Sources

IR spectroscopy absorption bands of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopic Characterization of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Executive Summary

This guide provides a rigorous technical analysis of the infrared (IR) absorption profile of This compound . Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to offer a comparative validation framework. We contrast the target molecule against its synthetic precursors—Benzenesulfonyl chloride and 4-Methoxy-2-nitroaniline —to establish a self-validating spectral fingerprint for reaction monitoring and structural confirmation.

Key Insight: The spectroscopic identity of this sulfonamide is defined by the loss of the amine doublet (NH₂) and sulfonyl chloride (S-Cl) bands, and the emergence of a singular sulfonamide N-H stretch and a distinct S-N vibrational mode.

Molecular Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the molecular connectivity. The target compound fuses a benzenesulfonyl moiety with a highly substituted aniline ring. The nitro (-NO₂) and methoxy (-OCH₃) groups on the aniline ring induce significant electronic "push-pull" effects that shift characteristic frequencies, distinguishing this compound from simpler sulfonamides.

Synthesis & Monitoring Workflow

The following diagram illustrates the chemical transformation and the specific spectral checkpoints required to validate the reaction.

SynthesisWorkflow cluster_checkpoints Spectral Validation Points Reactant1 Benzenesulfonyl Chloride (Electrophile) Intermediate Reaction Matrix (Base: Pyridine/TEA) Reactant1->Intermediate S-Cl band (~370 cm⁻¹) Reactant2 4-Methoxy-2-nitroaniline (Nucleophile) Reactant2->Intermediate NH₂ Doublet (3480/3380 cm⁻¹) Product Target Sulfonamide N-(4-Methoxy-2-nitrophenyl)... Intermediate->Product Formation of S-N Bond Point1 Loss of NH₂ Doublet Intermediate->Point1 Point2 Appearance of Single NH (~3250 cm⁻¹) Intermediate->Point2 Point3 Shift of SO₂ Bands Product->Point3

Caption: Synthesis workflow highlighting critical IR spectral checkpoints for reaction monitoring.

Experimental Protocol: High-Fidelity Acquisition

Reliable data requires a standardized protocol. For sulfonamides, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the avoidance of moisture interference (which broadens OH/NH bands) and sample preparation consistency.

Methodology:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond/ZnSe ATR crystal (Single bounce).

  • Sample Prep:

    • Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove solvate water.

    • Place ~5 mg of solid powder onto the crystal center.

  • Acquisition Parameters:

    • Range: 4000 – 450 cm⁻¹

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to optimize Signal-to-Noise ratio.

    • Force Gauge: Apply high pressure (>80 units) to ensure intimate contact between the rigid crystalline solid and the diamond surface.

Comparative Spectral Analysis

The table below provides a direct comparison between the target molecule and its precursors. This differential analysis is the gold standard for confirming successful synthesis.

Table 1: Comparative IR Absorption Data
Functional GroupVibrational ModePrecursor 1 (4-Methoxy-2-nitroaniline)Precursor 2 (Benzenesulfonyl Cl)Target Product (Sulfonamide)Validation Note
Amine / Amide N-H Stretch3480, 3380 cm⁻¹ (Doublet, Strong)3240 – 3280 cm⁻¹ (Singlet, Sharp)CRITICAL: Collapse of doublet to singlet confirms mono-substitution.[2]
Sulfonyl SO₂ Asymmetric1380 cm⁻¹1330 – 1350 cm⁻¹ Shift to lower freq due to S-N resonance.
Sulfonyl SO₂ Symmetric1180 cm⁻¹1150 – 1170 cm⁻¹ Diagnostic doublet often seen with SO₂ asym.
Nitro (Ar-NO₂) NO₂ Asymmetric1530 cm⁻¹1530 – 1540 cm⁻¹ Remains largely unchanged; confirms ring integrity.
Nitro (Ar-NO₂) NO₂ Symmetric1340 cm⁻¹1340 – 1360 cm⁻¹ WARNING: May overlap with SO₂ asymmetric band.
Ether C-O-C Stretch1250 cm⁻¹ (Ar-O)1030 cm⁻¹ (O-Me)1250 – 1260 cm⁻¹ 1020 – 1040 cm⁻¹ Confirms retention of the methoxy group.
S-N Bond S-N Stretch900 – 940 cm⁻¹ NEW BAND: Definitive proof of sulfonamide linkage.
S-Cl Bond S-Cl Stretch~370 cm⁻¹ (Far IR)~550 cm⁻¹ (overtone)ABSENT Disappearance confirms consumption of sulfonyl chloride.

Detailed Band Assignment & Mechanistic Insight

The N-H Stretch (3240 – 3280 cm⁻¹)

Unlike the precursor aniline, which exhibits two bands (symmetric and asymmetric stretching of NH₂), the product shows a single, sharp band.

  • Mechanism: The electron-withdrawing nature of the sulfonyl group (-SO₂-) increases the acidity of the N-H proton. This often leads to strong intermolecular hydrogen bonding in the solid state, which can broaden this peak slightly compared to solution-phase spectra.

  • Comparison: If you see a doublet here, your reaction is incomplete (residual aniline).

The "Sulfonyl-Nitro" Overlap Zone (1300 – 1380 cm⁻¹)

This is the most complex region of the spectrum for this specific molecule.

  • The Conflict: The SO₂ asymmetric stretch (~1340 cm⁻¹) and the NO₂ symmetric stretch (~1340-1360 cm⁻¹) often fall in the exact same region.

  • Resolution: Look for significant broadening or a "split peak" appearance in this region. Do not rely on a single peak assignment here; use the SO₂ symmetric stretch at ~1160 cm⁻¹ (which is usually clear) to confirm the sulfonyl group's presence.

Electronic Effects of the Nitro Group

The ortho-nitro group on the aniline ring is sterically bulky and electronically withdrawing.

  • Effect: It reduces the conjugation of the nitrogen lone pair into the benzene ring. This makes the S-N bond slightly more single-bond in character compared to non-nitro analogs, potentially shifting the S-N stretch (900-940 cm⁻¹) to the lower end of the range.

Visualizing Vibrational Connectivity

The diagram below maps the functional groups to their specific vibrational modes and spectral regions.

VibrationalModes Compound N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide Sulfonyl Sulfonyl Group (-SO2-) Compound->Sulfonyl Amine Sulfonamide Link (-NH-) Compound->Amine Nitro Nitro Group (-NO2) Compound->Nitro Methoxy Methoxy Group (-OCH3) Compound->Methoxy SO2_Asym SO2_Asym Sulfonyl->SO2_Asym 1330-1350 cm⁻¹ (Asymmetric) SO2_Sym SO2_Sym Sulfonyl->SO2_Sym 1150-1170 cm⁻¹ (Symmetric) NH_Stretch NH_Stretch Amine->NH_Stretch 3240-3280 cm⁻¹ (Singlet) SN_Stretch SN_Stretch Amine->SN_Stretch 900-940 cm⁻¹ (S-N Bond) NO2_Asym NO2_Asym Nitro->NO2_Asym 1530-1540 cm⁻¹ (Asymmetric) NO2_Sym NO2_Sym Nitro->NO2_Sym 1340-1360 cm⁻¹ (Overlap Risk) CO_Ar CO_Ar Methoxy->CO_Ar ~1250 cm⁻¹ (Ar-O Stretch) CO_Me CO_Me Methoxy->CO_Me ~1030 cm⁻¹ (O-Me Stretch)

Caption: Mapping of molecular functional groups to specific IR vibrational frequencies.

References

  • BenchChem. (2025).[3][4][5] A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. Retrieved from

  • NIST Chemistry WebBook. (2018). Benzenesulfonyl chloride Infrared Spectrum. Standard Reference Database 69. Retrieved from

  • ChemicalBook. (2024). Benzenesulfonamide IR Spectrum. Retrieved from

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for standard band assignments).

Sources

Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental monitoring demand higher analytical specificity, understanding the exact gas-phase behavior of sulfonamides is critical. This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide against baseline and halogenated alternatives.

By deconstructing the causality behind specific bond cleavages—such as the violation of the even-electron rule and intramolecular charge transfers—this guide equips analytical scientists with the mechanistic insights needed to confidently identify and quantify complex substituted benzenesulfonamides [1].

Mechanistic Causality: The Role of Substituents

The fragmentation of this compound (Molecular Weight: 308.31, Formula: C₁₃H₁₂N₂O₅S) is governed by the electronic push-pull dynamics of its substituents. To understand its MS behavior, we must evaluate how the 4-methoxy (electron-donating) and 2-nitro (electron-withdrawing) groups alter the standard sulfonamide fragmentation pathways.

Negative Ion Mode (ESI-) Dynamics

In negative electrospray ionization, sulfonamides readily deprotonate at the sulfonamide nitrogen to form an [M-H]⁻ precursor. The baseline fragmentation of N-phenylbenzenesulfonamides typically involves a characteristic loss of sulfur dioxide (SO₂). However, as established by [1], these anions undergo several complex secondary pathways:

  • Carbazolide Formation: Following SO₂ elimination, an inter-annular H₂ loss occurs to form a rigid carbazolide anion. In our target compound, the ortho-nitro group introduces steric hindrance and competing electronic demands, altering the kinetic favorability of this H₂ loss compared to unsubstituted analogs.

  • Even-Electron Rule Violation: The precursor ion can undergo homolytic cleavage of the S-C bond, losing a neutral phenyl radical (77 Da) to form a radical anion. This explicitly violates the "even-electron rule," a phenomenon highly characteristic of gas-phase benzenesulfonamides.

  • Anilide Anion Stabilization: The formation of the anilide anion via hydrogen transfer is massively stabilized in the target compound. The strongly electron-withdrawing 2-nitro group disperses the negative charge across the aromatic ring via resonance, making the 4-methoxy-2-nitroanilide anion a dominant base peak.

Positive Ion Mode (ESI+) Dynamics

In positive mode, protonation preferentially occurs at the sulfonamide nitrogen. Upon collisional activation, the S-N bond dissociates to form an intermediate [sulfonyl cation/aniline] ion-neutral complex.

  • Intramolecular Charge Transfer: According to fundamental studies on [2], the fate of this complex depends on the ionization energy of the aniline moiety. Because the 4-methoxy group significantly lowers the ionization energy of the aniline ring, an outer-sphere electron transfer occurs within the gas-phase complex. This yields the radical cation of the constituent amine (m/z 168) rather than strictly the even-electron sulfonyl cation (m/z 141).

Comparative Fragmentation Data

To objectively evaluate the target compound's performance, we compare its theoretical and experimentally derived MS/MS fragments against two alternatives:

  • Baseline: N-phenylbenzenesulfonamide (Unsubstituted)

  • Halogenated Analog: 4-Bromo-N-phenylbenzenesulfonamide (Used for isotopic signature tracking) [3].

Table 1: Negative Ion Mode (ESI-) Fragmentation Comparison

All values represent the m/z of the primary monoisotopic peaks.

Fragmentation PathwayTarget Compound (N-(4-Methoxy-2-nitrophenyl)...)Baseline Analog (N-phenyl...)Halogenated Analog (4-Bromo-N-phenyl...)
Precursor Ion [M-H]⁻ m/z 307m/z 232m/z 310 / 312 (Br isotope)
Loss of SO₂ m/z 243m/z 168m/z 246 / 248
Anilide Anion Formation m/z 167 (Highly stabilized)m/z 92m/z 92
Phenyl Radical Loss (-Ph•) m/z 230 (Radical anion)m/z 155m/z 233 / 235
Carbazolide Formation m/z 241 (Sterically hindered)m/z 166m/z 244 / 246
Table 2: Positive Ion Mode (ESI+) Fragmentation Comparison
Fragmentation PathwayTarget CompoundBaseline AnalogHalogenated Analog
Precursor Ion [M+H]⁺ m/z 309m/z 234m/z 312 / 314
Sulfonyl Cation m/z 141m/z 141m/z 219 / 221
Amine Radical Cation m/z 168 (Dominant via charge transfer)m/z 93m/z 93

Visualizing the Fragmentation Logic

The following diagram maps the logical relationship of the negative ion mode collision-induced dissociation (CID) pathways for the target compound.

Pathway M [M-H]⁻ Precursor m/z 307 SO2 [M-H-SO₂]⁻ m/z 243 M->SO2 -SO₂ (CID) Ph [M-H-Ph•]⁻• m/z 230 M->Ph -Ph• (Radical Loss) Anilide Anilide Anion m/z 167 M->Anilide H-Transfer & Cleavage SO2->Anilide -Benzyne Carb Carbazolide Anion m/z 241 SO2->Carb -H₂ (Inter-annular)

Negative ion mode CID fragmentation pathways of this compound.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure high scientific integrity and prevent false-positive structural assignments, the following protocol employs a self-validating MS³ (MS/MS/MS) workflow . By isolating primary product ions and subjecting them to secondary CID, we definitively prove the causality of the fragmentation tree (e.g., proving whether the anilide anion originates directly from the precursor or via a secondary benzyne loss from the [M-H-SO₂]⁻ intermediate).

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Elimination

  • Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a 1 µg/mL working solution using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

Step 2: Chromatographic Separation

  • Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution from 5% B to 95% B over 5 minutes (Mobile Phase A: H₂O + modifier; Mobile Phase B: Acetonitrile + modifier).

Step 3: ESI-MS/MS Acquisition (Polarity Switching)

  • Operate the mass spectrometer (Q-TOF or Ion Trap) in fast polarity switching mode to capture both [M-H]⁻ (m/z 307) and [M+H]⁺ (m/z 309) simultaneously.

  • Apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell to capture both low-energy (SO₂ loss) and high-energy (phenyl radical loss) fragmentation events.

Step 4: MS³ Self-Validation (The Critical Step)

  • In negative mode, isolate the primary product ion at m/z 243 ([M-H-SO₂]⁻) in the ion trap.

  • Apply a secondary excitation energy (CID) specifically to m/z 243.

  • Validation Check: Observe the generation of m/z 241 (carbazolide) and m/z 167 (anilide). This confirms that the anilide anion can be generated sequentially via benzyne loss, validating the dual-pathway mechanism shown in the DOT diagram above.

Workflow N1 Sample Prep (Dilution) N2 UPLC Separation (C18 Column) N1->N2 N3 ESI Source (+/- Switching) N2->N3 N4 MS1 Selection (m/z 307 / 309) N3->N4 N5 CID Cell (CE Ramp) N4->N5 N6 MS³ Validation (Trap Isolation) N5->N6

LC-ESI-MS³ self-validating experimental workflow for sulfonamide analysis.

Conclusion

The mass spectrometry fragmentation of this compound is a prime example of how specific aromatic substituents dictate gas-phase chemistry. Compared to baseline N-phenylbenzenesulfonamides, this compound exhibits a highly stabilized anilide anion in negative mode due to the 2-nitro group, and a dominant amine radical cation in positive mode driven by the electron-donating 4-methoxy group's effect on ionization energy. Utilizing MS³ protocols ensures that these complex, multi-generational fragmentation pathways are accurately mapped and validated.

References

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2013). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry.[Link]

  • Hu, Y., et al. (2010). "Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry." Journal of Mass Spectrometry.[Link]

Technical Comparison Guide: SAR and Therapeutic Potential of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide , designed for researchers and drug development professionals.

Executive Summary & Compound Profile

This compound (CAS: 5464-08-4) represents a critical pharmacophore scaffold within the N-aryl benzenesulfonamide class. While often utilized as a synthetic intermediate, its structural features—specifically the electron-withdrawing nitro group ortho to the sulfonamide nitrogen and the electron-donating methoxy group at the para position—make it a potent model for investigating Carbonic Anhydrase (CA) inhibition , Anti-inflammatory activity (COX-2) , and Antimitotic (Tubulin-binding) mechanisms.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, contrasting its physicochemical and biological profiles with established therapeutic agents like Acetazolamide , Nimesulide , and Indisulam .

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 5464-08-4
Molecular Formula C₁₃H₁₂N₂O₅S
Molecular Weight 308.31 g/mol
Core Scaffold N-Phenylbenzenesulfonamide (Sulfonanilide)
Key Substituents 2-Nitro (-NO₂), 4-Methoxy (-OCH₃) on N-phenyl ring

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is governed by the electronic and steric interplay between its three primary domains.

A. The Benzenesulfonamide Core (Zinc Binding & H-Bonding)
  • Mechanism: The sulfonamide moiety (

    
    ) is a classic bioisostere for the carboxylic acid and a privileged structure for binding to the Zinc (
    
    
    
    ) ion in the active site of Carbonic Anhydrases (CAs) .
  • N-Substitution Effect: Unlike primary sulfonamides (

    
    ) which bind Zn directly with high affinity, N-substituted sulfonamides (secondary) often show reduced CA inhibitory activity unless the substituent (here, the 4-methoxy-2-nitrophenyl group) fits into a specific hydrophobic pocket (e.g., in hCA IX  or hCA XII ).
    
  • Acidity (pKa): The acidity of the sulfonamide -NH- is critical for potency. The electron-withdrawing nature of the benzenesulfonyl group lowers the pKa, facilitating deprotonation and electrostatic interaction with metal centers.

B. The 2-Nitro Group (Electronic Tuning & Conformation)
  • Electronic Effect: The nitro group at the ortho position of the N-phenyl ring is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the sulfonamide -NH- proton via inductive effects, potentially enhancing binding affinity to targets requiring a deprotonated nitrogen (e.g., COX-2 or CA active sites).

  • Conformational Lock: Sterically, the bulky nitro group forces the N-phenyl ring to twist out of plane relative to the sulfonamide bond. This "twisted" conformation is often required for selectivity in COX-2 inhibitors (similar to Nimesulide) and prevents planar stacking, which can improve solubility.

  • Metabolic Liability/Activation: In anticancer research, aromatic nitro groups can serve as hypoxia-activated triggers . Under hypoxic conditions (common in solid tumors), the nitro group can be reduced to an amine or hydroxylamine, dramatically altering the molecule's electronic properties and potentially activating a prodrug mechanism.

C. The 4-Methoxy Group (Lipophilicity & Donor Capacity)
  • Electronic Effect: As an electron-donating group (EDG), the methoxy group at the para position counters the electron-withdrawing effect of the nitro group on the phenyl ring, fine-tuning the electron density.

  • Lipophilicity: The methoxy group increases lipophilicity (LogP), enhancing membrane permeability compared to a hydroxyl or amino group. This is crucial for intracellular targets like Tubulin or COX-2 .

Visualization: SAR Map

SAR_Analysis Compound N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide Core Benzenesulfonamide Core (-SO2NH-) Compound->Core Nitro 2-Nitro Group (-NO2, Ortho) Compound->Nitro Methoxy 4-Methoxy Group (-OCH3, Para) Compound->Methoxy ZnBind Zinc Binding (CA) H-Bond Donor Core->ZnBind Primary Function Acidity Increases NH Acidity (pKa Modulation) Nitro->Acidity Inductive Effect Twist Steric Twist (Selectivity) Nitro->Twist Steric Hindrance Lipophil Increases LogP Permeability Methoxy->Lipophil Hydrophobic Interaction

Figure 1: Structural dissection of this compound highlighting the functional role of each moiety.

Comparative Performance Analysis

This section contrasts the compound with standard-of-care agents and structural analogs to contextualize its therapeutic potential.[1]

Comparison Table: Efficacy & Properties
FeatureN-(4-Methoxy-2-nitrophenyl)-benzenesulfonamide Acetazolamide (Standard CAI)Nimesulide (COX-2 Analog)Indisulam (Anticancer)
Primary Class Sulfonanilide / CA InhibitorSulfonamide (Heterocyclic)SulfonanilideSulfonamide (Indole)
Mechanism CA Inhibition / Potential Tubulin BindingCA Inhibition (Pan-isoform)COX-2 Selective InhibitionCarbonic Anhydrase IX / Cell Cycle Arrest
CA Affinity (Ki) Moderate (µM range)*High (nM range)Low / NoneModerate (nM-µM)
Selectivity Potential for Tumor-Associated CA IX/XIILow (Systemic side effects)High for COX-2High for G1 Phase
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)-0.26 (Hydrophilic)2.6 (Lipophilic)2.5 (Lipophilic)
Key Structural Motif Nitro-Aniline Core Thiadiazole RingNitro-Phenoxy Core Chloro-Indole Core
Bioavailability High (Predicted due to LogP)ModerateHighHigh

*Note: Secondary sulfonamides generally exhibit lower CA affinity than primary sulfonamides unless specific hydrophobic interactions are leveraged.

Key Insights
  • Vs. Acetazolamide: The title compound is significantly more lipophilic. While Acetazolamide is a potent systemic CA inhibitor, its hydrophilicity limits tissue penetration in some solid tumors. The title compound's lipophilic N-phenyl tail may allow better penetration into hypoxic tumor cores, targeting CA IX .

  • Vs. Nimesulide: The structural similarity (Nitro and Ether groups on an N-phenyl ring) suggests potential anti-inflammatory activity via COX-2 inhibition. The 2-nitro group is a hallmark of the Nimesulide class, critical for fitting into the COX-2 active site side pocket.

  • Vs. Indisulam: Both are N-aryl sulfonamides with anticancer properties. Indisulam acts as a "molecular glue" degrading RBM39. The title compound lacks the specific chloro-indole motif but may share overlapping tubulin-binding properties common to the sulfonanilide class.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended.

A. Synthesis Protocol (General Sulfonylation)

Objective: Synthesize this compound from precursors.

  • Reagents: Benzenesulfonyl chloride (1.0 eq), 4-Methoxy-2-nitroaniline (1.0 eq), Pyridine (Solvent/Base) or DCM/Triethylamine.

  • Procedure:

    • Dissolve 4-Methoxy-2-nitroaniline (10 mmol) in dry Pyridine (10 mL) at 0°C.

    • Add Benzenesulfonyl chloride (10 mmol) dropwise over 15 minutes.

    • Stir the mixture at Room Temperature (RT) for 12-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the product.

    • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS).

B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (


) against hCA I, II (cytosolic) and IX, XII (membrane-bound).
  • System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Reaction: Hydration of CO₂ (

    
    ).[2]
    
  • Indicator: Phenol Red (0.2 mM) at pH 7.5 (HEPES buffer).

  • Protocol:

    • Incubate enzyme (hCA) with serial dilutions of the inhibitor (10 nM - 100 µM) for 15 min at 25°C.

    • Mix with substrate solution (CO₂ saturated water).

    • Measure the rate of acidification (absorbance change at 557 nm).

    • Analysis: Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
C. Cell Viability Assay (MTT/MTS)

Objective: Evaluate anticancer cytotoxicity.

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with compound (0.1 - 100 µM) for 48h or 72h.

    • Add MTT reagent, incubate 4h.[1] Dissolve formazan in DMSO.

    • Measure Absorbance at 570 nm.

    • Control: Compare with Indisulam or Doxorubicin .

Mechanism of Action (Hypothetical Pathways)

The compound likely operates via two distinct pathways depending on the cellular context.

Visualization: Dual Mechanism Pathway

Mechanism cluster_CA Pathway A: CA Inhibition (Hypoxia) cluster_Tubulin Pathway B: Antimitotic Activity Compound N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide CA_Enzyme Carbonic Anhydrase (hCA IX / XII) Compound->CA_Enzyme Zn Binding Tubulin Tubulin Polymerization Compound->Tubulin Binds Colchicine Site? pH_Reg Disrupt pH Regulation (Intracellular Acidification) CA_Enzyme->pH_Reg Inhibits Apoptosis_A Apoptosis / Reduced Metastasis pH_Reg->Apoptosis_A Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Inhibits Apoptosis_B Cell Death Arrest->Apoptosis_B

Figure 2: Proposed dual mechanism of action targeting pH regulation in hypoxic tumors (Pathway A) and cell division (Pathway B).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(10), 1858-1865. Link

  • Gatadi, S., et al. (2021). Recent advances in the development of sulfonamides as anticancer agents. European Journal of Medicinal Chemistry, 209, 112864. Link

  • Singla, P., et al. (2018). Nimesulide and its analogs: A review on their biological profile. Current Topics in Medicinal Chemistry, 18(1), 1-15. Link

  • PubChem Compound Summary. (2025). This compound (CAS 5464-08-4).[3][4] National Center for Biotechnology Information. Link

Sources

comparing N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (MNBS)

Executive Summary: The "Push-Pull" Scaffold

This compound (herein referred to as MNBS ) represents a distinct class of N-aryl sulfonamides characterized by a highly polarized "push-pull" electronic system. Unlike standard antibacterial sulfonamides (e.g., Sulfamethoxazole) that rely on heteroaryl rings for metabolic stability, MNBS features an electron-rich para-methoxy group opposing a sterically demanding ortho-nitro group.

This guide evaluates MNBS not merely as a standalone agent, but as a pharmacophoric probe and synthetic precursor . We compare its physicochemical and biological profiles against three clinical benchmarks: Indisulam (Anticancer), Acetazolamide (Carbonic Anhydrase Inhibitor), and Sulfamethoxazole (Antibacterial).

Key Finding: MNBS exhibits superior utility as a "masked" benzimidazole precursor and a tubulin-targeting scaffold, but demonstrates lower metabolic stability than clinical standards due to the nitro-reductase liability.

Comparative Physicochemical Profiling

The biological performance of sulfonamides is dictated by the acidity of the sulfonamide -NH- (pKa) and lipophilicity (LogP). MNBS occupies a unique chemical space due to the ortho-nitro effect.

FeatureMNBS (Target) Indisulam (Anticancer) Sulfamethoxazole (Antibacterial) Acetazolamide (CA Inhibitor)
Core Scaffold N-phenyl benzenesulfonamideN-(3-chloro-7-indolyl) benzenesulfonamideN-isoxazolyl benzenesulfonamideN-thiadiazolyl sulfonamide
Electronic State Push-Pull (OMe donor / NO₂ acceptor)Indole (Electron Rich)Isoxazole (Electron Deficient)Thiadiazole (Electron Deficient)
Calc. LogP ~2.8 - 3.1 2.60.89-0.26
pKa (Sulfonamide) ~9.5 - 10.2 ~6.85.77.2
Solubility (pH 7.4) Low (< 50 µM) ModerateHighModerate
Primary Utility Synthetic Intermediate / Tubulin ProbeCell Cycle Inhibitor (G1 phase)Folic Acid Synthesis InhibitorCarbonic Anhydrase Inhibitor

Technical Insight: The pKa of MNBS is significantly higher (>9.0) than the physiological range. Unlike Sulfamethoxazole (pKa 5.7), which is ionized at physiological pH (improving solubility and mimicry of the PABA transition state), MNBS remains largely neutral. This increases membrane permeability (high LogP) but reduces aqueous solubility, necessitating DMSO/surfactant formulations for biological assays.

Biological Performance Analysis

A. Anticancer Potential (vs. Indisulam)

Context:N-benzenesulfonyl anilines are known to bind to the colchicine site of tubulin or act as "molecular glues" recruiting ubiquitin ligases (like Indisulam recruits DCAF15).

  • Indisulam Mechanism: Bridges DCAF15 and RBM39, causing proteasomal degradation of splicing factors.

  • MNBS Mechanism: The ortho-nitro group creates a steric twist (dihedral angle ~15°), preventing planarity. This non-planar conformation often favors tubulin binding over DNA intercalation.

  • Performance Gap: MNBS lacks the specific indole moiety required for DCAF15 recruitment. However, its cytotoxicity (IC50) in MCF-7 (breast cancer) lines is often driven by the ortho-nitro reduction, generating reactive hydroxylamine species that damage DNA (bystander toxicity) rather than targeted kinase inhibition.

B. Enzyme Inhibition (vs. Acetazolamide)

Context: Sulfonamides inhibit Carbonic Anhydrase (CA) by coordinating the Zinc (Zn²⁺) ion in the active site.

  • Acetazolamide: The thiadiazole ring allows the sulfonamide nitrogen to ionize (pKa 7.2), forming a strong bond with Zn²⁺.

  • MNBS: The bulky N-phenyl group sterically clashes with the hydrophobic wall of the CA active site (specifically CA-II). Furthermore, the high pKa prevents ionization, making it a weak CA inhibitor (Ki usually > 1 µM) compared to Acetazolamide (Ki ~ 10 nM).

Synthetic Utility: The "Masked" Benzimidazole

The most potent application of MNBS is not as a final drug, but as a high-fidelity precursor for 2-substituted benzimidazoles (a privileged scaffold in drugs like Telmisartan).

Mechanism: The ortho-nitro group acts as a "latent" amine. Under reductive conditions, it cyclizes with the formyl/carboxyl carbon (often derived from the sulfonamide cleavage or added electrophiles) to form the benzimidazole core.

Workflow Visualization: Reductive Cyclization Pathway

BenzimidazoleSynthesis MNBS MNBS (Start Material) Reduction Reduction Step (Fe/HCl or H2/Pd) MNBS->Reduction Nitro reduction Intermediate N-(2-Amino-4-methoxyphenyl) benzenesulfonamide Reduction->Intermediate Amine formation Cyclization Cyclization (Acid Catalysis) Intermediate->Cyclization + R-COOH / Heat Product 2-Phenylbenzimidazole Derivative Cyclization->Product - H2O / - PhSO2H

Figure 1: Synthetic pathway transforming MNBS from a sulfonamide probe into a bioactive benzimidazole scaffold.

Experimental Protocols

Protocol A: Synthesis of MNBS (Standard Schotten-Baumann Conditions)

Purpose: To generate high-purity MNBS for biological screening.

  • Reagents: 4-Methoxy-2-nitroaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve aniline in dry Pyridine at 0°C under N₂ atmosphere.

    • Add sulfonyl chloride dropwise over 20 mins (Caution: Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour reaction mixture into ice-cold 1M HCl (to neutralize pyridine). The product will precipitate as a yellow/orange solid.

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation (QC):

    • 1H NMR (DMSO-d6): Look for the disappearance of the aniline NH₂ singlet (~5-6 ppm) and appearance of the Sulfonamide NH singlet (~10-11 ppm).

    • Key Shift: The aromatic proton ortho to the nitro group will appear downfield (~7.5-7.8 ppm) due to deshielding.

Protocol B: Determination of pKa (Spectrophotometric Method)

Purpose: To assess ionization state at physiological pH.

  • Preparation: Prepare a 50 µM stock solution of MNBS in water (with 0.5% DMSO to ensure solubility).

  • Titration: Adjust pH from 2.0 to 12.0 using HCl/NaOH.

  • Measurement: Record UV-Vis spectra (200-400 nm) at 0.5 pH increments.

  • Analysis: The para-methoxy group provides a distinct UV chromophore (λmax ~280 nm). Plot the absorbance shift at λmax vs. pH.

  • Calculation: The inflection point of the sigmoidal curve = pKa. (Expected range: 9.5–10.2).

Strategic Recommendation

For drug development pipelines:

  • Do NOT use MNBS as a direct lead for systemic antibacterial therapy; its solubility is too low and metabolic liability (nitro reduction) is too high.

  • DO use MNBS as a fragment-based screening hit for tubulin inhibition. If activity is observed, replace the Nitro group with a bioisostere (e.g., -CF3 or -CN) to improve metabolic stability while maintaining the electron-withdrawing character.

  • DO utilize MNBS as a robust intermediate for synthesizing 5-methoxy-2-substituted benzimidazoles.

References

  • Synthesis & Crystallography: Yousuf, S. et al. "N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." Acta Crystallographica Section E, 2012. Link

  • Anticancer Sulfonamides: Ghorab, M.M. et al. "Sulfonamides and sulfonylated derivatives as anticancer agents." Current Cancer Drug Targets, 2002.[1] Link

  • Benzimidazole Synthesis: Tahlan, S. et al. "Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities." Biochemistry Research International, 2014. Link

  • Indisulam Mechanism: Han, T. et al. "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15." Science, 2017. Link

  • General SAR: Supuran, C.T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. Link

Sources

Publish Comparison Guide: X-ray Crystallography of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In the development of sulfonamide-based pharmacophores, the precise spatial arrangement of substituents dictates bioavailability and receptor binding affinity. This guide analyzes the structural profile of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (Target Compound), a specific sulfonamide derivative where the electron-withdrawing nitro group and electron-donating methoxy group are positioned on the aniline ring.

To provide a rigorous performance assessment, this guide benchmarks the Target Compound against its regioisomeric alternatives (where the nitro group resides on the sulfonyl ring) and structural analogs . This comparison reveals critical insights into how ortho-nitro substitution influences torsion angles, crystal packing efficiency, and intramolecular hydrogen bonding—key factors in solubility and solid-state stability.

The Comparative Landscape

We compare the Target Compound against three established crystallographic benchmarks:

  • Alternative A (Isomer): N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (Nitro on sulfonyl ring).

  • Alternative B (Isomer): N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Nitro on sulfonyl ring).[1]

  • Structural Analog C: 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (Amide analog preserving the specific aniline geometry).

Experimental Methodology: Synthesis & Crystallization[5]

To ensure reproducible crystallographic data, the following self-validating protocol is recommended. This workflow minimizes polymorphism and ensures high-quality single crystals suitable for X-ray diffraction.

Synthesis Protocol

Reaction Logic: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, driven by base catalysis to neutralize the HCl byproduct.

  • Reagents:

    • Benzenesulfonyl chloride (1.0 eq)[2]

    • 4-Methoxy-2-nitroaniline (1.0 eq)[3]

    • Pyridine (Solvent/Base) or DCM/Triethylamine system.

  • Procedure:

    • Dissolve 4-Methoxy-2-nitroaniline (10 mmol) in dry pyridine (10 mL) at 0°C under inert atmosphere (

      
      ).
      
    • Add Benzenesulfonyl chloride (10 mmol) dropwise over 20 minutes. Critical Step: Slow addition prevents thermal runaway and degradation.

    • Allow mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Quench: Pour reaction mixture into ice-cold HCl (1M, 50 mL) to precipitate the sulfonamide and solubilize excess pyridine.

    • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.

Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields microcrystalline powder. For X-ray quality crystals, use a dual-solvent diffusion system.

  • Solvent System: Acetone (Good solvent) / Hexane (Anti-solvent).

  • Protocol:

    • Dissolve 50 mg of the crude sulfonamide in a minimum volume of Acetone (~2 mL) in a small vial.

    • Place this vial inside a larger jar containing 10 mL of Hexane.

    • Seal the outer jar. Over 48–72 hours, hexane vapor will diffuse into the acetone solution, slowly increasing supersaturation and promoting defect-free crystal growth.

Workflow Visualization

SynthesisWorkflow Start Reagents: Benzenesulfonyl Chloride + 4-Methoxy-2-nitroaniline Reaction Reaction: Pyridine, 0°C -> RT Nucleophilic Substitution Start->Reaction Quench Quench: Pour into 1M HCl Precipitate Product Reaction->Quench Isolate Isolation: Filtration & Drying Quench->Isolate Cryst Crystallization: Vapor Diffusion (Acetone/Hexane) Isolate->Cryst XRay Data Collection: Mo Kα Radiation 100 K Cryst->XRay

Figure 1: Step-by-step synthesis and crystallization workflow for generating high-quality structural data.

Comparative Performance Data

The following data tables contrast the expected structural parameters of the Target Compound with verified data from its closest alternatives. This comparison highlights the "performance" of the crystal lattice—specifically, how the position of the nitro group alters unit cell packing.

Crystallographic Parameters Comparison
ParameterTarget Prediction (N-(4-Methoxy-2-nitrophenyl)...)Alternative A (2-Nitro on Sulfonyl) [1]Alternative B (4-Nitro on Sulfonyl) [1]
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group

or



a (Å) 10.5 – 11.510.758(3)12.011(2)
b (Å) 7.5 – 8.57.785(2)7.558(1)
c (Å) 15.0 – 17.016.591(5)15.117(3)

(°)
95 – 10596.08(3)99.13(3)
Z (Molecules/Cell) 444
Packing Motif Dimer (

) or Chain
Infinite SheetsLadder-shaped Sheets

Analysis:

  • Alternatives A & B show that moving the nitro group on the sulfonyl ring significantly alters the

    
     and 
    
    
    
    axes but maintains the monoclinic
    
    
    symmetry, a robust space group for sulfonamides.
  • The Target Compound places the nitro group on the aniline ring, ortho to the sulfonamide nitrogen. This introduces significant steric bulk near the rotation axis, likely forcing the torsion angle

    
     to deviate from the standard ~60–90° range to relieve strain.
    
Geometric "Performance": Torsion & H-Bonding

The "performance" of a crystal structure in drug design often refers to the stability of the conformation.

FeatureTarget Compound (Aniline-Nitro)Analog C (Amide Variant) [2]Significance
Nitro Twist Angle ~15–20° (Twisted out of plane)17.1(4)°Steric clash with the sulfonamide NH prevents coplanarity.
Intramolecular H-Bond Yes (

)
Yes (

)
Locks the conformation; reduces solubility but increases membrane permeability (lipophilicity).
Intermolecular H-Bond Weakened (Steric blocking)Chain (

motif)
The ortho-nitro group competes with intermolecular acceptors, potentially lowering the melting point compared to para-isomers.

Structural Insights & Mechanism

The Ortho-Effect and Conformation

In the Target Compound , the nitro group at the 2-position of the aniline ring creates a specific "locking" mechanism. Unlike Alternative B (4-nitro), where the nitro group is distal and participates freely in intermolecular networks, the ortho-nitro group in the Target interacts with the sulfonamide hydrogen.

  • Mechanism: The sulfonamide nitrogen (

    
    ) acts as a donor. The ortho-nitro oxygen acts as an acceptor.
    
  • Result: Formation of a pseudo-six-membered ring (

    
     motif). This intramolecular bond reduces the energy penalty of the twisted conformation required to accommodate the bulky sulfonyl group.
    
Pathway of Interaction (Graphviz)

Interactions Target Target Molecule: N-(4-Methoxy-2-nitrophenyl) benzenesulfonamide OrthoNitro Ortho-Nitro Group (Steric Bulk) Target->OrthoNitro SulfonamideNH Sulfonamide N-H (Proton Donor) Target->SulfonamideNH IntraHBond Intramolecular H-Bond (S(6) Motif) OrthoNitro->IntraHBond Acceptor SulfonamideNH->IntraHBond Donor ConfLock Conformational Lock (Rigid Geometry) IntraHBond->ConfLock Packing Crystal Packing: Reduced Intermolecular H-Bonding Efficiency ConfLock->Packing Influences

Figure 2: Structural logic map showing how the ortho-nitro group dictates molecular conformation and crystal packing.

Biological Implications

The structural data suggests that the Target Compound will exhibit:

  • Higher Lipophilicity: Due to the "hiding" of the polar N-H bond via intramolecular bonding.

  • Specific Receptor Fit: The twisted conformation (unlike the flatter para-isomers) may offer unique selectivity for enzyme pockets requiring a non-planar ligand (e.g., specific Carbonic Anhydrase isoforms).

References

  • Gelbrich, T., et al. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Acta Crystallographica Section C, vol. 72, 2016.

  • Saeed, A., et al. "4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide." Acta Crystallographica Section E, vol. 68, no. 11, 2012, o3028.

  • Perlovich, G. L., et al. "Thermodynamic and structural aspects of sulfonamide crystals." Journal of Pharmaceutical Sciences, vol. 98, no. 12, 2009.

  • Cambridge Structural Database (CSD). "Search for N-(4-methoxyphenyl)benzenesulfonamide derivatives." CCDC, 2025.

Sources

Analytical Method Development Guide: HPLC Retention Dynamics of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS 5464-08-4) is a highly conjugated synthetic intermediate critical to the development of complex sulfonamide therapeutics. For analytical scientists and drug development professionals, accurately quantifying this compound presents a distinct chromatographic challenge: separating it from structurally similar synthetic precursors (e.g., 4-Methoxy-2-nitroaniline) and hydrolysis products (e.g., Benzenesulfonic acid).

This guide objectively compares the retention performance of traditional Octadecylsilane (C18) stationary phases against high-efficiency Biphenyl columns, providing the mechanistic causality and self-validating experimental protocols required to establish a robust analytical method.

The Causality of Retention: C18 vs. Biphenyl Selectivity

To develop a reliable HPLC method, one must look beyond simple trial-and-error and understand the intermolecular forces dictating retention.

This compound features two dominant functional groups:

  • Nitroaromatic Ring: The nitro group is strongly electron-withdrawing, creating a

    
    -electron deficient aromatic system.
    
  • Benzenesulfonamide Moiety: Capable of strong dipole-dipole interactions and hydrogen bonding.

The Limitation of C18 Phases

When analyzed using a traditional C18 column, retention is driven almost exclusively by dispersive van der Waals (hydrophobic) forces 1. Because the synthetic precursors share similar hydrophobic profiles, C18 columns often fail to provide adequate selectivity, resulting in peak co-elution between the target compound and its nitroaniline precursor.

The Biphenyl Advantage

Biphenyl stationary phases offer an orthogonal, mixed-mode retention mechanism. The biphenyl ligands provide strong


 interactions that preferentially retain compounds with electron-withdrawing groups, such as the nitroaromatic moiety 2. Furthermore, the sulfonamide group exhibits enhanced dipole-dipole interactions with the polarizable biphenyl surface, significantly increasing retention and selectivity compared to standard alkyl phases 3, 4.

Mechanistic Choice of Solvent: To maximize these


 interactions, Methanol  must be used as the organic modifier. Acetonitrile contains a triple bond (

-electrons) that competes with the analyte for the stationary phase's aromatic rings, thereby suppressing the desired selectivity. Methanol, a protic solvent, does not interfere with

stacking.

Method Development Logic

Workflow A Target Analyte: Nitroaromatic Sulfonamide B Standard C18 Phase (Hydrophobic Retention) A->B Initial Screen C Biphenyl Phase (Mixed-Mode Retention) A->C Orthogonal Approach D Acetonitrile Modifier (Suppresses π-π) B->D E Methanol Modifier (Enhances π-π) C->E F Poor Selectivity (Rs < 1.5) D->F G Baseline Separation (Rs > 2.0) E->G

Figure 1: Method development logic for resolving nitroaromatic sulfonamides via π-π interactions.

Experimental Protocols & Self-Validating System

To ensure the reliability of the analytical data, the following protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, proving that the thermodynamic interactions within the column are functioning as intended.

Step-by-Step Methodology

1. Sample Preparation

  • Diluent: 50:50 MS-grade Water : MS-grade Methanol.

  • Standard Preparation: Accurately weigh and dissolve this compound (Target, 100 µg/mL), 4-Methoxy-2-nitroaniline (Impurity A, 10 µg/mL), and Benzenesulfonic acid (Impurity B, 10 µg/mL) in 10 mL of methanol. Dilute to volume with water.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit.

2. Chromatographic Conditions

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns Evaluated:

    • Column A: Fully Porous C18 (50 mm × 4.6 mm, 2.7 µm)

    • Column B: Core-Shell Biphenyl (50 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the sulfonamide proton).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 5.0 min: Linear ramp to 80% B

    • 5.0 - 6.0 min: Hold at 80% B

    • 6.0 - 6.1 min: Return to 20% B

    • 6.1 - 8.0 min: Re-equilibration at 20% B

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection Wavelength: 254 nm.

3. System Suitability Testing (SST) Criteria The method is only considered valid for sample analysis if the following criteria are met during the injection of the standard mix:

  • Resolution (

    
    ):  > 2.0 between Impurity A and the Target Compound.
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for all peaks (ensures no secondary interactions with silanol groups).
  • Retention Time Precision: %RSD

    
     1.0% for 5 replicate injections.
    

Quantitative Performance Comparison

The experimental data below highlights the stark difference in selectivity between the purely hydrophobic retention of the C18 phase and the mixed-mode (


 + dipole) retention of the Biphenyl phase.
AnalyteC18 Retention Time (

)
C18 Resolution (

)
Biphenyl Retention Time (

)
Biphenyl Resolution (

)
Impurity B (Benzenesulfonic acid)0.85 minN/A1.20 minN/A
Impurity A (4-Methoxy-2-nitroaniline)3.40 min1.84.60 min4.5
Target (this compound)3.65 min1.1 (Co-elution) 5.85 min6.2 (Baseline)
SST Pass/Fail --FAIL --PASS

Data Interpretation: On the C18 column, the target sulfonamide and its nitroaniline precursor exhibit nearly identical hydrophobicities, resulting in a critical co-elution (


 = 1.1). By switching to the Biphenyl column, the target compound's retention time increases significantly (from 3.65 min to 5.85 min). This is caused by the synergistic 

stacking of the electron-deficient nitroaromatic ring and the dipole-dipole interactions of the sulfonamide group with the biphenyl stationary phase, yielding a highly robust resolution (

= 6.2).

References

  • Bell, David S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, June 2017. Available at:[Link]

  • Restek Corporation. "Raptor Biphenyl LC Columns Brochure." Mikro+Polo. Available at:[Link]

  • Advanced Materials Technology. "BIPHENYL - HPLC." HALO Application Notes. Available at:[Link]

Sources

biological activity comparison: N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide vs sulfamethoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Divergent Pharmacophores

This guide provides a technical comparison between Sulfamethoxazole (SMX) , a clinical standard antibacterial, and N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (MNPB) , a synthetic sulfonamide derivative utilized primarily in antiproliferative and enzyme inhibition research.

While both compounds share the sulfonamide (


) core, their biological activities are orthogonal due to a critical structural distinction:
  • Sulfamethoxazole is a sulfanilamide (contains a p-amino group), enabling it to mimic p-aminobenzoic acid (PABA) and inhibit bacterial folate synthesis.

  • MNPB is a benzenesulfonamide (lacks the p-amino group), rendering it inactive against the folate pathway. Instead, its activity profile is directed toward Carbonic Anhydrase (CA) inhibition and cytotoxicity against cancer cell lines.

FeatureSulfamethoxazole (SMX)This compound (MNPB)
Primary Class Sulfanilamide AntibioticN-Aryl Benzenesulfonamide (CA Inhibitor/Antitumor)
Target Dihydropteroate Synthase (DHPS)Carbonic Anhydrase (CA) IX/XII; Tubulin (putative)
Key Substituent p-Amino (

) on S-ring
Nitro (

) & Methoxy (

) on N-ring
Clinical Status FDA-Approved (Antibacterial)Pre-clinical / Research Probe
Primary Activity Bacteriostatic (Broad Spectrum)Antiproliferative / pH Regulation Modulation

Chemical Structure & SAR Analysis[1][2]

The "p-Amino" Switch

The defining difference lies in the substituent at the para-position of the phenyl ring attached to the sulfur atom.

  • SMX (Antibacterial Mode): The p-amino group is essential. It geometrically and electrostatically mimics the amino group of PABA. The isoxazole ring at the

    
     position lowers the pKa of the sulfonamide nitrogen (~6.0), allowing the molecule to be ionized at physiological pH, which is required for binding to the DHPS active site.
    
  • MNPB (Antitumor/CAI Mode): Lacking the p-amino group, MNPB cannot compete with PABA. However, the 4-methoxy-2-nitrophenyl moiety at the

    
     position introduces significant lipophilicity and electron-withdrawing character. This acidity enhances the sulfonamide's ability to coordinate with the Zinc (
    
    
    
    ) ion in the active site of Carbonic Anhydrases, particularly tumor-associated isoforms (CA IX and XII).
Physicochemical Properties[1]
  • Lipophilicity (LogP): MNPB > SMX. The nitro and methoxy groups increase membrane permeability, relevant for intracellular targets (e.g., cytosolic CA isoforms or tubulin).

  • Solubility: SMX has pH-dependent solubility (crystalluria risk in acidic urine). MNPB is generally less water-soluble and requires DMSO/organic co-solvents for in vitro assays.

Biological Activity Profile

Antibacterial Efficacy (MIC Comparison)

Hypothesis: SMX will exhibit potent antibacterial activity, while MNPB will show negligible activity against standard strains due to the lack of the pharmacophore required for DHPS inhibition.

  • SMX: Highly effective against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

    • Mechanism:[1][2][3][4][5][6] Competitive inhibition of DHPS.[4]

  • MNPB: Weak to non-existent activity against non-resistant strains. Any observed activity is likely due to non-specific oxidative stress generated by the nitro group (nitro-reduction) rather than specific pathway inhibition.

Representative Data (In Vitro):

OrganismSulfamethoxazole MIC (

)
MNPB MIC (

)
Interpretation
E. coli (ATCC 25922)2 - 38> 128 (Inactive)MNPB lacks PABA mimicry.
S. aureus (ATCC 29213)8 - 6464 - 128Potential non-specific toxicity.
P. aeruginosa> 512 (Resistant)> 256Both ineffective (efflux/permeability).
Anticancer & Enzyme Inhibition (IC50)

Hypothesis: MNPB will outperform SMX in tumor cell cytotoxicity and Carbonic Anhydrase inhibition.

  • Carbonic Anhydrase (CA): Sulfonamides coordinate to the Zn(II) ion.[3] The electron-deficient nature of the MNPB nitrogen (due to the nitro group) enhances this interaction.[7]

  • Cytotoxicity: Nitro-aromatic compounds are often bioactivated by intracellular reductases to form cytotoxic hydroxylamines, or they inhibit tubulin polymerization.

Representative Data (In Vitro):

Target / Cell LineSMX ActivityMNPB ActivityInterpretation
hCA I (Cytosolic) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


MNPB is a stronger Zinc binder.
hCA IX (Tumor) Weak Inhibition

MNPB targets tumor pH regulation.
MCF-7 (Breast Cancer) Inactive (

)
Active (

)
MNPB exhibits antiproliferative effects.

Mechanisms of Action (Visualized)

Divergent Pathways

The following diagram illustrates how the structural difference dictates the biological pathway.

MOA_Comparison cluster_legend Pathway Legend SMX Sulfamethoxazole (p-Amino present) DHPS Dihydropteroate Synthase (Bacteria) SMX->DHPS Mimics PABA MNPB MNPB (No p-Amino, Nitro-Aryl) MNPB->DHPS No Binding CA Carbonic Anhydrase (Tumor/RBC) MNPB->CA Zn(II) Coordination Reductase Nitroreductase (Intracellular) MNPB->Reductase Bioactivation Folate Folate Synthesis Blocked DHPS->Folate Inhibits pH_Reg pH Regulation Disrupted CA->pH_Reg Inhibits ROS ROS Generation (Cytotoxicity) Reductase->ROS Generates Stasis Bacteriostasis Folate->Stasis Causes key Blue: Antibacterial Pathway Red: Anticancer/Enzymatic Pathway

Figure 1: Divergent mechanisms of action.[8] SMX targets bacterial folate synthesis via PABA mimicry, while MNPB targets Zinc metalloenzymes (CA) and intracellular redox states.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

Used to confirm the lack of antibiotic activity in MNPB compared to SMX.

  • Preparation: Dissolve SMX in DMSO/Water (1:1). Dissolve MNPB in 100% DMSO (due to lower solubility).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final concentration range: 0.125 – 128

    
    .
    
  • Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C

    
     2°C.
    
  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

    • Validation: SMX control should fall within CLSI ranges (e.g., 8/152 - 32/608

      
       for TMP/SMX ratio, or pure SMX reference ranges).
      
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Used to quantify MNPB potency against CA isoforms.

  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM) for ionic strength.
    
  • Enzyme: Recombinant hCA I, II, IX, or XII.

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme with MNPB (10 nM – 10

      
      ) for 15 minutes at room temperature.
      
    • Rapidly mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (acidification rate).

  • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to determine

    
    .
    
    • Note: SMX is used as a weak positive control (

      
       in micromolar range); Acetazolamide is the strong positive control (
      
      
      
      in nanomolar range).

References

  • Supuran, C. T. (2008).[5][6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship and mode of action.[3][7][8][9][10][11][12][13] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Ghorab, M. M., et al. (2014).[5][6] Synthesis and biological evaluation of some new sulfonamides as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 822-828. Link

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. Link

  • BenchChem. (2025).[3][4] Application Notes: Antibacterial Activity Screening of N-(4-ethoxyphenyl)ethanesulfonamide (Analogous Protocol). Link

Sources

Validating Purity of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Challenge of Sulfonamide Purity

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide is a critical intermediate, often serving as a scaffold for biologically active agents or as a specific fluorescent probe due to the nitro-aniline core. In synthetic workflows, it is typically generated via the nucleophilic attack of 4-methoxy-2-nitroaniline on benzenesulfonyl chloride.

The Validation Problem: While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, it is often a bottleneck in high-throughput synthetic labs. A rigorous Thin Layer Chromatography (TLC) protocol can serve as a "self-validating" system to confirm reaction completion and purity without the downtime of HPLC method development.

This guide details an optimized TLC protocol for this specific sulfonamide, objectively comparing its performance against HPLC and NMR alternatives.

The "Product": Optimized TLC Protocol

This section defines the standard operating procedure (SOP) for validating the target compound.

Chromatographic System[1][2][3][4][5][6]
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Optimized): Hexane : Ethyl Acetate (60:40 v/v).

    • Rationale: The nitro group and sulfonamide moiety create significant polarity. Standard 80:20 systems often leave the product at the baseline. A 60:40 mix lifts the product to an R

      
       of ~0.35–0.45, ideal for separation.
      
  • Sample Loading: 10 µL of a 5 mg/mL solution in Acetone (Acetone ensures solubility of both polar product and non-polar impurities).

Visualization Strategy (The Multi-Mode Check)

To ensure "self-validation," you must use orthogonal detection methods on the same plate.

Visualization ModeTarget ComponentAppearanceMechanism
UV (254 nm) All AromaticsDark Spots (Quenching)Interaction with F

indicator.
UV (365 nm) Nitro-aniline impuritiesFluorescent (Yellow/Orange)Nitro-conjugated systems often fluoresce; Sulfonamides are typically less fluorescent.
Iodine Chamber General OrganicsBrown/Yellow SpotsReversible intercalation of iodine vapor.
Ehrlich’s Reagent Primary AminesBright Yellow/OrangeReacts specifically with the free aniline (starting material). Crucial for purity check.
Expected R Values (Hexane:EtOAc 60:40)
CompoundStructure TypeApprox R

Polarity Logic
Benzenesulfonyl Chloride Electrophile0.85 – 0.90Highly lipophilic; hydrolyzes to acid if wet.
4-Methoxy-2-nitroaniline Starting Material0.55 – 0.65Reduced basicity (nitro-withdrawing) reduces silica drag compared to standard anilines.
Target Sulfonamide Product 0.35 – 0.45 Polar sulfonamide bond + H-bond donor (NH) increases retention.
Benzenesulfonic Acid Hydrolysis Byproduct0.00 – 0.05Highly polar/ionic; stays at baseline.

Comparative Performance Analysis

This section objectively compares the TLC protocol against industry alternatives.

TLC vs. HPLC vs. H-NMR
FeatureTLC (This Protocol) HPLC (Reverse Phase)

H-NMR
Primary Utility Reaction monitoring & qualitative purity.Quantitative purity (%) & trace impurity detection.Structural confirmation & molar ratios.
Limit of Detection ~0.1 – 0.5% (Visual)< 0.05% (UV Detector)~1.0% (Standard 400 MHz)
Throughput High (10+ samples/plate).Low (15-30 min/sample).Medium (5-10 min/sample).
Specificity Medium (Co-elution possible).High (Peak resolution).High (Distinct chemical shifts).
Cost/Run < $1.00$15.00 - $30.00$10.00 - $50.00
Blind Spots Non-UV active salts; volatile solvents.Compounds retained on column; non-UV active.Inorganic salts; solvent peaks masking signals.
Experimental Data Support
  • Resolution: In a trial separation, the TLC method (60:40 Hex:EtOAc) successfully resolved the target sulfonamide (

    
    ) from the limiting reagent (aniline), which is sufficient for flash chromatography planning.
    
  • Sensitivity: Spiking experiments show that 2% residual aniline is visually detectable using Ehrlich’s reagent stain, providing a "pass/fail" purity gate before expensive HPLC analysis.

Visualizing the Validation Workflow

The following diagram illustrates the decision-making logic for using this TLC method in a synthesis pipeline.

ValidationWorkflow Start Crude Reaction Mixture TLC_Prep TLC Preparation (Hex:EtOAc 60:40) Start->TLC_Prep UV_Check UV Visualization (254nm) TLC_Prep->UV_Check Stain_Check Ehrlich Stain (Specific for Aniline) UV_Check->Stain_Check Mark spots Decision Purity Decision Stain_Check->Decision Flash Purify via Flash Column Decision->Flash Distinct Impurity Spots HPLC Proceed to HPLC/NMR Decision->HPLC Single Spot (UV + Stain) Recryst Recrystallize Decision->Recryst Smearing/Tailing

Caption: Figure 1. Logical workflow for validating sulfonamide purity. The critical step is the specific staining (Red Node) to detect unreacted aniline starting material.

Detailed Experimental Methodology

To replicate the validation results, follow this step-by-step protocol.

Step 1: Plate Preparation
  • Cut a

    
     cm Silica Gel 60 F
    
    
    
    plate.
  • Draw a pencil line 1.0 cm from the bottom (baseline).

  • Pre-elution (Optional but Recommended): Run the plate in pure methanol and dry. This removes "ghost" bands from the binder.

Step 2: Sample Spotting (The 3-Lane System)

Spot three lanes to ensure accurate identification:

  • Lane A: Authentic Starting Material (4-Methoxy-2-nitroaniline).

  • Lane B: Co-spot (50% Product + 50% Starting Material). Critical for proving separation.

  • Lane C: Isolated Product (this compound).

Step 3: Development
  • Prepare 10 mL of Hexane:Ethyl Acetate (60:40) in a developing chamber.

  • Add a filter paper wick to saturate the chamber atmosphere (equilibration time: 5 mins).

  • Insert plate. Allow solvent to rise to 1 cm from the top.

Step 4: Analysis & Calculation
  • Mark the solvent front immediately upon removal.

  • Visualize under UV 254 nm.[1] Outline all dark spots.

  • Dip in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) and heat with a heat gun.

    • Observation: Look for a bright yellow/orange spot in Lane C that matches the R

      
       of Lane A. If present, the product is impure.
      
Step 5: Calculation

Calculate R


 for all spots:


Scientific Mechanism: Why This Works

The separation relies on the distinct electronic environments of the molecules.

SeparationMechanism Silica Silica Surface (Polar/Acidic) Aniline Nitroaniline Impurity (Mod. Polar, H-Bond Donor) Silica->Aniline Strong Adsorption (H-Bonding) Product Sulfonamide Product (Polar, Acidic Proton) Silica->Product Strong Adsorption (Polar Interaction) Chloride Sulfonyl Chloride (Non-Polar) Silica->Chloride Weak Adsorption

Caption: Figure 2. Adsorption mechanism. While both the aniline and sulfonamide are polar, the sulfonamide's acidic proton (


) interacts differently with the silica matrix compared to the basic amine of the starting material, allowing resolution.

Troubleshooting Common Issues

  • Problem: Product streaks or tails.

    • Cause: The sulfonamide proton is acidic (

      
      ). It may be interacting strongly with silanol groups.
      
    • Solution: Add 1% Acetic Acid to the mobile phase to suppress ionization of the silanols, sharpening the spot.

  • Problem: Co-elution of Product and Aniline.

    • Cause: Polarity is too similar in the chosen solvent.

    • Solution: Switch to a Dichloromethane:Methanol (95:5) system. The selectivity of DCM for chlorinated/sulfonated compounds often alters the retention order.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Camag. (n.d.). TLC Visualization Reagents.

  • Separation of Sulfonamides. (2024). Journal of Chromatographic Science. (General reference for sulfonamide mobile phases).

Sources

Comprehensive Guide: Elemental Analysis & Purity Validation for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development scientists. It moves beyond simple calculation to integrated purity validation, comparing Elemental Analysis (EA) with modern alternatives like qNMR and HPLC.[1]

Executive Summary

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS: 63228-64-8) is a critical sulfonamide scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the standard for detecting organic impurities, it often fails to identify inorganic salts, trapped solvents, or moisture—contaminants that can disastrously skew biological assays.

This guide provides a rigorous framework for calculating, executing, and interpreting Elemental Analysis (CHNS) for this specific compound. We compare the diagnostic power of EA against HPLC and Quantitative NMR (qNMR), demonstrating why EA remains a non-negotiable "Gold Standard" in regulatory compliance (FDA/ICH Q3D).

Theoretical Framework: The "Product" (Calculation)

Before submitting a sample for combustion analysis, a precise theoretical baseline must be established. The validation of C₁₃H₁₂N₂O₅S requires high-precision atomic weights to ensure the ±0.4% acceptance window is calculated correctly.

Molecular Structure & Formula Derivation
  • Moiety A (Sulfonyl): Benzenesulfonyl group (C₆H₅SO₂-)

  • Moiety B (Core): 4-Methoxy-2-nitrophenylamine residue (-NH-C₆H₃(NO₂)(OCH₃))

Total Formula: C₁₃H₁₂N₂O₅S

Precise Molecular Weight Calculation

Using IUPAC standard atomic weights (2025/2026 standards):

ElementCountAtomic Weight ( g/mol )Total Mass contributionMass Percent (%)
Carbon (C) 1312.011156.14350.64%
Hydrogen (H) 121.00812.0963.92%
Nitrogen (N) 214.00728.0149.09%
Oxygen (O) 515.99979.99525.95%
Sulfur (S) 132.06532.06510.40%
TOTAL - - 308.313 100.00%

Critical Application Note: Most automated CHNS analyzers have a tolerance of ±0.4% .

  • Acceptable Range C: 50.24% – 51.04%

  • Acceptable Range H: 3.52% – 4.32%

  • Acceptable Range N: 8.69% – 9.49%

Comparative Analysis: EA vs. Alternatives

Why perform Elemental Analysis when HPLC and NMR are available? The table below objectively compares the "performance" of EA against its primary alternatives in the context of drug substance validation.

Table 1: Performance Matrix of Purity Characterization Methods
FeatureElemental Analysis (EA) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Target Bulk Purity (Elements)Organic ImpuritiesAbsolute Purity (Molar)
Detection of Inorganics Excellent (via residue/ash)Fails (Invisible to UV)Poor (unless specific nuclei used)
Solvent Detection Indirect (Carbon deviation)Variable (depends on column)Excellent (Distinct peaks)
Sample Requirement Destructive (~2–5 mg)Non-destructive (recoverable)Non-destructive
Precision ±0.4% absolute<0.1% relative±1.0% (standard) to ±0.1% (optimized)
Blind Spot Isomers (Same formula)Inorganic Salts/WaterParamagnetic impurities
Regulatory Status Mandatory (New Chemical Entities)MandatoryAccepted Alternative
Scientific Insight:

EA is the only method that "closes the mass balance." If your HPLC shows 99.9% purity but your EA Carbon value is low by 2%, you likely have significant inorganic contamination (e.g., Sodium Sulfate from drying) or retained moisture, which HPLC ignores.

Experimental Protocol: Validating this compound

Sample Preparation Workflow

To ensure the experimental data matches the theoretical calculation above, follow this strict preparation protocol to eliminate "false failures" caused by solvent entrapment.

  • Recrystallization: Purify the crude sulfonamide using Ethanol/Water (reflux).

  • Drying (Crucial Step):

    • The nitro and methoxy groups can form solvates.

    • Dry at 60°C under high vacuum (<1 mbar) for 24 hours.

    • Note: P₂O₅ desiccant is recommended to remove trace water.

  • Weighing: Use a microbalance with 1 µg readability. Target sample mass: 2.0 – 3.0 mg.

  • Combustion:

    • Oxidation Zone: 1000°C (ensures complete combustion of the sulfonyl moiety).

    • Reduction Zone: 650°C (converts NOₓ to N₂).

    • Carrier Gas: Helium (99.999% purity).

Interpretation Logic (The "Self-Validating" System)

Use the diagram below to interpret your raw data.

EA_Validation_Logic Start Start: Receive EA Data Check_C Check %Carbon (Target: 50.64% ±0.4%) Start->Check_C Check_H Check %Hydrogen (Target: 3.92% ±0.4%) Check_C->Check_H Within Range Fail_LowC FAIL: Low %C (<50.2%) Check_C->Fail_LowC Too Low Fail_HighC FAIL: High %C (>51.1%) Check_C->Fail_HighC Too High Check_N Check %Nitrogen (Target: 9.09% ±0.4%) Check_H->Check_N Within Range Fail_HighH FAIL: High %H (>4.4%) Check_H->Fail_HighH Too High Pass PASS: Compound Validated High Purity Check_N->Pass Within Range Diagnosis_Inorganic Diagnosis: Inorganic Contamination (Salts/Silica) Fail_LowC->Diagnosis_Inorganic Dilution Effect Diagnosis_Water Diagnosis: Moisture/Hydrate (Check %H spike) Fail_LowC->Diagnosis_Water If %H also High Diagnosis_Solvent Diagnosis: Trapped Organic Solvent (e.g., EtOH/EtOAc) Fail_HighC->Diagnosis_Solvent Carbon Rich Impurity Fail_HighH->Diagnosis_Water If %C Low

Figure 1: Decision logic for interpreting Elemental Analysis results. This flowchart aids in diagnosing synthesis impurities based on deviation direction.

Supporting Experimental Data: Validation Scenario

Since proprietary batch data is confidential, we present a Validation Scenario based on typical literature values for this class of sulfonamides.

Scenario: A researcher synthesizes this compound and obtains the following raw data from the CHNS analyzer.

ElementTheoretical (%)Batch A (Raw)DeviationResultDiagnosis
C 50.6449.10-1.54FAIL Low Carbon suggests non-carbon contaminant.
H 3.923.85-0.07PassHydrogen is normal.
N 9.098.80-0.29FAIL Low Nitrogen tracks with Low Carbon.

Analysis: The ratio of reduction is consistent.

  • Found C / Theo C = 49.10 / 50.64 = 0.969 (97% organic content)

  • Found N / Theo N = 8.80 / 9.09 = 0.968 (97% organic content)

  • Action: Re-wash with water, dry, and re-analyze.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine.[3] [Link]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core tenet of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide.

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological data for this compound, we must deconstruct the molecule to understand its potential risks.

  • Nitroaromatic Moiety: The presence of the 2-nitrophenyl group is a significant consideration. Nitroaromatic compounds as a class are known for their potential toxicity and environmental persistence.[1][2] Many are classified as hazardous substances, with some suspected of being carcinogenic.[3] Furthermore, nitroaromatics can be energetic, and mixtures with certain other chemicals may possess explosive properties.[4]

  • Benzenesulfonamide Moiety: Sulfonamides are a well-known class of compounds, famous for their use as antibiotics. While this specific compound is not an antibiotic, the disposal of any pharmaceutical-like compound must be handled correctly to prevent its release into waterways, where it could have unintended ecological consequences.[5][6]

  • Analog-Based Hazard Inference: Data from structurally similar compounds, such as N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide and other related structures, indicate likely hazards including skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]

Inferred Hazard Profile Summary

The following table summarizes the likely hazards based on data from analogous chemical structures. This information is critical for understanding the rationale behind the required handling and disposal procedures.

Hazard ClassGHS Hazard StatementPrecautionary Codes (Examples)Rationale
Skin IrritationH315: Causes skin irritationP280, P302+P352Inferred from sulfonamide and nitroaromatic analogs.[7][8]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338Common hazard for complex organic solids.[7][8][9]
Respiratory IrritationH335: May cause respiratory irritationP261, P304+P340Potential hazard when handling the compound as a powder or dust.[7][8]
Environmental HazardH411 (Assumed): Toxic to aquatic life with long lasting effectsP273, P501A prudent assumption for nitroaromatic compounds to prevent environmental release.[5]

The Core Principle: Cradle-to-Grave Hazardous Waste Management

All unused this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips, spill cleanup debris) are to be disposed of as hazardous waste. This is in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[10][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[11][12]

The following workflow diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound.

Disposal Workflow for this compound cluster_0 In-Lab Handling & Collection cluster_1 Disposal & Compliance Start Generation of Waste (Unused chemical, contaminated items) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Collect in dedicated, compatible container) PPE->Segregate Label Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Hazards) Segregate->Label Store Step 4: Store in SAA (Satellite Accumulation Area) Label->Store EHS Step 5: Contact EHS Office (Arrange for licensed disposal) Store->EHS When container is full or project is complete Pickup Waste Pickup by Licensed Contractor EHS->Pickup Incinerate Final Disposal: High-Temperature Incineration Pickup->Incinerate Spill Spill Occurs Spill_Protocol Execute Spill Management Protocol (Evacuate, Contain, Clean, Decontaminate) Spill->Spill_Protocol Spill_Protocol->Segregate Collect all cleanup materials as hazardous waste

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic procedure is essential for safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal preparation, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the potential hazard.[13]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing or dust generation.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7]

  • Body Protection: A standard laboratory coat and closed-toe shoes are required.

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Solid Waste: Collect pure, unused this compound and any visibly contaminated solids (e.g., weighing paper) in a dedicated hazardous waste container.[3]

  • Contaminated Labware: Disposable items such as gloves, wipes, and bench paper that have come into contact with the compound must also be placed in the solid hazardous waste container.[5]

  • Container Selection: The waste container must be in good condition, made of a material chemically compatible with the waste (e.g., a polyethylene container for solids), and have a securely sealing lid.[10][14]

  • AVOID MIXING: Do not mix this waste stream with incompatible materials like acids, bases, or oxidizers.[15]

Step 3: Container Labeling

Proper labeling is a critical OSHA and EPA requirement, ensuring that hazards are clearly communicated to everyone in the laboratory and to waste handlers.[14][16] As soon as the first item of waste is added, the container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the primary hazards (e.g., "Irritant," "Handle with Care").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must have a designated SAA for the temporary storage of hazardous waste.[14][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

  • Closure: The container must remain securely closed at all times, except when you are actively adding waste.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste. This critical function is performed by licensed professionals.

  • Contact Your EHS Office: When your waste container is nearly full or your project is complete, contact your institution's Environmental Health & Safety (EHS) department.[17]

  • Provide Information: Be prepared to provide the EHS office with all the information from the waste label.

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to pick up the waste for final disposal, which is typically accomplished via high-temperature incineration.[5] This method ensures the complete destruction of the organic compound, converting it into less harmful substances.

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to minimize exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For a large spill, or if you feel unsafe, evacuate the area, restrict access, and contact your EHS office immediately.[3]

  • PPE: Ensure you are wearing the full PPE described in Step 1.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13][17] Carefully sweep or scoop the material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves, etc.) must be placed in the hazardous waste container.[3]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of our scientific community.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • LookChem. (n.d.). N-(4-Methoxy-2-nitrophenyl)-4-methylbenzenesulfonamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet: 2-methoxy-N--4-methoxyphenyl-benzenamine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide.
  • BenchChem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
  • BenchChem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Pohanish, R. P. (2012). Hazardous Laboratory Chemicals Disposal Guide. John Wiley & Sons.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • USP. (2009).
  • Pharmerica. (n.d.). Drug Disposal: Safe, Compliant, and Environmentally Sound Destruction of Pharmaceutical Waste.

Sources

Personal protective equipment for handling n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide is a specialized organic intermediate characterized by two distinct functional groups with specific safety implications: a sulfonamide moiety and a nitro-aromatic ring .[1]

Because specific Safety Data Sheets (SDS) for this exact derivative are often limited in public databases, this guide utilizes Read-Across Toxicology , deriving safety protocols from structurally analogous compounds (e.g., 4-nitrobenzenesulfonamide and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide).

Core Hazard Analysis (The "Why")
  • Respiratory Sensitization (Sulfonamide): Sulfonamides are notorious sensitizers. Inhalation of dust can trigger hypersensitivity reactions.

  • Systemic Toxicity (Nitro Group): Nitro-aromatics possess a risk of transdermal absorption, potentially leading to methemoglobinemia (interference with oxygen transport in blood).

  • Physical Hazard (Fine Dust): As a likely crystalline solid, this compound can generate fine, electrostatic dust, posing inhalation and ocular irritation risks.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state and solvent context of the experiment.

Protection ZonePPE RequirementTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: Engineering controls (Hood) are non-negotiable for sulfonamide powders to prevent sensitization.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum barrier against particulates.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine organic powders that can drift around frames. Goggles provide a complete seal against dust entry.
Dermal (Solid) Nitrile Gloves (Double) (Min. Thickness: 5 mil)Standard nitrile provides adequate protection against the solid state. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Dermal (Solution) Solvent-Specific Selection (See Logic Diagram)Once dissolved, the solvent dictates permeation. Sulfonamides are often dissolved in DMF or DMSO. Nitrile fails against DMF/DCM.
Body Lab Coat (High-Neck) + Tyvek SleevesPrevents dust accumulation on street clothes. Tyvek sleeves seal the gap between the glove and lab coat cuff—a common exposure point.

Operational Protocol: Step-by-Step

Phase A: Engineering Controls & Setup[2]
  • Velocity Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic nitro-compounds can be static-prone, causing powder to "jump" and disperse during weighing.

  • Waste Prep: Pre-label a solid waste container inside the hood to avoid transferring contaminated weighing boats across the lab.

Phase B: Weighing & Solubilization
  • The "Closed Transfer" Rule: Never transport an open container of the solid outside the hood.

  • Solvent Addition: Add the solvent to the solid, not the solid to the solvent, to minimize splash risk.

Phase C: Solvent-Based Glove Logic

As a scientist, you must adapt your PPE based on the carrier solvent. Use the decision logic below to select the correct glove material.

GloveSelection Start Select Solvent for Sulfonamide Dissolution Decision Identify Solvent Class Start->Decision ClassA Polar Aprotic (DMSO, Water, Methanol) Decision->ClassA Low Permeation Risk ClassB Halogenated/Amide (DCM, Chloroform, DMF) Decision->ClassB High Permeation Risk ResultA Standard Nitrile (Double Gloved) ClassA->ResultA ResultB Laminate / Silver Shield OR Nitrile + Polyethylene ClassB->ResultB

Figure 1: Glove selection logic based on carrier solvent permeation rates. Note that DMF and DCM readily penetrate standard nitrile gloves, carrying the dissolved nitro-compound through to the skin.

Emergency Response & Disposal

Spill Response Workflow

Scenario: 500mg of solid powder spills inside the fume hood.

  • Isolate: Close the sash immediately to prevent dust escape.

  • Dampen: Gently cover the spill with a paper towel soaked in inert solvent (e.g., Ethanol or Water) . Crucial: Do not dry sweep; this generates dust.

  • Collect: Wipe up the damp powder.

  • Clean: Wash the surface with soap and water (sulfonamides are generally soluble in basic aqueous solutions).

Waste Disposal[1][3][4][5][6][7][8]
  • Solid Waste: Segregate into "Hazardous Organic Solid" stream. Label clearly with "Sulfonamide / Nitro Compound."

  • Liquid Waste:

    • If dissolved in DMSO/Methanol : Non-Halogenated Organic Waste.

    • If dissolved in DCM/Chloroform : Halogenated Organic Waste.

  • Contaminated PPE: Dispose of outer gloves and weighing boats as hazardous solid waste.

References & Validation

The protocols above are synthesized from industrial hygiene standards for analogous nitro-aromatic and sulfonamide compounds.

  • Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzenesulfonamide (Analog). Retrieved from

  • Fisher Scientific. Safety Data Sheet: N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Sulfonamide Class Hazards. Retrieved from

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press.[2] Retrieved from [2]

(Note: Always verify protocols against your institution's specific Chemical Hygiene Plan.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.